molecular formula C29H46N7O17P3S B15598772 (2E,5Z)-octadienoyl-CoA

(2E,5Z)-octadienoyl-CoA

Número de catálogo: B15598772
Peso molecular: 889.7 g/mol
Clave InChI: UAKGSVLISZWLCH-SCNZGMGCSA-N
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Descripción

(2E,5Z)-octadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,5Z)-octadienoic acid It is a medium-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Propiedades

Fórmula molecular

C29H46N7O17P3S

Peso molecular

889.7 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-octa-2,5-dienethioate

InChI

InChI=1S/C29H46N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h5-6,8-9,16-18,22-24,28,39-40H,4,7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b6-5-,9-8+/t18-,22-,23-,24+,28-/m1/s1

Clave InChI

UAKGSVLISZWLCH-SCNZGMGCSA-N

Origen del producto

United States

Foundational & Exploratory

(2E,5Z)-octadienoyl-CoA structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2E,5Z)-octadienoyl-CoA: Structure, Properties, and Metabolism

Introduction

This compound is a pivotal intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids containing double bonds at odd-numbered carbon positions. Its unique stereochemical structure, featuring both a trans and a cis double bond, necessitates specialized enzymatic pathways for its complete degradation. Understanding the metabolism of this molecule is crucial for researchers in lipid biochemistry, metabolic disorders, and drug development, as disruptions in its processing can have significant physiological consequences. This guide provides a comprehensive overview of its structure, properties, metabolic fate, and the experimental methodologies used to study it.

Structure and Physicochemical Properties

This compound is an acyl-coenzyme A thioester. The "octadienoyl" component signifies an eight-carbon acyl chain with two double bonds. The locants and stereochemical descriptors indicate a trans (E) double bond between carbons 2 and 3 and a cis (Z) double bond between carbons 5 and 6. This acyl chain is linked via a high-energy thioester bond to the sulfhydryl group of coenzyme A.

Quantitative Data

The known physicochemical properties of this compound are summarized below. Physical properties such as melting point and boiling point are not typically determined for complex biological thioesters which are studied in aqueous environments.

PropertyValueCitation(s)
Chemical Formula C29H46N7O17P3S[1]
Molecular Weight 889.70 g/mol [1]
Synonyms (2E,5Z)-Octadienoyl-coenzyme A, 2-trans-5-cis-octadienoyl-CoA[1]
Major Form At physiological pH 7.3, it exists as this compound(4-), with deprotonated phosphate (B84403) groups.[2]

Biochemical Role and Metabolic Pathways

This compound is primarily formed during the β-oxidation of α-linolenic acid (an 18:3 n-3 fatty acid) and other similar polyunsaturated fatty acids. After several rounds of conventional β-oxidation, the remaining acyl chain presents this specific dienoyl-CoA structure, which cannot be processed by the core enzymes of the β-oxidation pathway. The cell employs two distinct auxiliary pathways to metabolize this intermediate, creating a crucial metabolic branch point.

Metabolic Fates of this compound

The degradation of this compound proceeds via two competing routes: a major isomerase-dependent pathway and a minor, but vital, reductase-dependent pathway.

  • Isomerase-Dependent Pathway (Major Route) : Approximately 80% of this compound is metabolized through this pathway. It involves the enzyme Δ³,Δ²-enoyl-CoA isomerase , which converts the 2-trans, 5-cis dienoyl-CoA into 3-trans, 5-cis-dienoyl-CoA. This product, however, is not a substrate for the next enzyme in the standard pathway. Another isomerization is required.

  • Reductase-Dependent Pathway (Minor Route) : This pathway handles the remaining 20% of the substrate and is essential for preventing the accumulation of toxic intermediates. The first step involves the isomerization of this compound to 3,5-octadienoyl-CoA, a reaction that can be catalyzed by Δ³,Δ²-enoyl-CoA isomerase. The resulting 3,5-dienoyl-CoA is then converted by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase into 2-trans, 4-trans-dienoyl-CoA. This product is a substrate for 2,4-dienoyl-CoA reductase (DECR) , which uses NADPH to reduce it to 3-trans-enoyl-CoA. Finally, Δ³,Δ²-enoyl-CoA isomerase converts this product into 2-trans-enoyl-CoA, which can re-enter the main β-oxidation spiral. This pathway is considered the only effective route for degrading the 3,5-dienoyl-CoA intermediate, thereby preventing the depletion of free coenzyme A.

Metabolic_Pathways cluster_main cluster_iso Isomerase-Dependent Pathway (~80%) cluster_reduct Reductase-Dependent Pathway (~20%) start This compound iso_inter 3,5-Octadienoyl-CoA start->iso_inter Δ³,Δ²-Enoyl-CoA Isomerase reduct_inter (2E,4E)-Dienoyl-CoA iso_inter->reduct_inter Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase final_prod 2-trans-Enoyl-CoA (to β-Oxidation) iso_inter->final_prod Further Isomerization reduct_prod 3-trans-Enoyl-CoA reduct_inter->reduct_prod 2,4-Dienoyl-CoA Reductase (NADPH) reduct_prod->final_prod Δ³,Δ²-Enoyl-CoA Isomerase

Metabolic pathways for this compound degradation.

Experimental Protocols and Methodologies

The study of this compound and its associated enzymes involves various biochemical techniques. Below are representative protocols derived from published methodologies.

Kinetic Assay of 2,4-Dienoyl-CoA Reductase Activity

This method is used to determine the catalytic activity of 2,4-dienoyl-CoA reductase by spectrophotometrically monitoring the consumption of its cofactor, NADPH.[3][4]

  • Principle : The reductase enzyme utilizes NADPH to reduce the dienoyl-CoA substrate. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which can be measured over time.

  • Reagents :

    • Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.4, containing 100 µM EDTA.

    • NADPH solution: 125 µM in Assay Buffer.

    • Enzyme: Purified 2,4-dienoyl-CoA reductase (approx. 10 µg).

    • Substrate: 40 µM 2-trans, 4-trans-dienoyl-CoA (e.g., hexadienoyl-CoA or decadienoyl-CoA) in Assay Buffer.

  • Procedure :

    • In a 1.0 mL cuvette, combine the Assay Buffer, NADPH solution, and the enzyme.

    • Pre-incubate the mixture for 20 minutes at room temperature to allow for temperature equilibration and stabilization.

    • Initiate the reaction by adding the dienoyl-CoA substrate and mix immediately.

    • Monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.

    • Calculate the rate of reaction using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6,220 M⁻¹cm⁻¹).

Assay_Workflow prep Prepare Assay Mix (Buffer, NADPH, Enzyme) incubate Pre-incubate at Room Temp (20 min) prep->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Monitor Absorbance at 340 nm (90 sec) initiate->measure analyze Calculate Reaction Rate measure->analyze

Workflow for the kinetic assay of 2,4-dienoyl-CoA reductase.
Synthesis and Assay of Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase

Direct synthesis of the 3,5-dienoyl-CoA substrate is complex. An enzymatic approach is often used to generate the substrate in situ for subsequent isomerization assays.[5]

  • Principle : A suitable polyunsaturated fatty acyl-CoA (e.g., arachidonoyl-CoA) is treated with an acyl-CoA oxidase that also possesses isomerase activity. This reaction generates a 3,5-dienoyl-CoA intermediate. The activity of the target Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase is then measured by its ability to convert this intermediate into a 2,4-dienoyl-CoA, which can be detected by an increase in absorbance around 240-280 nm or coupled to the reductase assay described above.

  • Substrate Synthesis (Example) :

    • Incubate arachidonoyl-CoA (5,8,11,14-eicosatetraenoyl-CoA) with yeast acyl-CoA oxidase.

    • The enzyme's intrinsic isomerase activity converts the initial product into 3,5,8,11,14-eicosapentaenoyl-CoA.

    • The formation of this product can be monitored by an increase in absorption at 240 nm.[5]

  • Isomerase Assay :

    • The synthesized 3,5-dienoyl-CoA is used as a substrate for the purified Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.

    • The reaction is monitored for the formation of 2,4-dienoyl-CoA, which has a distinct absorbance maximum.

Quantification of β-Oxidation Intermediates in Tissue

This methodology allows for the measurement of low-abundance intermediates like enoyl-CoA esters from biological samples.[6]

  • Principle : Acyl-CoA esters are extracted from tissue and enzymatically converted to a product that can be amplified and detected fluorometrically.

  • Procedure Outline :

    • Extraction : Homogenize frozen tissue samples in a chloroform/methanol solution to extract acyl-CoA esters.

    • Enzymatic Conversion : Treat the extracted acyl-CoAs with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. This stoichiometrically converts all 2-trans-enoyl-CoA and 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoAs, producing NADH in the process.

    • Signal Amplification : Use an enzymatic cycling system to amplify the NADH signal.

    • Detection : Measure the amplified signal using fluorometry.

    • Quantification : Determine the concentration of the intermediates by comparing the signal to a standard curve. This procedure allows for measurement at the picomole level.[6]

Conclusion

This compound stands as a critical juncture in the metabolism of polyunsaturated fatty acids. Its degradation requires a sophisticated interplay of auxiliary enzymes that bypass a metabolic roadblock in the standard β-oxidation pathway. The existence of dual metabolic routes—the isomerase- and reductase-dependent pathways—highlights the metabolic flexibility and robustness of mitochondrial fatty acid oxidation. For researchers, a thorough understanding of these pathways and the methodologies used to probe them is essential for investigating metabolic diseases, developing novel therapeutics targeting fatty acid metabolism, and deciphering the intricate regulation of cellular energy homeostasis.

References

An In-depth Technical Guide to the (2E,5Z)-octadienoyl-CoA Biochemical Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5Z)-octadienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, particularly α-linolenic acid. Its metabolism is essential for energy homeostasis and involves a sophisticated interplay of specialized enzymes to handle its unique double bond configuration. This guide provides a comprehensive technical overview of the synthesis, degradation, and regulation of the this compound pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved biochemical and signaling networks. Understanding this pathway is crucial for researchers in metabolic diseases and professionals in drug development targeting fatty acid oxidation disorders.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the oxidation of unsaturated fatty acids, such as α-linolenic acid, requires auxiliary enzymes to resolve the non-standard configurations of their double bonds. This compound is a key metabolite that arises during the breakdown of these fatty acids. The presence of a cis double bond at an odd-numbered carbon position necessitates specialized enzymatic pathways for its complete oxidation. This document details the biochemical journey of this compound, from its synthesis to its ultimate conversion into acetyl-CoA, and explores the regulatory mechanisms that govern its flux.

Synthesis of this compound

This compound is primarily formed during the mitochondrial β-oxidation of α-linolenic acid (C18:3, n-3), an essential omega-3 fatty acid. The initial cycles of β-oxidation proceed normally until the double bonds are encountered. The precise enzymatic steps leading to the formation of this compound involve a series of dehydrogenation, hydration, and isomerization reactions.

A critical precursor in this pathway is 5-cis-octenoyl-CoA. This intermediate is efficiently dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to yield this compound[1].

Synthesis_of_2E_5Z_octadienoyl_CoA alpha-Linolenic_Acid α-Linolenic Acid beta_oxidation_cycles Several cycles of β-oxidation alpha-Linolenic_Acid->beta_oxidation_cycles 5_cis_Octenoyl_CoA 5-cis-Octenoyl-CoA beta_oxidation_cycles->5_cis_Octenoyl_CoA 2E_5Z_octadienoyl_CoA This compound 5_cis_Octenoyl_CoA->2E_5Z_octadienoyl_CoA FAD -> FADH2 MCAD Medium-chain acyl-CoA dehydrogenase (MCAD) MCAD->5_cis_Octenoyl_CoA

Synthesis of this compound.

Degradation of this compound

The degradation of this compound proceeds via two principal pathways within the mitochondria: the isomerase-dependent pathway and the reductase-dependent pathway. The majority of its metabolism, estimated at around 80%, occurs through the isomerase-dependent route[2].

Isomerase-Dependent Pathway

In this major pathway, this compound is first acted upon by Δ³,Δ²-enoyl-CoA isomerase (ECI), which catalyzes the isomerization of the cis-Δ⁵ double bond. This is followed by the standard steps of β-oxidation.

Isomerase_Dependent_Pathway start This compound step1 3,5-Octadienoyl-CoA start->step1 Isomerization step2 2,4-Octadienoyl-CoA step1->step2 Isomerization step3 3-Hydroxy-2-enoyl-CoA step2->step3 Hydration step4 β-Oxidation step3->step4 enzyme1 Δ³,Δ²-enoyl-CoA isomerase (ECI) enzyme1->step1 enzyme2 Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase enzyme2->step2 enzyme3 Enoyl-CoA hydratase enzyme3->step3

Isomerase-Dependent Degradation Pathway.
Reductase-Dependent Pathway

The reductase-dependent pathway provides an alternative route for the degradation of dienoyl-CoA intermediates. This pathway is particularly important for metabolizing 3,5-dienoyl-CoA intermediates that may form. This compound can be isomerized to 3,5-octadienoyl-CoA, which is then converted to 2,4-octadienoyl-CoA. This intermediate is a substrate for 2,4-dienoyl-CoA reductase (DECR). The product, 3-enoyl-CoA, is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which can re-enter the main β-oxidation spiral. This pathway ensures the complete degradation of unsaturated fatty acids and prevents the accumulation of potentially toxic intermediates[2].

Reductase_Dependent_Pathway start This compound step1 3,5-Octadienoyl-CoA start->step1 Isomerization step2 2,4-Octadienoyl-CoA step1->step2 Isomerization step3 3-trans-Enoyl-CoA step2->step3 Reduction (NADPH -> NADP+) step4 2-trans-Enoyl-CoA step3->step4 Isomerization step5 β-Oxidation step4->step5 enzyme1 Δ³,Δ²-enoyl-CoA isomerase (ECI) enzyme1->step1 enzyme2 Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase enzyme2->step2 enzyme3 2,4-dienoyl-CoA reductase (DECR) enzyme3->step3 enzyme4 Δ³,Δ²-enoyl-CoA isomerase (ECI) enzyme4->step4

Reductase-Dependent Degradation Pathway.

Key Enzymes and Quantitative Data

The efficient metabolism of this compound relies on the coordinated action of several key enzymes. The kinetic properties of these enzymes are critical for determining the flux through the different degradation pathways.

EnzymeEC NumberSubstrate(s)K_m_ (µM)V_max_ or k_cat_Source Organism
Δ³,Δ²-enoyl-CoA isomerase (ECI) 5.3.3.83-cis-Dodecenoyl-CoA32-Bovine Liver[3]
3-trans-Dodecenoyl-CoA32 (isomerization velocity is 10-15 times lower)-Bovine Liver[3]
2,4-Dienoyl-CoA reductase (DECR) 1.3.1.34trans-2,trans-4-Hexadienoyl-CoA0.462.1 s⁻¹ (turnover number)Rat Liver Mitochondria[4]
NADPH2.5-Rat Liver Mitochondria[4]
2,4-Hexadienoyl-CoA26.5 ± 3.87.78 ± 1.08 µmol/min/mgHuman Mitochondria[5]
2,4-Decadienoyl-CoA6.22 ± 2.00.74 ± 0.07 µmol/min/mgHuman Mitochondria[5]
NADPH60.5 ± 19.7-Human Mitochondria[5]
L-3-Hydroxyacyl-CoA dehydrogenase (HADH) 1.1.1.35Medium-chain 3-hydroxyacyl-CoAsGenerally lower K_m_ values compared to long-chain substratesMost active with medium-chain substratesPig Heart[6]

Regulation of the this compound Pathway

The flux through the this compound pathway is tightly regulated at multiple levels to meet the energetic demands of the cell. This regulation involves transcriptional control of the genes encoding the key enzymes and allosteric modulation of enzyme activity.

Transcriptional Regulation

The expression of genes involved in fatty acid oxidation is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα) and the sterol regulatory element-binding protein 1c (SREBP-1c).

  • PPARα: This nuclear receptor acts as a major regulator of lipid metabolism. Upon activation by fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription. The genes encoding 2,4-dienoyl-CoA reductase (DECR1) and Δ³,Δ²-enoyl-CoA isomerase (ECI1) are known targets of PPARα.

  • SREBP-1c: This transcription factor is a key regulator of lipogenesis. Insulin stimulates the expression and activity of SREBP-1c, leading to increased synthesis of fatty acids. Conversely, polyunsaturated fatty acids, including those that lead to the formation of this compound, can suppress the expression of SREBP-1c, thus creating a feedback loop that balances fatty acid synthesis and degradation. Unsaturated fatty acids can antagonize the activation of the liver X receptor (LXR), which is an activator of SREBP-1c transcription[5].

Transcriptional_Regulation cluster_nucleus Nucleus PPARa PPARα PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE DECR1_ECI1_genes DECR1, ECI1 genes PPRE->DECR1_ECI1_genes activates transcription SREBP1c SREBP-1c Lipogenic_genes Lipogenic Genes SREBP1c->Lipogenic_genes activates transcription LXR LXR LXR->SREBP1c activates Fatty_Acids Fatty Acids (e.g., PUFAs) Fatty_Acids->PPARa activates Fatty_Acids->LXR antagonizes Insulin Insulin Insulin->SREBP1c activates

Transcriptional Regulation of Key Enzymes.
Allosteric Regulation

The activity of β-oxidation enzymes can be allosterically regulated by the levels of key metabolites, providing rapid control over the pathway.

  • Product Inhibition: Many enzymes in the β-oxidation pathway are subject to product inhibition.

  • NADH/NAD⁺ and Acetyl-CoA/CoA Ratios: High ratios of NADH/NAD⁺ and acetyl-CoA/CoA, indicative of a high energy state, can inhibit the enzymes of β-oxidation, thereby downregulating fatty acid breakdown.

Experimental Protocols

Detailed and reliable experimental protocols are essential for studying the this compound pathway. Below are outlines for assays of key enzymes.

Assay for 2,4-Dienoyl-CoA Reductase (DECR) Activity (Radioactive Method)

This highly sensitive method measures the incorporation of tritium (B154650) from [4B-³H]NADPH into the dienoyl-CoA substrate.

Principle: The radioactive tritium from [4B-³H]NADPH is transferred to the substrate, 2,4-dienoyl-CoA, during the reduction reaction. The radioactive product is then separated from the unreacted radioactive NADPH and quantified by scintillation counting.

Materials:

  • [4B-³H]NADPH

  • 2-trans,4-cis-decadienoyl-CoA or other suitable dienoyl-CoA substrate

  • Enzyme preparation (e.g., mitochondrial extract or purified DECR)

  • Hydroxylamine solution

  • Toluene (B28343)

  • Scintillation cocktail and counter

Procedure Outline:

  • Prepare a reaction mixture containing buffer, [4B-³H]NADPH, and the dienoyl-CoA substrate.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at a defined temperature for a specific time.

  • Stop the reaction and cleave the thioester bond of the product with hydroxylamine.

  • Extract the radioactive product into toluene.

  • Measure the radioactivity in the toluene phase using a scintillation counter.

(Note: This is a simplified outline. The full protocol would require specific concentrations, volumes, incubation times, and safety precautions for handling radioactive materials.)[4]

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity (Coupled Spectrophotometric Assay)

This continuous spectrophotometric assay measures the production of NADH at 340 nm.

Principle: The oxidation of L-3-hydroxyacyl-CoA by HADH produces NADH. To drive the reaction to completion and avoid product inhibition, the 3-ketoacyl-CoA product is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The rate of NADH formation is monitored as an increase in absorbance at 340 nm.

Materials:

  • L-3-hydroxyacyl-CoA substrate (various chain lengths can be tested)

  • NAD⁺

  • Coenzyme A (CoASH)

  • 3-Ketoacyl-CoA thiolase (coupling enzyme)

  • Enzyme preparation (e.g., purified HADH)

  • Spectrophotometer capable of reading at 340 nm

Procedure Outline:

  • Prepare a reaction mixture in a cuvette containing buffer, NAD⁺, CoASH, and the L-3-hydroxyacyl-CoA substrate.

  • Add the coupling enzyme, 3-ketoacyl-CoA thiolase.

  • Initiate the reaction by adding the HADH enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

(Note: This is a simplified outline. The full protocol would require specific buffer composition, pH, temperature, and concentrations of all components.)[6]

HADH_Assay_Workflow start Prepare Reaction Mixture (Buffer, NAD+, CoASH, L-3-hydroxyacyl-CoA) add_coupling_enzyme Add 3-Ketoacyl-CoA Thiolase start->add_coupling_enzyme initiate_reaction Add HADH Enzyme add_coupling_enzyme->initiate_reaction monitor_absorbance Monitor A340 nm (NADH production) initiate_reaction->monitor_absorbance calculate_activity Calculate Enzyme Activity monitor_absorbance->calculate_activity

References

The Role of (2E,5Z)-octadienoyl-CoA in Fatty Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5Z)-octadienoyl-CoA is a critical intermediate in the β-oxidation of polyunsaturated fatty acids (PUFAs), particularly those with double bonds extending from odd-numbered carbon atoms, such as α-linolenic acid. Its metabolism requires a set of auxiliary enzymes to resolve the non-standard double bond configuration, allowing the fatty acid to be fully degraded via the β-oxidation spiral. This guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymes involved, their kinetic properties, and the experimental protocols used for their study. The distinct roles of mitochondrial and peroxisomal pathways in handling this intermediate are also elucidated. This document is intended to be a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids presents unique challenges due to the presence of double bonds. These bonds can be in configurations that are not substrates for the core β-oxidation enzymes. Consequently, auxiliary enzymes are required to modify the structure of these intermediates. This compound is one such intermediate, arising from the β-oxidation of PUFAs like α-linolenic acid. Its unconventional arrangement of double bonds necessitates the action of specific isomerases and reductases to convert it into a substrate that can re-enter the main β-oxidation pathway. Understanding the metabolism of this compound is crucial for a complete picture of lipid metabolism and for investigating metabolic disorders associated with defects in fatty acid oxidation.

The Metabolic Pathway of this compound

This compound is primarily formed during the β-oxidation of α-linolenic acid (C18:3, n-3). After several rounds of β-oxidation, the remaining acyl-CoA chain contains double bonds that hinder further degradation by the standard enzymatic machinery. The metabolic processing of the resulting this compound intermediate occurs in both mitochondria and peroxisomes and involves two key auxiliary enzymes: Δ³,Δ²-enoyl-CoA isomerase and Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, followed by 2,4-dienoyl-CoA reductase.[1][2][3]

The pathway can be conceptualized as follows:

fatty_acid_metabolism cluster_beta_oxidation β-Oxidation of α-Linolenic Acid cluster_auxiliary_pathway Auxiliary Enzyme Pathway alpha_Linolenoyl_CoA α-Linolenoyl-CoA (18:3) beta_oxidation_cycles Multiple Cycles of β-Oxidation alpha_Linolenoyl_CoA->beta_oxidation_cycles cis_3_cis_6_dodecadienoyl_CoA (3Z,6Z)-dodecadienoyl-CoA beta_oxidation_cycles->cis_3_cis_6_dodecadienoyl_CoA acyl_CoA_dehydrogenase Acyl-CoA Dehydrogenase cis_3_cis_6_dodecadienoyl_CoA->acyl_CoA_dehydrogenase 2E_5Z_octadienoyl_CoA This compound acyl_CoA_dehydrogenase->2E_5Z_octadienoyl_CoA delta3_delta2_isomerase Δ³,Δ²-Enoyl-CoA Isomerase 2E_5Z_octadienoyl_CoA->delta3_delta2_isomerase 3_5_octadienoyl_CoA (3E,5Z)-octadienoyl-CoA delta3_delta2_isomerase->3_5_octadienoyl_CoA delta35_delta24_isomerase Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase 3_5_octadienoyl_CoA->delta35_delta24_isomerase 2_4_octadienoyl_CoA (2E,4E)-octadienoyl-CoA delta35_delta24_isomerase->2_4_octadienoyl_CoA 2_4_dienoyl_CoA_reductase 2,4-Dienoyl-CoA Reductase (NADPH) 2_4_octadienoyl_CoA->2_4_dienoyl_CoA_reductase trans_3_enoyl_CoA trans-3-Enoyl-CoA 2_4_dienoyl_CoA_reductase->trans_3_enoyl_CoA final_isomerase Δ³,Δ²-Enoyl-CoA Isomerase trans_3_enoyl_CoA->final_isomerase trans_2_enoyl_CoA trans-2-Enoyl-CoA final_isomerase->trans_2_enoyl_CoA to_beta_oxidation Re-entry to β-Oxidation trans_2_enoyl_CoA->to_beta_oxidation substrate_synthesis Linolenic_Acid α-Linolenic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP, CoA) Linolenic_Acid->Acyl_CoA_Synthetase Linolenoyl_CoA α-Linolenoyl-CoA Acyl_CoA_Synthetase->Linolenoyl_CoA Beta_Oxidation_Enzymes β-Oxidation Enzymes (in vitro reconstituted system) Linolenoyl_CoA->Beta_Oxidation_Enzymes 2E_5Z_octadienoyl_CoA This compound Beta_Oxidation_Enzymes->2E_5Z_octadienoyl_CoA HPLC_Purification HPLC Purification 2E_5Z_octadienoyl_CoA->HPLC_Purification Purified_Substrate Purified this compound HPLC_Purification->Purified_Substrate isomerase_assay Substrate (3E,5Z)-octadienoyl-CoA Isomerase Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase (Enzyme Source) Substrate->Isomerase Product1 (2E,4E)-octadienoyl-CoA Isomerase->Product1 Reductase 2,4-Dienoyl-CoA Reductase (Coupling Enzyme, NADPH) Product1->Reductase Product2 trans-3-Enoyl-CoA Reductase->Product2 Spectrophotometer Monitor NADPH oxidation at 340 nm Reductase->Spectrophotometer

References

An In-depth Technical Guide on (2E,5Z)-octadienoyl-CoA and Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial beta-oxidation is a critical metabolic pathway for energy production from fatty acids. However, the degradation of polyunsaturated fatty acids (PUFAs) presents unique challenges to the core beta-oxidation machinery due to the presence of cis or trans double bonds at unconventional positions. Intermediates such as (2E,5Z)-octadienoyl-CoA, which arises from the metabolism of PUFAs like α-linolenic acid, cannot be processed directly and require a set of auxiliary enzymes to be fully oxidized. This guide provides a detailed examination of the metabolic fate of this compound, focusing on the enzymatic pathways, relevant quantitative data, and the experimental protocols used to elucidate these processes. Understanding this pathway is crucial for research into metabolic disorders and for the development of therapeutics targeting fatty acid oxidation.

The Challenge of Unsaturated Fatty Acid Beta-Oxidation

The canonical mitochondrial beta-oxidation pathway is a four-step spiral that sequentially shortens saturated fatty acyl-CoA molecules, producing acetyl-CoA, NADH, and FADH2 in each cycle.[1] The core enzymes—acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase—are stereospecific and configured to process only trans-2-enoyl-CoA intermediates.[2]

When beta-oxidation of a PUFA yields an intermediate with a double bond that is not in the trans-2 position, such as the cis-5 double bond in this compound, the pathway stalls.[3] To overcome this block, mitochondria employ auxiliary enzymes that modify the structure of these intermediates, allowing them to re-enter the main beta-oxidation spiral.[2][4]

The Metabolic Pathway of this compound

This compound is a key intermediate in the degradation of fatty acids with double bonds at odd-numbered carbons.[3] Its metabolism proceeds primarily via two competing routes: the major isomerase-dependent pathway and a secondary reductase-dependent pathway. Studies indicate that approximately 80% of this compound is metabolized through the isomerase-dependent pathway.[3]

Isomerase-Dependent Pathway (Major Route)

The predominant route for metabolizing this compound involves its conversion by the core beta-oxidation enzyme, enoyl-CoA hydratase, followed by subsequent steps that ultimately require the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase.

  • Hydration: Enoyl-CoA hydratase acts on the 2-trans double bond of this compound to form 3-hydroxy-5-cis-octenoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase, a core beta-oxidation enzyme, then oxidizes this intermediate to 3-keto-5-cis-octenoyl-CoA.

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves this molecule, releasing one molecule of acetyl-CoA and forming cis-3-hexenoyl-CoA.

  • Isomerization: The resulting cis-3-hexenoyl-CoA is the critical roadblock that cannot be processed further by the core pathway. The auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI) catalyzes the isomerization of this intermediate to trans-2-hexenoyl-CoA.[5]

  • Re-entry: trans-2-hexenoyl-CoA is a standard substrate that can re-enter and complete the beta-oxidation spiral.

Reductase-Dependent Pathway (Minor Route)

A smaller fraction of this compound is shunted into a pathway that requires a different set of auxiliary enzymes.

  • Isomerization to a Conjugated System: Δ³,Δ²-enoyl-CoA isomerase can fortuitously act on this compound to convert it into 3,5-octadienoyl-CoA.[3]

  • Further Isomerization: Another isomerase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, converts this intermediate into the conjugated trans-2,trans-4-octadienoyl-CoA.[6]

  • Reduction: The auxiliary enzyme 2,4-dienoyl-CoA reductase (DECR) , using NADPH as a cofactor, reduces trans-2,trans-4-octadienoyl-CoA to trans-3-enoyl-CoA.[4]

  • Final Isomerization: Δ³,Δ²-enoyl-CoA isomerase then converts trans-3-enoyl-CoA to trans-2-enoyl-CoA, which re-enters the main beta-oxidation pathway.[5]

This reductase-dependent pathway is considered rate-limiting for the degradation of some polyunsaturated fatty acids.[7][8]

Beta_Oxidation_of_2E_5Z_octadienoyl_CoA cluster_main Mitochondrial Matrix start This compound hydroxy 3-Hydroxy-5-cis-octenoyl-CoA start->hydroxy Enoyl-CoA Hydratase dienoyl_3_5 3,5-Octadienoyl-CoA start->dienoyl_3_5 Δ³,Δ²-Enoyl-CoA Isomerase (ECI) (fortuitous) label_major Major Pathway (~80%) label_minor Minor Pathway keto 3-Keto-5-cis-octenoyl-CoA hydroxy->keto L-3-Hydroxyacyl-CoA Dehydrogenase hexenoyl cis-3-Hexenoyl-CoA keto->hexenoyl 3-Ketoacyl-CoA Thiolase (+ Acetyl-CoA) trans_hex trans-2-Hexenoyl-CoA hexenoyl->trans_hex Δ³,Δ²-Enoyl-CoA Isomerase (ECI) beta_ox Beta-Oxidation Spiral trans_hex->beta_ox Re-entry dienoyl_2_4 trans-2,trans-4-Octadienoyl-CoA dienoyl_3_5->dienoyl_2_4 Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase enoyl_3 trans-3-Enoyl-CoA dienoyl_2_4->enoyl_3 2,4-Dienoyl-CoA Reductase (DECR) (NADPH) enoyl_3->trans_hex Δ³,Δ²-Enoyl-CoA Isomerase (ECI)

Figure 1: Metabolic fate of this compound in mitochondria.

Quantitative Data

While specific kinetic data for this compound is sparse in readily available literature, kinetic parameters for the key auxiliary enzymes with analogous substrates provide insight into the pathway's efficiency.

EnzymeSubstrateOrganism/SourceKmVmax / Specific ActivityReference
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria--[9]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat Liver Mitochondria--[9]
trans-2,trans-4-Decadienoyl-CoAHuman Peroxisomal>6x higher than C10+-[8]
Δ³,Δ²-Enoyl-CoA Isomerase Octanoyl-CoA (analogue)Human Mitochondria--[10]
(3Z)-alk-3-enoyl-CoA--10x higher than (3E)[11]

Experimental Protocols

Elucidating the beta-oxidation of complex fatty acids like this compound requires a suite of specialized biochemical and analytical techniques.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm. A modified, more sensitive version uses 5-phenyl-2,4-pentadienoyl-CoA as a substrate.[12]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing 50 mM phosphate (B84403) buffer (pH 7.4), 100 µM EDTA, and 125 µM NADPH.[8]

  • Enzyme Addition: Add the purified enzyme or mitochondrial lysate to the mixture for a final volume of 1.0 ml.

  • Pre-incubation: Pre-incubate the mixture for 20 minutes at room temperature to establish a baseline.

  • Initiation: Initiate the reaction by adding the dienoyl-CoA substrate (e.g., 40 µM trans-2,trans-4-hexadienoyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 90-120 seconds using a spectrophotometer. The rate of decrease is proportional to the enzyme activity.

Spectrophotometric_Assay_Workflow prep Prepare Reaction Mix (Buffer, EDTA, NADPH) enzyme Add Enzyme Source (Purified or Lysate) prep->enzyme incubate Pre-incubate (20 min) enzyme->incubate initiate Initiate with Substrate (e.g., Dienoyl-CoA) incubate->initiate measure Monitor Absorbance Decrease (340 nm) initiate->measure calculate Calculate Enzyme Activity measure->calculate

Figure 2: Workflow for the spectrophotometric assay of DECR activity.
LC-MS/MS Analysis of Acyl-CoA Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying acyl-CoA intermediates from biological samples.[13][14]

Methodology:

  • Sample Preparation (Extraction):

    • Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 10% trichloroacetic acid (TCA) or acetonitrile/methanol/water mixtures).[13][14]

    • Centrifuge to precipitate proteins.

    • For TCA extractions, remove the acid using solid-phase extraction (SPE) on an Oasis HLB cartridge.[13]

    • Elute the acyl-CoAs from the SPE cartridge using a methanol/ammonium (B1175870) formate (B1220265) gradient.[15]

    • Dry the eluate under nitrogen gas and reconstitute in the initial mobile phase for analysis.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C8 or C18 column (e.g., Agilent ZORBAX 300SB-C8).[15]

    • Separate the acyl-CoA species using a binary gradient, typically with an ion-pairing agent like ammonium formate or ammonium hydroxide (B78521) in water and an organic solvent like acetonitrile.[15][16]

  • Mass Spectrometry Detection:

    • Analyze the column eluate using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each acyl-CoA. A common fragmentation for all CoA esters is the loss of the 5'-ADP moiety, resulting in a neutral loss of 507 Da.[13][14]

    • Quantify against a standard curve prepared with known concentrations of acyl-CoA standards.

LCMS_Workflow sample Biological Sample (Tissue, Cells) extract Extraction (e.g., Acetonitrile/Methanol) sample->extract spe Solid-Phase Extraction (SPE) (Optional, for cleanup) extract->spe reconstitute Dry & Reconstitute spe->reconstitute hplc UPLC/HPLC Separation (Reverse-Phase C18) reconstitute->hplc ms Tandem Mass Spec (MS/MS) (ESI+, MRM Mode) hplc->ms data Data Analysis (Quantification) ms->data

Figure 3: General workflow for LC-MS/MS analysis of acyl-CoA esters.
Measurement of Mitochondrial Beta-Oxidation Flux

The overall rate, or flux, of the beta-oxidation pathway can be measured in intact cells or isolated mitochondria using radiolabeled fatty acids.

Methodology (using ¹⁴C-labeled palmitic acid): [17]

  • Cell Preparation: Use freshly isolated primary hepatocytes or other relevant cell types.

  • Reaction Setup: Incubate a known number of cells (e.g., 750,000) in a reaction mixture containing BSA, unlabeled palmitic acid (100 µM), and a tracer amount of [1-¹⁴C]palmitic acid (0.4 µCi) in a final volume of 2 mL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding perchloric acid. This precipitates proteins and cell debris while keeping small metabolic products in the supernatant.

  • Separation: Centrifuge the quenched reaction. The supernatant contains the acid-soluble metabolites (ASMs), which include ¹⁴C-labeled acetyl-CoA and other downstream products. The pellet contains un-metabolized ¹⁴C-palmitic acid.

  • Quantification: Measure the radioactivity in the ASM-containing supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the beta-oxidation flux.

FAO_Flux_Workflow cells Prepare Cell Suspension (e.g., Primary Hepatocytes) incubate Incubate with [1-¹⁴C]Palmitic Acid (37°C) cells->incubate quench Stop Reaction with Acid (e.g., Perchloric Acid) incubate->quench separate Centrifuge to Separate Pellet and Supernatant quench->separate measure Measure Radioactivity in Acid-Soluble Supernatant separate->measure calculate Calculate Beta-Oxidation Rate measure->calculate

Figure 4: Workflow for measuring beta-oxidation flux with radiolabeled substrates.

Regulation and Clinical Significance

The overall rate of fatty acid oxidation is tightly regulated, with the primary rate-limiting step being the transport of long-chain fatty acyl-CoAs into the mitochondria via the carnitine palmitoyltransferase 1 (CPT1) shuttle.[2][18][19] However, for PUFAs, the activity of auxiliary enzymes like 2,4-dienoyl-CoA reductase can also become a bottleneck.[7][8]

Deficiencies in these auxiliary enzymes can lead to severe metabolic diseases. 2,4-Dienoyl-CoA Reductase Deficiency (DECRD) is a rare, autosomal recessive inborn error of metabolism.[20] It results in defective fatty acid oxidation and also affects lysine (B10760008) degradation. Clinical presentation can include persistent hypotonia, poor feeding, microcephaly, and respiratory distress.[20][21] Newborn screening programs may detect DECRD through acylcarnitine profiling, which can reveal an accumulation of specific intermediates like 2-trans,4-cis-decadienoylcarnitine, a metabolite of linoleic acid.[20][22]

Conclusion

The mitochondrial beta-oxidation of this compound exemplifies the metabolic flexibility required to derive energy from polyunsaturated fatty acids. The pathway relies on a coordinated effort between the core beta-oxidation enzymes and a set of essential auxiliary enzymes, including Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. While the isomerase-dependent pathway is the major route for this specific intermediate, the reductase-dependent pathway is critical for processing other conjugated dienoyl-CoA species, preventing the accumulation of toxic intermediates and ensuring the complete degradation of a wide range of dietary fats. A thorough understanding of this intricate pathway, supported by robust experimental methodologies, is fundamental for advancing research in metabolic diseases and for identifying novel therapeutic targets in drug development.

References

An In-depth Technical Guide on the Core Enzymes Metabolizing (2E,5Z)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-octadienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, particularly those with double bonds at odd-numbered carbon positions, such as α-linolenic acid. The metabolism of this dienoyl-CoA thioester requires the action of auxiliary enzymes to resolve its specific double bond configuration, which is not a substrate for the core β-oxidation enzymes. This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of this compound, detailing the metabolic pathway, quantitative enzymatic data, and experimental protocols relevant to its study.

Metabolic Pathway of this compound

The metabolism of this compound involves a two-step isomerization process to convert it into a substrate amenable to the standard β-oxidation pathway.

  • Isomerization to 3,5-octadienoyl-CoA: The first step is the isomerization of this compound to 3,5-octadienoyl-CoA. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8). In rat liver mitochondria, this activity is primarily carried out by mitochondrial enoyl-CoA isomerase (MECI), while peroxisomal multifunctional enzyme 1 (MFE1) also exhibits this capability.[1]

  • Isomerization to 2,4-dienoyl-CoA: The resulting 3,5-octadienoyl-CoA is then subsequently isomerized to 2-trans,4-trans-dienoyl-CoA by Δ³,⁵Δ²,⁴-dienoyl-CoA isomerase .[2][3] This product can then be reduced by 2,4-dienoyl-CoA reductase (EC 1.3.1.34) to a trans-3-enoyl-CoA, which re-enters the β-oxidation spiral.[3]

The overall pathway is crucial for the complete degradation of various polyunsaturated fatty acids, and its study is vital for understanding lipid metabolism and related disorders.

metabolizing_pathway cluster_main_pathway Metabolic Pathway of this compound start This compound intermediate 3,5-octadienoyl-CoA start->intermediate Δ³,Δ²-enoyl-CoA isomerase product 2,4-dienoyl-CoA intermediate->product Δ³,⁵Δ²,⁴-dienoyl-CoA isomerase end β-oxidation product->end assay_workflow cluster_workflow Spectrophotometric Assay Workflow prep_reagents Prepare Reagents (Buffer, Substrate) setup_reaction Set up Reaction Mixture in Cuvette prep_reagents->setup_reaction equilibrate Equilibrate to Temperature setup_reaction->equilibrate add_enzyme Initiate with Enzyme equilibrate->add_enzyme monitor_abs Monitor Absorbance Change add_enzyme->monitor_abs calculate_rate Calculate Initial Rate monitor_abs->calculate_rate

References

(2E,5Z)-Octadienoyl-CoA as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5Z)-Octadienoyl-CoA is a key metabolic intermediate in the β-oxidation of certain polyunsaturated fatty acids, particularly those with double bonds at odd-numbered carbon positions, such as α-linolenic acid. Its metabolism is a critical juncture, branching into two distinct pathways: a major isomerase-dependent pathway and a minor reductase-dependent pathway. The flux through these pathways is governed by the kinetic interplay of specific mitochondrial enzymes. Understanding the intricacies of this compound metabolism is crucial for elucidating the complete picture of fatty acid oxidation and may present opportunities for therapeutic intervention in metabolic disorders. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Metabolic Pathways of this compound

This compound is primarily generated during the β-oxidation of fatty acids like α-linolenic acid. Once formed, it is metabolized through two competing pathways within the mitochondria.[1]

Isomerase-Dependent Pathway (Major Route)

Concentration-dependent and time-dependent measurements indicate that approximately 80% of this compound is metabolized via the isomerase-dependent pathway.[1][2] This pathway involves the direct isomerization of the cis-double bond at the 5-position.

Reductase-Dependent Pathway (Minor Route)

The remaining 20% of this compound enters the reductase-dependent pathway. This pathway becomes the primary route for the degradation of the downstream metabolite, 3,5-octadienoyl-CoA.[1][2] The reductase-dependent pathway is essential for preventing the accumulation of this intermediate, which could otherwise lead to the depletion of free coenzyme A and impair mitochondrial function.[1][2]

The initial step in this pathway is the isomerization of this compound to 3,5-octadienoyl-CoA, a reaction that can be catalyzed by Δ3,Δ2-enoyl-CoA isomerase.[1][3]

Quantitative Data

While specific kinetic data for the enzymatic conversions of this compound is limited in the literature, the following table summarizes the relative flux of its metabolic pathways.

Metabolic PathwayFlux (%)Key Enzyme(s)
Isomerase-Dependent Pathway~80%Δ3,Δ2-Enoyl-CoA Isomerase, L-3-Hydroxyacyl-CoA Dehydrogenase
Reductase-Dependent Pathway~20%Δ3,Δ2-Enoyl-CoA Isomerase, Δ3,5,Δ2,4-dienoyl-CoA isomerase, 2,4-Dienoyl-CoA Reductase

Table 1: Metabolic Flux of this compound Degradation. This table is based on concentration-dependent and time-dependent measurements of this compound metabolism.[1][2]

Experimental Protocols

Synthesis of this compound

Conceptual Workflow for Synthesis:

cluster_synthesis Synthesis of this compound Start Commercially available precursors Step1 Chemical Synthesis of (2E,5Z)-octadienoic acid Start->Step1 Step2 Purification of (2E,5Z)-octadienoic acid (e.g., HPLC) Step1->Step2 Step3 Enzymatic Ligation to CoA (Acyl-CoA Synthetase, ATP, CoA) Step2->Step3 Step4 Purification of This compound (e.g., Solid-Phase Extraction, HPLC) Step3->Step4 End This compound Step4->End

Caption: Conceptual workflow for the synthesis of this compound.

Expression and Purification of Recombinant Δ3,Δ2-Enoyl-CoA Isomerase

Protocol:

  • Gene Subcloning: The gene encoding Δ3,Δ2-enoyl-CoA isomerase is subcloned into an expression vector (e.g., pLM1) with a His-tag.[5]

  • Expression: The expression vector is transformed into a suitable E. coli strain for overexpression.[5]

  • Cell Lysis: Harvested cells are lysed to release the recombinant protein.

  • Affinity Chromatography: The soluble protein is purified using a nickel-chelating metal affinity column (e.g., HiTrap chelating).[5]

  • Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.[5]

  • Molecular Weight Determination: The molecular weight and oligomeric state of the purified enzyme are determined by gel filtration chromatography.[5]

Spectrophotometric Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity

This assay can be adapted from methods used for other enoyl-CoA isomerases. The principle involves monitoring the change in absorbance that occurs upon isomerization of the double bond. For dienoyl-CoA substrates, a coupled assay with 2,4-dienoyl-CoA reductase can be used, where the decrease in absorbance at 340 nm due to NADPH oxidation is measured.[1]

Conceptual Workflow for Isomerase Assay:

cluster_assay Spectrophotometric Assay for Isomerase Activity Substrate This compound Enzyme Δ3,Δ2-Enoyl-CoA Isomerase Substrate->Enzyme Intermediate 3,5-Octadienoyl-CoA Enzyme->Intermediate CouplingEnzyme1 Δ3,5,Δ2,4-dienoyl-CoA isomerase Intermediate->CouplingEnzyme1 Product1 2,4-Octadienoyl-CoA CouplingEnzyme1->Product1 CouplingEnzyme2 2,4-Dienoyl-CoA Reductase Product1->CouplingEnzyme2 Product2 3-Octenoyl-CoA CouplingEnzyme2->Product2 Cofactor_ox NADP+ CouplingEnzyme2->Cofactor_ox Detection Measure decrease in Absorbance at 340 nm CouplingEnzyme2->Detection Cofactor NADPH Cofactor->CouplingEnzyme2

Caption: Coupled spectrophotometric assay for Δ3,Δ2-enoyl-CoA isomerase activity.

HPLC Analysis of this compound and its Metabolites

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for the separation and quantification of this compound and its isomers.

General HPLC Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).

  • Detection: UV detection at a wavelength where the CoA thioesters absorb (typically around 260 nm).

Specific retention times will need to be determined empirically using synthesized standards.

Signaling Pathways and Logical Relationships

The metabolism of this compound is an integral part of the overall β-oxidation pathway for unsaturated fatty acids. The following diagram illustrates its position and the subsequent enzymatic steps.

cluster_pathway Metabolism of this compound cluster_isomerase Isomerase-Dependent Pathway (~80%) cluster_reductase Reductase-Dependent Pathway (~20%) Start β-oxidation of α-linolenic acid Metabolite This compound Start->Metabolite Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Metabolite->Isomerase Isomerization Isomerase_Red Δ3,Δ2-Enoyl-CoA Isomerase Metabolite->Isomerase_Red Isomerization Hydratase Enoyl-CoA Hydratase Isomerase->Hydratase Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase Thiolase Thiolase Dehydrogenase->Thiolase Product_Iso Further β-oxidation cycles Thiolase->Product_Iso Intermediate_Red 3,5-Octadienoyl-CoA Isomerase_Red->Intermediate_Red Isomerase2_Red Δ3,5,Δ2,4-dienoyl-CoA isomerase Intermediate_Red->Isomerase2_Red Intermediate2_Red 2,4-Octadienoyl-CoA Isomerase2_Red->Intermediate2_Red Reductase 2,4-Dienoyl-CoA Reductase (NADPH) Intermediate2_Red->Reductase Product_Red 3-Enoyl-CoA Reductase->Product_Red Product_Red->Isomerase Enters Isomerase Pathway

Caption: Metabolic fate of this compound in mitochondrial β-oxidation.

Conclusion

This compound stands as a pivotal intermediate in the degradation of specific polyunsaturated fatty acids. The dual metabolic pathways for its processing highlight the adaptability of mitochondrial β-oxidation in handling complex substrates. Further research, particularly in obtaining detailed kinetic parameters for the involved enzymes with this specific substrate, will be essential for a more complete quantitative understanding of this metabolic branch point. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the intricacies of this compound metabolism, which may ultimately contribute to the development of novel therapeutic strategies for metabolic diseases.

References

Unveiling (2E,5Z)-Octadienoyl-CoA: An Intermediate in Unsaturated Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and metabolic significance of (2E,5Z)-octadienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids containing double bonds at odd-numbered carbon atoms. While not as widely studied as other fatty acyl-CoA species, its role in a specialized metabolic pathway highlights the intricate enzymatic machinery required for the complete degradation of dietary unsaturated fats. This document details the metabolic pathway of this compound, presents available quantitative data on the enzymes involved, outlines the experimental protocols utilized in its study, and provides visual representations of the biochemical processes. This guide is intended to serve as a foundational resource for researchers in metabolism, enzymology, and drug development focusing on fatty acid oxidation pathways and related metabolic disorders.

Introduction

The mitochondrial beta-oxidation of fatty acids is a central pathway for energy production in mammals. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed. One such intermediate, this compound (also referred to in the literature as 2-trans-5-cis-octadienoyl-CoA), arises during the degradation of polyunsaturated fatty acids like linolenic acid, which contain double bonds extending from odd-numbered carbons.

The discovery of this compound and its unique metabolic fate was a significant step in elucidating the complete picture of fatty acid metabolism. Its processing requires a departure from the canonical beta-oxidation cycle, involving a series of isomerization steps to convert it into a substrate that can re-enter the main degradative spiral. Understanding this pathway is crucial for a complete comprehension of lipid metabolism and may offer insights into metabolic diseases where fatty acid oxidation is impaired.

The Metabolic Pathway of this compound

This compound is formed in the mitochondrial matrix during the beta-oxidation of fatty acids with a cis-double bond at an odd-numbered carbon. For instance, the degradation of a fatty acid with a Δ⁵-double bond leads to the formation of 5-cis-enoyl-CoA. This intermediate is then dehydrogenated by medium-chain acyl-CoA dehydrogenase to yield this compound.[1]

The subsequent metabolism of this compound involves a two-step isomerization process to convert it into a substrate for the standard beta-oxidation pathway. This process is essential because the position and configuration of the double bonds in this compound are not compatible with the subsequent enzymes of the beta-oxidation spiral.

The key enzymatic steps are as follows:

  • Isomerization to 3,5-Octadienoyl-CoA: this compound is first isomerized to 3,5-octadienoyl-CoA. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).[1] This enzyme is a crucial component of the auxiliary pathway for unsaturated fatty acid oxidation.

  • Isomerization to (2E,4E)-Octadienoyl-CoA: The 3,5-octadienoyl-CoA is then further isomerized to (2E,4E)-octadienoyl-CoA by a specific mitochondrial enzyme, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.[1] This isomerization is critical as it generates a trans-2, trans-4-dienoyl-CoA, which is a substrate for 2,4-dienoyl-CoA reductase.

  • Reduction and Re-entry into Beta-Oxidation: The resulting (2E,4E)-octadienoyl-CoA is then reduced by the NADPH-dependent 2,4-dienoyl-CoA reductase (EC 1.3.1.34) to a trans-3-enoyl-CoA. This intermediate is subsequently converted by Δ³,Δ²-enoyl-CoA isomerase to a trans-2-enoyl-CoA, which can then be processed by the enzymes of the conventional beta-oxidation pathway.[1]

The following diagram illustrates the metabolic fate of this compound:

metabolomics_pathway cluster_main Metabolism of this compound cluster_substrates mcad Medium-Chain Acyl-CoA Dehydrogenase 2e_5z_octadienoyl_coa This compound mcad->2e_5z_octadienoyl_coa isomerase1 Δ³,Δ²-Enoyl-CoA Isomerase 3_5_octadienoyl_coa 3,5-Octadienoyl-CoA isomerase1->3_5_octadienoyl_coa isomerase2 Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase 2e_4e_octadienoyl_coa (2E,4E)-Octadienoyl-CoA isomerase2->2e_4e_octadienoyl_coa reductase 2,4-Dienoyl-CoA Reductase (NADPH) trans_3_enoyl_coa trans-3-Enoyl-CoA reductase->trans_3_enoyl_coa isomerase3 Δ³,Δ²-Enoyl-CoA Isomerase trans_2_enoyl_coa trans-2-Enoyl-CoA isomerase3->trans_2_enoyl_coa 5_cis_octenoyl_coa 5-cis-Octenoyl-CoA 5_cis_octenoyl_coa->mcad 2e_5z_octadienoyl_coa->isomerase1 3_5_octadienoyl_coa->isomerase2 2e_4e_octadienoyl_coa->reductase trans_3_enoyl_coa->isomerase3 beta_oxidation β-Oxidation Cycle trans_2_enoyl_coa->beta_oxidation discovery_workflow start Observation: Incomplete oxidation of unsaturated fatty acids with odd-numbered double bonds hypothesis Hypothesis: Existence of a novel metabolic intermediate and enzymatic pathway start->hypothesis synthesis Enzymatic Synthesis of This compound from 5-cis-Octenoyl-CoA hypothesis->synthesis incubation Incubation of This compound with mitochondrial extracts synthesis->incubation hplc Analysis of reaction products by HPLC and spectrophotometry incubation->hplc identification Identification of novel intermediates: 3,5-Octadienoyl-CoA and (2E,4E)-Octadienoyl-CoA hplc->identification enzyme_purification Purification of novel isomerase activities from mitochondrial extracts identification->enzyme_purification enzyme_characterization Characterization of Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase enzyme_purification->enzyme_characterization pathway_elucidation Elucidation of the complete metabolic pathway enzyme_characterization->pathway_elucidation

References

(2E,5Z)-Octadienoyl-CoA: A Metabolic Intermediate with Unexplored Potential in Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5Z)-Octadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids containing odd-numbered double bonds. While its role in energy metabolism is established, its direct function as a signaling molecule remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's metabolic context and explores its potential, yet unproven, roles in lipid signaling based on the known functions of other acyl-CoA thioesters. We provide a comprehensive overview of its metabolic pathway, potential interactions with signaling proteins, and detailed experimental protocols for its study. This document serves as a resource for researchers aiming to elucidate the broader biological functions of this specific fatty acyl-CoA.

Introduction: The Dual Role of Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) thioesters are central to cellular metabolism, serving as activated intermediates in both the synthesis and degradation of fatty acids. Beyond their metabolic functions, a growing body of evidence highlights their role as signaling molecules that can directly influence cellular processes by allosterically regulating enzymes, modulating ion channels, serving as ligands for nuclear receptors, and providing acyl groups for post-translational protein modifications.[1][2] this compound, an eight-carbon dienoyl-CoA, is an essential metabolite in the breakdown of dietary polyunsaturated fats.[3] Its unique structure and transient nature within the mitochondrial matrix raise intriguing questions about its potential to participate in signaling pathways, similar to other better-characterized acyl-CoAs.

The Metabolic Pathway of this compound

This compound is generated during the beta-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon, such as linolenic acid. Its metabolism proceeds through a critical juncture involving two primary enzymatic pathways.

2.1. Formation of this compound

The process begins with a 5-enoyl-CoA intermediate, which undergoes dehydrogenation by medium-chain acyl-CoA dehydrogenase (MCAD) to yield this compound (also referred to in literature as 2-trans-5-cis-octadienoyl-CoA).[3]

2.2. Metabolic Fates of this compound

Once formed, this compound can be metabolized by either an isomerase-dependent or a reductase-dependent pathway to allow its entry into the main beta-oxidation spiral.[3][4][5]

  • Isomerase-Dependent Pathway: This pathway involves the isomerization of the cis-5 double bond to a trans-3 double bond, a reaction that can be catalyzed by Δ3,Δ2-enoyl-CoA isomerase.[3]

  • Reductase-Dependent Pathway: This is considered the major route for its degradation. This compound is first isomerized to 3,5-octadienoyl-CoA. A second isomerization step, catalyzed by Δ3,5,Δ2,4-dienoyl-CoA isomerase, converts it to 2-trans-4-trans-octadienoyl-CoA. This conjugated diene is then a substrate for 2,4-dienoyl-CoA reductase (DECR), which uses NADPH to reduce it to a 3-enoyl-CoA. Subsequent isomerization by enoyl-CoA isomerase produces trans-2-enoyl-CoA, which can re-enter the beta-oxidation cycle.[1][2][3] The significance of this pathway lies in its ability to prevent the accumulation of non-metabolizable intermediates, which could otherwise sequester the free Coenzyme A pool and impair mitochondrial function.[2]

metabolic_pathway cluster_0 Beta-Oxidation of Unsaturated Fatty Acids 5_enoyl_CoA 5-Enoyl-CoA 2E_5Z_octadienoyl_CoA This compound 5_enoyl_CoA->2E_5Z_octadienoyl_CoA Acyl-CoA Dehydrogenase 3_5_octadienoyl_CoA 3,5-Octadienoyl-CoA 2E_5Z_octadienoyl_CoA->3_5_octadienoyl_CoA Δ3,Δ2-Enoyl-CoA Isomerase 2T_4T_octadienoyl_CoA 2-trans-4-trans- Octadienoyl-CoA 3_5_octadienoyl_CoA->2T_4T_octadienoyl_CoA Δ3,5,Δ2,4-Dienoyl-CoA Isomerase 3_enoyl_CoA 3-Enoyl-CoA 2T_4T_octadienoyl_CoA->3_enoyl_CoA 2,4-Dienoyl-CoA Reductase (DECR) (NADPH) T2_enoyl_CoA trans-2-Enoyl-CoA 3_enoyl_CoA->T2_enoyl_CoA Enoyl-CoA Isomerase beta_ox Further Beta-Oxidation T2_enoyl_CoA->beta_ox

Metabolic pathway of this compound.

Potential Signaling Functions of this compound

While direct evidence is lacking, the known signaling roles of other acyl-CoAs provide a framework for hypothesizing how this compound might function in cellular signaling.

3.1. Regulation of Nuclear Receptors

Long-chain fatty acyl-CoAs are known to bind to and regulate the activity of nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs).[6] These receptors are ligand-activated transcription factors that control the expression of genes involved in lipid and glucose metabolism. It is plausible that this compound, or other dienoyl-CoAs, could act as ligands or allosteric modulators for these or other, yet unidentified, nuclear receptors.

nuclear_receptor_signaling cluster_1 Hypothetical Nuclear Receptor Signaling dienoyl_CoA This compound nuclear_receptor Nuclear Receptor (e.g., PPAR, LXR) dienoyl_CoA->nuclear_receptor Binding & Activation gene_expression Target Gene Expression nuclear_receptor->gene_expression Transcriptional Regulation metabolic_response Metabolic Response (e.g., altered lipid metabolism) gene_expression->metabolic_response

Potential regulation of nuclear receptors.

3.2. Post-Translational Protein Acylation

Acyl-CoAs are donors for protein acylation, a post-translational modification that can alter a protein's function, localization, and stability. While S-acylation (palmitoylation) is the most studied, other forms of acylation with different fatty acyl-CoAs exist. Given that fatty acid oxidation can be a direct source of acetyl-CoA for mitochondrial protein acetylation, it is conceivable that intermediates like this compound could be utilized for novel forms of protein modification.[7][8]

protein_acylation cluster_2 Hypothetical Protein Acylation Pathway dienoyl_CoA This compound acyltransferase Acyltransferase (Putative) dienoyl_CoA->acyltransferase protein Target Protein protein->acyltransferase acylated_protein Acylated Protein acyltransferase->acylated_protein altered_function Altered Protein Function, Localization, or Stability acylated_protein->altered_function

Hypothetical protein acylation by this compound.

Quantitative Data on Acyl-CoA Cellular Concentrations

The cellular concentrations of acyl-CoAs are tightly regulated and vary between different cell types and metabolic states. While specific quantitative data for this compound is scarce due to its transient nature, the table below summarizes reported concentrations of various acyl-CoAs in different mammalian cells, providing a reference for expected abundance ranges.

Acyl-CoA SpeciesCell TypeConcentration (pmol/106 cells)Reference
Total Fatty Acyl-CoAsRAW264.7 (mouse macrophage)12.0 ± 1.0[9]
Total Fatty Acyl-CoAsMCF7 (human breast carcinoma)80.4 ± 6.1[9]
C14:0-CoA (Myristoyl-CoA)RAW264.7~2.4[9]
C14:0-CoA (Myristoyl-CoA)MCF7~5.6[9]
C18:1-CoA (Oleoyl-CoA)RAW264.7 / MCF7Major species[9]
C12:0-CoA (Lauroyl-CoA)HepG2 / Hep3B< 1 pmol/mg protein[5]
C14:0-CoA (Myristoyl-CoA)HepG2 / Hep3B1 - 5 pmol/mg protein[5]
C16:0-CoA (Palmitoyl-CoA)HepG2 / Hep3B5 - 20 pmol/mg protein[5]
C18:0-CoA (Stearoyl-CoA)HepG2 / Hep3B1 - 10 pmol/mg protein[5]
C18:1-CoA (Oleoyl-CoA)HepG2 / Hep3B5 - 25 pmol/mg protein[5]

Experimental Protocols for Studying Acyl-CoA Signaling

Investigating the potential signaling roles of this compound requires sensitive and specific methodologies. Below are detailed protocols for the quantification of acyl-CoAs and the study of their interactions with proteins.

5.1. Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of short- and medium-chain acyl-CoAs.[4][5][10]

  • Objective: To quantify the cellular levels of this compound.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly sensitive detection of specific acyl-CoA species based on their mass-to-charge ratio.

  • Methodology:

    • Sample Preparation:

      • Rapidly quench metabolic activity in cell or tissue samples by snap-freezing in liquid nitrogen.

      • Extract acyl-CoAs using a cold extraction buffer (e.g., 2.5% sulfosalicylic acid or an acetonitrile (B52724)/methanol/water mixture).[4][10]

      • Include an internal standard, such as C15:0-CoA or a stable isotope-labeled standard, for accurate quantification.[5]

      • Centrifuge to pellet protein and debris. Collect the supernatant.

    • LC Separation:

      • Use a reversed-phase C18 column suitable for separating medium-chain acyl-CoAs.

      • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • MS/MS Detection:

      • Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

      • Perform Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion will be the [M+H]+ of this compound (C29H46N7O17P3S, MW: 889.70).

      • Monitor for characteristic product ions. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine moiety, resulting in a product ion corresponding to the acyl group, or a fragment of the CoA molecule itself (e.g., m/z 428).[4]

    • Quantification:

      • Generate a standard curve using a pure this compound standard.

      • Calculate the concentration in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

lc_ms_workflow cluster_3 LC-MS/MS Workflow for Acyl-CoA Quantification sample_prep Sample Preparation (Extraction & Internal Standard) lc_separation Liquid Chromatography (Reversed-Phase C18) sample_prep->lc_separation esi_source Electrospray Ionization (Positive Mode) lc_separation->esi_source mass_spec Tandem Mass Spectrometry (MRM) esi_source->mass_spec data_analysis Data Analysis (Quantification vs. Standard Curve) mass_spec->data_analysis

Workflow for LC-MS/MS quantification of acyl-CoAs.

5.2. Investigating Protein-(2E,5Z)-Octadienoyl-CoA Interactions

The following protocols can be adapted to explore the binding of this compound to proteins.

5.2.1. Chemoproteomic Profiling (CATNIP)

  • Objective: To identify proteins that interact with this compound on a proteome-wide scale.

  • Principle: This method, termed CoA/Acetyl-CoA TraNsferase Interaction Profiling (CATNIP), uses an immobilized CoA analogue to capture CoA-binding proteins from a cell lysate. The binding of specific proteins can be competed off by the free ligand of interest, and the interacting proteins are identified by mass spectrometry.[11]

  • Methodology:

    • Prepare a Lys-CoA Sepharose affinity matrix.[11]

    • Incubate whole-cell lysates with the Lys-CoA Sepharose beads in the presence of varying concentrations of this compound or a vehicle control.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins.

    • Identify and quantify the eluted proteins using label-free or label-based quantitative proteomics (e.g., LC-MS/MS).

    • Proteins that show a dose-dependent decrease in binding to the beads in the presence of this compound are considered potential interactors.

5.2.2. Isothermal Titration Calorimetry (ITC)

  • Objective: To quantitatively measure the binding affinity, stoichiometry, and thermodynamics of the interaction between a purified protein and this compound.

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

  • Methodology:

    • Purify the protein of interest.

    • Prepare solutions of the protein in the sample cell and this compound in the injection syringe in a suitable buffer.

    • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

    • Analyze the resulting thermogram to determine the thermodynamic parameters of the interaction.

Conclusion and Future Directions

This compound is a well-established intermediate in fatty acid metabolism. While its direct role in lipid signaling is currently speculative, the known functions of other acyl-CoAs suggest that it may possess unexplored regulatory activities. Future research should focus on:

  • Developing specific tools: The synthesis of labeled or modified this compound analogues would facilitate pull-down assays and binding studies.

  • Screening for protein interactors: Unbiased approaches like chemoproteomics are needed to identify potential protein targets.

  • Functional validation: Once candidate interactors are identified, their functional relevance must be validated using in vitro and cell-based assays.

Elucidating the potential signaling roles of this compound and other metabolic intermediates will provide a more complete understanding of the intricate links between metabolism and cellular regulation, potentially revealing new targets for therapeutic intervention in metabolic diseases.

References

The Biosynthesis of (2E,5Z)-octadienoyl-CoA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5Z)-Octadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of linoleic acid, a common polyunsaturated fatty acid in the mammalian diet. Its unique stereochemistry necessitates the involvement of auxiliary enzymes to reconfigure its double bonds for complete degradation via the standard beta-oxidation pathway. This technical guide provides a comprehensive overview of the biosynthesis of this compound in mammals, detailing the metabolic pathway, key enzymes, and relevant experimental protocols. Furthermore, it explores the regulation of this pathway and its significance in cellular metabolism and disease, offering valuable insights for researchers and professionals in drug development.

Introduction

The catabolism of fatty acids is a central process in mammalian energy metabolism. While the beta-oxidation of saturated fatty acids is a straightforward cyclical process, the degradation of unsaturated fatty acids, such as linoleic acid, requires additional enzymatic steps to handle the unconventional positions and configurations of their double bonds. The formation of this compound represents a key juncture in the breakdown of linoleic acid, highlighting the metabolic flexibility required to process dietary fats. Understanding the biosynthesis and subsequent metabolism of this intermediate is crucial for elucidating the nuances of fatty acid oxidation and its implications in health and disease.

The Biosynthetic Pathway of this compound

This compound is not synthesized de novo in its octadienoyl form but rather emerges as an intermediate during the mitochondrial beta-oxidation of the 18-carbon polyunsaturated fatty acid, linoleic acid (cis-9, cis-12-octadecadienoic acid).

The initial steps involve the activation of linoleic acid to linoleoyl-CoA in the cytoplasm and its transport into the mitochondrial matrix via the carnitine shuttle. Once inside the mitochondria, linoleoyl-CoA undergoes three cycles of conventional beta-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. These three cycles release three molecules of acetyl-CoA and shorten the fatty acyl chain by six carbons, yielding cis-3,cis-6-dodecadienoyl-CoA.

The subsequent steps leading to the formation of this compound are as follows:

  • Isomerization: The cis-3 double bond of cis-3,cis-6-dodecadienoyl-CoA is not a substrate for acyl-CoA dehydrogenase. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming trans-2,cis-6-dodecadienoyl-CoA. This intermediate can now re-enter the beta-oxidation spiral.

  • One Round of Beta-Oxidation: trans-2,cis-6-dodecadienoyl-CoA undergoes one full cycle of beta-oxidation, releasing one molecule of acetyl-CoA and resulting in the formation of cis-4-decenoyl-CoA .

  • Dehydrogenation: Acyl-CoA dehydrogenase acts on cis-4-decenoyl-CoA, introducing a double bond at the 2-position and forming (2E,4Z)-decadienoyl-CoA .

  • Formation of the Precursor: The next round of beta-oxidation begins with the action of acyl-CoA dehydrogenase on cis-4-decenoyl-CoA, which introduces a trans-2 double bond, yielding This compound . This is the key intermediate of interest.

The subsequent metabolism of this compound requires further enzymatic modification due to the cis-5 double bond, which is handled by 2,4-dienoyl-CoA reductase and another isomerization step.

Diagram of the Biosynthetic Pathway

Biosynthesis_of_2E_5Z_octadienoyl_CoA Linoleoyl-CoA (18:2, cis-9, cis-12) Linoleoyl-CoA (18:2, cis-9, cis-12) cis-3,cis-6-Dodecadienoyl-CoA cis-3,cis-6-Dodecadienoyl-CoA Linoleoyl-CoA (18:2, cis-9, cis-12)->cis-3,cis-6-Dodecadienoyl-CoA 3 cycles of β-oxidation trans-2,cis-6-Dodecadienoyl-CoA trans-2,cis-6-Dodecadienoyl-CoA cis-3,cis-6-Dodecadienoyl-CoA->trans-2,cis-6-Dodecadienoyl-CoA Δ³,Δ²-enoyl-CoA isomerase cis-4-Decenoyl-CoA cis-4-Decenoyl-CoA trans-2,cis-6-Dodecadienoyl-CoA->cis-4-Decenoyl-CoA 1 cycle of β-oxidation 2E,5Z-Octadienoyl-CoA 2E,5Z-Octadienoyl-CoA cis-4-Decenoyl-CoA->2E,5Z-Octadienoyl-CoA Acyl-CoA dehydrogenase

Caption: Biosynthesis of this compound from linoleoyl-CoA.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is dependent on the coordinated action of several enzymes of the beta-oxidation pathway. While specific kinetic data for the C8 intermediate this compound are not extensively available, data for homologous substrates provide valuable insights.

EnzymeSubstrateProductKm (µM)Vmax (U/mg)Source Organism
Acyl-CoA Dehydrogenase (Medium Chain)Octanoyl-CoA2-Octenoyl-CoA2 - 1010 - 20Rat Liver
Δ³,Δ²-Enoyl-CoA Isomerasecis-3-Hexenoyl-CoAtrans-2-Hexenoyl-CoA~25~1500Rat Liver
2,4-Dienoyl-CoA Reductasetrans-2,cis-4-Decadienoyl-CoAtrans-3-Decenoyl-CoA5 - 1550 - 100Bovine Liver

Note: The data presented are representative values from various studies and may vary depending on the specific experimental conditions.

Experimental Protocols

Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol outlines a general method for the extraction and analysis of acyl-CoA thioesters from mammalian tissues or cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Sample Preparation and Extraction

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue (20-50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a suitable internal standard (e.g., [¹³C]-labeled acyl-CoA).

  • Cell Lysis: For cultured cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then scrape the cells in 1 mL of ice-cold 10% TCA with an internal standard.

  • Protein Precipitation: Vortex the homogenate/lysate vigorously and incubate on ice for 15 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove the TCA.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest. A common fragmentation is the neutral loss of the phosphopantetheine moiety.

Diagram of LC-MS/MS Workflow

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Tissue/Cell Sample Tissue/Cell Sample Homogenization/Lysis in TCA Homogenization/Lysis in TCA Tissue/Cell Sample->Homogenization/Lysis in TCA Protein Precipitation Protein Precipitation Homogenization/Lysis in TCA->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Drying and Reconstitution Drying and Reconstitution Solid-Phase Extraction (SPE)->Drying and Reconstitution Reconstituted Sample Reconstituted Sample LC Separation LC Separation Reconstituted Sample->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis

Caption: Workflow for the analysis of acyl-CoA intermediates.

Enzyme Assay for Δ³,Δ²-Enoyl-CoA Isomerase

This spectrophotometric assay measures the activity of Δ³,Δ²-enoyl-CoA isomerase by monitoring the increase in absorbance at 263 nm due to the formation of the trans-2-enoyl-CoA product.

  • Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 50 µM cis-3-hexenoyl-CoA (or other suitable substrate)

    • Purified enzyme fraction or cell lysate

  • Initiation and Measurement: Initiate the reaction by adding the substrate. Immediately monitor the change in absorbance at 263 nm over time at a constant temperature (e.g., 25°C).

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the trans-2-enoyl-CoA product (ε₂₆₃ ≈ 6,700 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Regulation of the Pathway

The biosynthesis of this compound is intrinsically linked to the overall regulation of fatty acid beta-oxidation. The primary regulatory mechanisms include:

  • Substrate Availability: The flux through the pathway is dependent on the dietary intake of linoleic acid and its release from adipose tissue stores, which is under hormonal control (e.g., insulin, glucagon, and epinephrine).

  • Transcriptional Regulation: The expression of genes encoding the beta-oxidation enzymes, including the auxiliary enzymes, is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARα is activated by fatty acids and their derivatives, leading to an upregulation of the enzymatic machinery required for their catabolism.

  • Allosteric Regulation: The activity of key enzymes in beta-oxidation can be allosterically regulated by the ratios of NADH/NAD⁺ and acetyl-CoA/CoASH, reflecting the energy status of the cell.

Diagram of Regulatory Influences

Regulation_Pathway cluster_0 Hormonal Control cluster_1 Transcriptional Control cluster_2 Metabolic State Insulin Insulin Adipose Tissue Adipose Tissue Insulin->Adipose Tissue - Glucagon/Epinephrine Glucagon/Epinephrine Glucagon/Epinephrine->Adipose Tissue + PPARα PPARα β-oxidation Enzymes β-oxidation Enzymes PPARα->β-oxidation Enzymes upregulates transcription NADH/NAD+ ratio NADH/NAD+ ratio β-oxidation Pathway β-oxidation Pathway NADH/NAD+ ratio->β-oxidation Pathway inhibits Acetyl-CoA/CoASH ratio Acetyl-CoA/CoASH ratio Acetyl-CoA/CoASH ratio->β-oxidation Pathway inhibits Dietary Linoleic Acid Dietary Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Dietary Linoleic Acid->Linoleoyl-CoA Linoleoyl-CoA->β-oxidation Pathway Linoleic Acid Linoleic Acid Adipose Tissue->Linoleic Acid Linoleic Acid->PPARα activates Linoleic Acid->Linoleoyl-CoA This compound This compound β-oxidation Pathway->this compound β-oxidation Enzymes->β-oxidation Pathway catalyzes

Caption: Regulatory network of this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a pivotal step in the catabolism of linoleic acid in mammals, showcasing the intricate enzymatic machinery required to handle the complexities of polyunsaturated fatty acid oxidation. A thorough understanding of this pathway, its key enzymes, and its regulation is essential for researchers in the fields of metabolism, nutrition, and drug development. The experimental protocols provided herein offer a foundation for the investigation of this and related metabolic intermediates. Future research focusing on the specific kinetics and regulation of the enzymes involved in processing this compound will further illuminate its role in metabolic health and disease.

An In-depth Technical Guide on (2E,5Z)-octadienoyl-CoA and Odd-Numbered Double Bond Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and signaling. While the beta-oxidation of saturated, even-numbered fatty acids is a well-elucidated pathway, the metabolism of unsaturated fatty acids with complex double bond configurations, such as (2E,5Z)-octadienoyl-CoA, and those with an odd number of carbon atoms, presents unique enzymatic challenges. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound and its relationship with the broader class of odd-numbered double bond fatty acids. We will delve into the enzymatic machinery, quantitative aspects of these pathways, and detailed experimental protocols for their study, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate these critical areas of lipid metabolism.

Metabolism of this compound in the Context of Polyunsaturated Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of certain polyunsaturated fatty acids, particularly those with double bonds extending from odd-numbered carbon atoms, such as linolenic acid. Its complete degradation requires a set of auxiliary enzymes to resolve the non-standard double bond configuration, which cannot be directly processed by the core beta-oxidation enzymes.

The primary pathway for the metabolism of this compound involves its conversion to a substrate suitable for the standard beta-oxidation spiral. This is achieved through a reductase-dependent pathway. A critical enzyme in this process is Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, which catalyzes the isomerization of the 3,5-dienoyl-CoA intermediate to a 2,4-dienoyl-CoA. This intermediate is then a substrate for 2,4-dienoyl-CoA reductase.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to the overall regulation of fatty acid oxidation. The flux through this pathway is dependent on the availability of its precursor, which is generated from the initial rounds of beta-oxidation of specific polyunsaturated fatty acids. The activity of the auxiliary enzymes is crucial for preventing the accumulation of toxic or inhibitory intermediates.

dot

beta_oxidation_pathway cluster_main_pathway Metabolism of this compound Polyunsaturated Fatty Acyl-CoA Polyunsaturated Fatty Acyl-CoA 5-cis-Enoyl-CoA 5-cis-Enoyl-CoA Polyunsaturated Fatty Acyl-CoA->5-cis-Enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 5-cis-Enoyl-CoA->this compound Acyl-CoA Dehydrogenase 3,5-Octadienoyl-CoA 3,5-Octadienoyl-CoA This compound->3,5-Octadienoyl-CoA Δ³,²-Enoyl-CoA Isomerase 2-trans-4-trans-Octadienoyl-CoA 2-trans-4-trans-Octadienoyl-CoA 3,5-Octadienoyl-CoA->2-trans-4-trans-Octadienoyl-CoA Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase 3-trans-Enoyl-CoA 3-trans-Enoyl-CoA 2-trans-4-trans-Octadienoyl-CoA->3-trans-Enoyl-CoA 2,4-Dienoyl-CoA Reductase (NADPH-dependent) 2-trans-Enoyl-CoA 2-trans-Enoyl-CoA 3-trans-Enoyl-CoA->2-trans-Enoyl-CoA Δ³,²-Enoyl-CoA Isomerase Beta-Oxidation Spiral Beta-Oxidation Spiral 2-trans-Enoyl-CoA->Beta-Oxidation Spiral Enoyl-CoA Hydratase

Caption: Metabolic pathway of this compound.

Odd-Numbered Double Bond Fatty Acids

Fatty acids with double bonds at odd-numbered positions are less common than their even-numbered counterparts but are present in various dietary sources and endogenous lipids. Their metabolism also requires auxiliary enzymes to handle the resulting atypical enoyl-CoA intermediates. The degradation of these fatty acids ultimately yields acetyl-CoA and, in the case of odd-chain fatty acids, a terminal propionyl-CoA molecule. Odd-numbered fatty acids have been shown to accumulate in certain tissues and may have distinct physiological roles compared to even-numbered fatty acids.[1][2]

Quantitative Data

A thorough understanding of these metabolic pathways necessitates quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters for the enzymes involved in this compound and odd-numbered double bond fatty acid metabolism, as well as reported concentrations of relevant metabolites.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
2,4-Dienoyl-CoA Reductase (rat liver, mitochondrial) trans-2,trans-4-Hexadienoyl-CoA--[3]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoA--[3]
2,4-Dienoyl-CoA Reductase (human, peroxisomal) Short-chain acyl-CoAs>6-fold higher than long-chain-[4]
Acyl-CoAs (≥ C10)Lower Km-[4]
L-3-Hydroxyacyl-CoA Dehydrogenase (pig heart) Medium-chain L-3-hydroxyacyl-CoAsLower KmHigher activity[5]
Long-chain L-3-hydroxyacyl-CoAsSimilar to medium-chainLower activity[5]
Enoyl-CoA Hydratase (rat liver) 2-trans-enoyl-CoA--[6]

Note: Specific Km and Vmax values are often highly dependent on the specific substrate and experimental conditions.

Table 2: Cellular Concentrations of Acyl-CoAs and Odd-Numbered Fatty Acids
MetaboliteTissue/Cell TypeConcentrationSource
Total Acyl-CoAs Escherichia coli (exponential growth on glucose)20 - 600 µM[7]
Odd-Numbered Fatty Acids (C15, C17) Mouse epididymal fatAccumulate[1][2]
Mouse liverLow accumulation[1][2]
Human brain, epidermisUnusually high levels[1]

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the study of these complex lipids. This section provides detailed protocols for the extraction and analysis of acyl-CoAs and odd-numbered fatty acids.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add a defined volume of ice-cold methanol containing the internal standards to the cells.

    • For adherent cells, use a cell scraper to collect the cells in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, avoiding the protein pellet.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • The supernatant is now ready for LC-MS/MS analysis.

dot

acyl_coa_extraction_workflow Start Start HarvestCells Harvest and Wash Cells Start->HarvestCells LyseExtract Lyse Cells and Extract with Methanol + Internal Standards HarvestCells->LyseExtract Centrifuge1 Centrifuge to Pellet Protein LyseExtract->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant DryExtract Dry Extract CollectSupernatant->DryExtract Reconstitute Reconstitute in Solvent DryExtract->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze End End Analyze->End

Caption: Workflow for Acyl-CoA Extraction.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate acyl-CoAs of different chain lengths (e.g., a linear gradient from 2% to 98% B over 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor the precursor-to-product ion transitions specific for each acyl-CoA of interest. A common product ion for many acyl-CoAs corresponds to the adenosine (B11128) diphosphate (B83284) moiety (m/z 507.1). For example, to detect octadienoyl-CoA (C8H10O2-CoA), the precursor ion would be its [M+H]⁺, and a characteristic product ion would result from the neutral loss of the acyl chain. Specific transitions should be optimized for each instrument.

  • Collision Energy and other MS parameters: Optimize for each specific acyl-CoA to achieve maximum sensitivity.

dot

lc_ms_workflow Sample Reconstituted Acyl-CoA Extract HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition and Analysis Detector->Data

Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Odd-Numbered Fatty Acids

This protocol outlines the derivatization and analysis of total fatty acids, including odd-numbered ones, from biological samples.

Materials:

  • Chloroform/methanol (2:1, v/v)

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the tissue sample in chloroform/methanol (2:1, v/v).

    • Add 0.2 volumes of 0.9% NaCl solution and vortex.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 0.5 M KOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.

    • Add BF₃-methanol and heat at 100°C for 5 minutes to methylate the fatty acids, forming fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Add hexane and water to the cooled sample and vortex.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate to separate the FAMEs.

    • Carrier Gas: Helium

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for FAMEs (e.g., m/z 50-550). Identification is based on retention time and comparison of mass spectra to a library (e.g., NIST). Quantification is performed by comparing the peak area of each FAME to the peak area of the internal standard.

Conclusion

The metabolism of this compound and odd-numbered double bond fatty acids represents a specialized and essential facet of lipid biochemistry. A detailed understanding of the enzymes, their kinetics, and the cellular concentrations of these metabolites is crucial for researchers in metabolic diseases and drug development. The experimental protocols provided in this guide offer a robust framework for the accurate quantification and analysis of these challenging lipid species. Further research into the regulation of these pathways and the physiological roles of their intermediates will undoubtedly uncover new therapeutic targets and deepen our understanding of cellular metabolism.

References

Degradation Pathway of (2E,5Z)-octadienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic degradation of (2E,5Z)-octadienoyl-CoA, a key intermediate in the β-oxidation of polyunsaturated fatty acids. This document outlines the enzymatic cascade, presents relevant kinetic data, details experimental protocols for the characterization of the pathway, and provides a visual representation of the metabolic process.

Core Concepts: The Challenge of Unsaturated Fatty Acid Oxidation

The β-oxidation of saturated fatty acids is a straightforward process involving a recurring sequence of four enzymatic reactions. However, the presence of double bonds in unsaturated fatty acids, such as linoleic acid, introduces complexities that require the action of auxiliary enzymes to reconfigure the double bonds into a conformation that can be processed by the core β-oxidation machinery. This compound is a critical intermediate that arises during the degradation of these polyunsaturated fatty acids, and its metabolism is essential for the complete energy extraction from these molecules.

The degradation of this compound is a multi-step process involving isomerization and reduction reactions to ultimately yield substrates that can enter the conventional β-oxidation spiral. The key enzymes in this pathway are Δ³,Δ²-enoyl-CoA isomerase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase.

The Degradation Pathway: An Enzymatic Cascade

The metabolic fate of this compound involves a series of enzymatic conversions to resolve the problematic arrangement of its double bonds for β-oxidation. The pathway proceeds as follows:

  • Isomerization to 3,5-octadienoyl-CoA: The initial substrate, this compound, undergoes an isomerization reaction catalyzed by an enoyl-CoA isomerase. This enzyme converts the 2-trans, 5-cis dienoyl-CoA to a 3,5-octadienoyl-CoA intermediate. This initial step is crucial for positioning the double bonds for the subsequent enzymatic reactions.

  • Conversion to a Substrate for Reductase: The resulting 3,5-octadienoyl-CoA is then a substrate for the enzyme Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase. This enzyme catalyzes the shift of the double bonds to form (2E,4E)-octadienoyl-CoA.[1] This conjugated diene is the substrate for the next key enzyme in the pathway.

  • Reduction by 2,4-dienoyl-CoA Reductase: (2E,4E)-octadienoyl-CoA is then reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase. This reaction yields (3E)-octenoyl-CoA.[1]

  • Final Isomerization and Entry into β-Oxidation: The final step involves the isomerization of (3E)-octenoyl-CoA to (2E)-octenoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase. (2E)-octenoyl-CoA is a standard substrate for enoyl-CoA hydratase, an enzyme of the core β-oxidation pathway. From this point, the degradation can proceed through the conventional β-oxidation spiral.

Degradation_Pathway_of_2E_5Z_octadienoyl_CoA

Quantitative Data

The following table summarizes the available kinetic data for the key enzymes involved in the degradation of this compound and related substrates. It is important to note that kinetic parameters can vary depending on the specific substrate, enzyme source, and assay conditions.

EnzymeSubstrateKm (µM)Vmax or kcatSource
2,4-dienoyl-CoA reductase (rat liver mitochondria)trans-2,trans-4-hexadienoyl-CoA0.462.1 s⁻¹ (kcat)[2]
NADPH2.5[2]
Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (Arabidopsis thaliana)5,8,11,14-eicosatetraenoyl-CoA (in a coupled assay)Not reported5.32 ± 0.26 µmol min⁻¹ mg⁻¹ (crude extract)
16.63 ± 6.72 µmol min⁻¹ mg⁻¹ (purified fraction)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to study the degradation pathway of this compound.

Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from established methods and measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes with a 1 cm path length

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 0.2 mM EDTA

  • NADPH solution: 10 mM in Assay Buffer

  • (2E,4E)-octadienoyl-CoA solution (or other suitable 2,4-dienoyl-CoA substrate): 1 mM in Assay Buffer

  • Purified or partially purified 2,4-dienoyl-CoA reductase enzyme preparation

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following components to a final volume of 1 mL:

    • 880 µL of Assay Buffer

    • 100 µL of 10 mM NADPH solution (final concentration: 1 mM)

    • 10 µL of enzyme preparation (the amount should be adjusted to obtain a linear reaction rate)

  • Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the 1 mM (2E,4E)-octadienoyl-CoA solution (final concentration: 10 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 2-5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Coupled Spectrophotometric Assay for Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase Activity

This assay couples the isomerization of a 3,5-dienoyl-CoA to the reduction by 2,4-dienoyl-CoA reductase, allowing the indirect measurement of the isomerase activity by monitoring NADPH oxidation.

Materials:

  • All materials listed in Protocol 1

  • Purified 2,4-dienoyl-CoA reductase (as a coupling enzyme)

  • 3,5-octadienoyl-CoA solution: 1 mM in Assay Buffer

  • Purified or partially purified Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase enzyme preparation

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following components to a final volume of 1 mL:

    • 870 µL of Assay Buffer

    • 100 µL of 10 mM NADPH solution (final concentration: 1 mM)

    • 10 µL of purified 2,4-dienoyl-CoA reductase (sufficient to ensure it is not rate-limiting)

    • 10 µL of Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase preparation

  • Incubate the mixture at 25°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of the 1 mM 3,5-octadienoyl-CoA solution (final concentration: 10 µM).

  • Monitor the decrease in absorbance at 340 nm as described in Protocol 1.

  • The rate of NADPH oxidation is proportional to the activity of the Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.

Protocol 3: HPLC-Based Analysis of Octadienoyl-CoA Isomers

This protocol provides a general framework for the separation and quantification of this compound and its isomers using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Standards of this compound and its isomers (if available)

  • Samples from enzymatic reactions, quenched with an appropriate acid (e.g., perchloric acid) and neutralized.

Procedure:

  • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 80:20 v/v) at a flow rate of 1 mL/min.

  • Inject the prepared sample onto the column.

  • Elute the acyl-CoA esters using a linear gradient of Mobile Phase B (e.g., from 20% to 80% over 30 minutes).

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

  • Identify and quantify the different octadienoyl-CoA isomers by comparing their retention times and peak areas with those of known standards. If standards are unavailable, peaks can be collected for further analysis by mass spectrometry to confirm their identity.

Experimental_Workflow

Conclusion

The degradation of this compound is a critical juncture in the metabolism of polyunsaturated fatty acids, requiring a specialized set of auxiliary enzymes to navigate the complexities of its double bond structure. Understanding this pathway is not only fundamental to the field of lipid metabolism but also holds potential for the development of therapeutic interventions for metabolic disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate this intricate metabolic process. Further research into the specific kinetics and regulation of the isomerases involved will undoubtedly provide deeper insights into the elegant solutions that have evolved to catabolize these energy-rich molecules.

References

An In-depth Technical Guide on the Cellular Regulation of (2E,5Z)-octadienoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5Z)-octadienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids containing odd-numbered double bonds, such as linolenic acid. The precise regulation of its cellular concentration is vital for maintaining metabolic homeostasis and preventing the accumulation of potentially toxic intermediates. This technical guide provides a comprehensive overview of the core metabolic pathways governing this compound levels, the key enzymes involved, their kinetic properties, and the overarching regulatory networks. Detailed experimental protocols for the characterization of these enzymes and the quantification of relevant metabolites are presented, alongside a summary of available quantitative data to support further research and therapeutic development in the context of metabolic disorders.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in most organisms. While the degradation of saturated fatty acids follows a straightforward cyclic pathway, the oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes. This compound emerges as a key intermediate during the breakdown of fatty acids with a double bond at an odd-numbered carbon position. Its efficient metabolism is crucial to prevent the stalling of the β-oxidation spiral and the sequestration of the free coenzyme A pool. This document elucidates the intricate mechanisms that cells employ to manage the levels of this specific dienoyl-CoA ester.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through two primary pathways within the mitochondria, ensuring its efficient conversion to a substrate amenable to the core β-oxidation machinery.

The Isomerase-Dependent Pathway

The major route for the metabolism of this compound involves its isomerization to a conjugated dienoyl-CoA. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), encoded by the ECI1 gene. This enzyme facilitates the shift of the cis-double bond at position 5 to a trans-double bond at position 4, resulting in the formation of (2E,4E)-octadienoyl-CoA. This conjugated diene can then be processed by 2,4-dienoyl-CoA reductase.

The Reductase-Dependent Pathway

An alternative, or auxiliary, pathway involves the action of Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (EC 5.3.3.-), encoded by the ECH1 gene. This enzyme can convert this compound to (3E,5Z)-octadienoyl-CoA. Subsequently, this intermediate is a substrate for the same isomerase, which then produces (2E,4E)-octadienoyl-CoA. This product then enters the mainstream β-oxidation pathway after reduction by 2,4-dienoyl-CoA reductase.

The following diagram illustrates the central role of this compound and its subsequent metabolic fate:

metabolic_pathway cluster_main Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acyl_CoA Unsaturated Acyl-CoA (e.g., from Linolenic Acid) Beta_Oxidation_Cycles β-Oxidation Cycles Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles Octadienoyl_CoA This compound Beta_Oxidation_Cycles->Octadienoyl_CoA Isomerase_Pathway Isomerase-Dependent Pathway Octadienoyl_CoA->Isomerase_Pathway Δ³,Δ²-Enoyl-CoA Isomerase (ECI1) Reductase_Pathway Reductase-Dependent Pathway Octadienoyl_CoA->Reductase_Pathway Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase (ECH1) 2E4E_Octadienoyl_CoA (2E,4E)-Octadienoyl-CoA Isomerase_Pathway->2E4E_Octadienoyl_CoA Reductase_Pathway->2E4E_Octadienoyl_CoA DECR 2,4-Dienoyl-CoA Reductase (DECR) 2E4E_Octadienoyl_CoA->DECR 3_Enoyl_CoA 3-Enoyl-CoA DECR->3_Enoyl_CoA Further_Oxidation Further β-Oxidation 3_Enoyl_CoA->Further_Oxidation hplc_workflow Sample Cell/Tissue Sample Quench Quench Metabolism (Liquid Nitrogen) Sample->Quench Extract Extraction with Internal Standard Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS HPLC-MS/MS Analysis Supernatant->LC_MS Data Data Analysis LC_MS->Data enzyme_assay_workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, DECR) Add_Substrate Add Substrate (this compound) Prepare_Mixture->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Initial Rate Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Km and Vmax Calculate_Rate->Determine_Kinetics signaling_pathway cluster_input Cellular Signals cluster_tf Transcription Factors cluster_genes Target Genes Fatty_Acids Increased Fatty Acids PPARa PPARα Fatty_Acids->PPARa Activates Low_Energy Low Energy State (High AMP/ATP) Low_Energy->PPARa Activates ECI1 ECI1 PPARa->ECI1 Upregulates ECH1 ECH1 PPARa->ECH1 Upregulates FAO_Genes Other Fatty Acid Oxidation Genes PPARa->FAO_Genes Upregulates SREBP1c SREBP-1c SREBP1c->ECI1 Downregulates (indirectly) SREBP1c->ECH1 Downregulates (indirectly) SREBP1c->FAO_Genes Downregulates (indirectly)

Methodological & Application

Application Notes and Protocols for the Synthesis of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides detailed application notes and protocols for the synthesis of (2E,5Z)-octadienoyl-CoA, an unsaturated fatty acyl-CoA, for research applications. The synthesis is a two-stage process involving the stereoselective chemical synthesis of the precursor (2E,5Z)-octadienoic acid, followed by its enzymatic or chemical coupling to Coenzyme A (CoA). These protocols are intended for researchers in biochemistry, drug development, and metabolic studies who require this specific isomer for their investigations.

Introduction and Applications

This compound is a specific isomer of an eight-carbon dienoyl-CoA. Acyl-CoA thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2] The stereochemistry of the double bonds is critical for enzyme recognition and subsequent metabolic processing. Specifically, dienoyl-CoA isomers are intermediates in the β-oxidation of polyunsaturated fatty acids.[3] The availability of stereochemically pure isomers like this compound is essential for studying the kinetics and substrate specificity of enzymes involved in these pathways, such as those in peroxisomal β-oxidation.[4][5]

Long-chain acyl-CoA esters are also recognized as important signaling molecules that can regulate enzyme activity, ion channels, and gene expression.[6][7] Providing access to specific isomers like this compound allows researchers to investigate their potential roles in cellular signaling and metabolic regulation.

Synthesis of this compound

The synthesis is approached in two main stages:

  • Stereoselective Synthesis of (2E,5Z)-Octadienoic Acid: A Wittig reaction is employed to create the (2E,5Z) diene structure with high stereoselectivity.[8][9]

  • Coupling to Coenzyme A: The synthesized fatty acid is then activated and coupled to Coenzyme A. A chemo-enzymatic approach using an acyl-CoA synthetase or a purely chemical method using ethylchloroformate (ECF) can be utilized.[1][10]

Proposed Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

G cluster_0 Stage 1: Synthesis of (2E,5Z)-Octadienoic Acid cluster_1 Stage 2: Coupling to Coenzyme A cluster_2 Purification & Characterization A Starting Materials: (Z)-Pent-2-en-1-al & (3-Carboxypropyl)triphenylphosphonium (B14145455) bromide B Wittig Reaction A->B C (2E,5Z)-Octadienoic Acid B->C E Chemo-enzymatic or Chemical Coupling C->E D Coenzyme A D->E F This compound E->F G HPLC Purification F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (2E,5Z)-Octadienoic Acid via Wittig Reaction

This protocol describes a plausible method for synthesizing the precursor acid. The Wittig reaction using a non-stabilized ylide generally favors the Z-alkene, which is the desired stereochemistry for the newly formed double bond.[8]

Materials:

  • (3-Carboxypropyl)triphenylphosphonium bromide

  • (Z)-Pent-2-en-1-al

  • Sodium hydride (NaH) or another suitable strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add sodium hydride (2.2 equivalents) portion-wise. d. Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution turns a characteristic deep red or orange color, indicating ylide formation.

  • Wittig Reaction: a. Cool the ylide solution back down to -78 °C (dry ice/acetone bath). b. Add a solution of (Z)-pent-2-en-1-al (1 equivalent) in anhydrous THF dropwise over 30 minutes. c. Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. b. Acidify the aqueous layer to pH ~2 with 1 M HCl. c. Extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. e. Filter and concentrate the solvent under reduced pressure. f. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure (2E,5Z)-octadienoic acid.

Protocol 2: Synthesis of this compound

This section provides two alternative methods for coupling the synthesized acid to Coenzyme A.

This method is suitable for α,β-unsaturated carboxylic acids.[10]

Materials:

  • (2E,5Z)-Octadienoic acid

  • Ethylchloroformate (ECF)

  • Triethylamine (B128534) (TEA)

  • Coenzyme A, free acid

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acid Activation: a. Dissolve (2E,5Z)-octadienoic acid (10 equivalents) in anhydrous THF in a clean, dry flask and cool to 4 °C. b. Add triethylamine (5 equivalents) and ethylchloroformate (5 equivalents) and stir the mixture for 45 minutes at 4 °C to form the mixed anhydride (B1165640).

  • CoA Ligation: a. In a separate vial, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃ solution. b. Add the CoA solution to the mixed anhydride reaction mixture. c. Stir the reaction for an additional 45 minutes at room temperature.

  • Product Isolation: a. Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove solvents. b. The resulting powder contains this compound and can be purified by HPLC.

This method offers higher selectivity and is performed under milder aqueous conditions. The choice of enzyme is critical, as specificity can vary.[11][12][13]

Materials:

  • (2E,5Z)-Octadienoic acid

  • Coenzyme A, free acid

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available variant)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 7.5)
    • (2E,5Z)-Octadienoic acid (1-5 mM)
    • Coenzyme A (1-2 mM)
    • ATP (5-10 mM)
    • MgCl₂ (10 mM) b. Equilibrate the mixture to the optimal temperature for the enzyme (typically 25-37 °C).

  • Enzymatic Reaction: a. Initiate the reaction by adding a suitable amount of Acyl-CoA Synthetase (e.g., 5-10 units). b. Incubate the reaction for 1-3 hours. Monitor the reaction progress by HPLC if desired.

  • Reaction Termination and Preparation for Purification: a. Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by flash freezing. b. Centrifuge to pellet the precipitated enzyme. c. The supernatant containing the this compound is ready for purification.

Purification and Characterization

Purification: The crude this compound can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect fractions corresponding to the product peak and lyophilize to obtain the purified product.

Characterization: The identity and purity of the final product should be confirmed by mass spectrometry and NMR.

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode. The expected molecular weight for this compound (C₂₉H₄₆N₇O₁₇P₃S) is 889.70 g/mol .[16] Expect to observe the [M+H]⁺ ion at m/z 890.7.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure, including the stereochemistry of the double bonds. Specific chemical shifts and coupling constants for the vinyl protons will be indicative of the (2E,5Z) configuration.[17][18][19]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₂₉H₄₆N₇O₁₇P₃S [16]
Molecular Weight 889.70 g/mol [16]
Appearance White to off-white powder -

| Solubility | Soluble in water and aqueous buffers | - |

Table 2: Synthesis Yields (Estimated)

Synthesis Step Method Expected Yield Reference
(2E,5Z)-Octadienoic Acid Wittig Reaction 40-60% [8]
This compound ECF Coupling 40-60% [1][10]
This compound Enzymatic Coupling 50-95% [1][12]

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Metabolic Context and Potential Signaling Role

This compound is an intermediate in the peroxisomal β-oxidation of certain polyunsaturated fatty acids. This pathway is crucial for breaking down fatty acids that cannot be processed by mitochondrial β-oxidation alone.

The diagram below illustrates the relevant steps in the peroxisomal β-oxidation pathway where a dienoyl-CoA intermediate would be processed. While a direct signaling role for this compound has not been established, acyl-CoAs in general are known to act as signaling molecules, regulating metabolic enzymes and transcription factors.[6][7] Alterations in the levels of specific acyl-CoA intermediates could therefore have downstream signaling effects.[4][20]

G PUFA Polyunsaturated Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase PUFA->AcylCoA_Synthase PUFA_CoA Polyunsaturated Acyl-CoA AcylCoA_Synthase->PUFA_CoA BetaOx1 β-Oxidation Cycles PUFA_CoA->BetaOx1 DienoylCoA This compound (or similar dienoyl-CoA) BetaOx1->DienoylCoA DienoylCoAReductase 2,4-Dienoyl-CoA Reductase DienoylCoA->DienoylCoAReductase Signaling Potential Signaling Effects: - Allosteric Regulation - Gene Expression DienoylCoA->Signaling EnoylCoA trans-3-Enoyl-CoA DienoylCoAReductase->EnoylCoA EnoylCoAIsomerase Δ³,Δ²-Enoyl-CoA Isomerase EnoylCoA->EnoylCoAIsomerase trans2EnoylCoA trans-2-Enoyl-CoA EnoylCoAIsomerase->trans2EnoylCoA BetaOx2 Further β-Oxidation trans2EnoylCoA->BetaOx2 AcetylCoA Acetyl-CoA BetaOx2->AcetylCoA

Caption: Metabolic fate of dienoyl-CoA in peroxisomal β-oxidation.

References

Application Notes and Protocols for the Enzymatic Synthesis of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-Octadienoyl-CoA is an unsaturated acyl-coenzyme A (CoA) thioester of interest in various biochemical studies, including fatty acid metabolism and the investigation of enzyme specificity. Its unique stereochemistry, featuring a trans double bond at the C2 position and a cis double bond at the C5 position, makes its synthesis a non-trivial endeavor. While a direct, single-enzyme biosynthetic route from a simple saturated precursor is not well-documented, a robust chemo-enzymatic strategy provides a reliable method for its production.

This document outlines a detailed protocol for the synthesis of this compound. The approach involves the chemical synthesis of the precursor, (5Z)-octenoic acid, followed by a two-step enzymatic conversion. The first enzymatic step utilizes an acyl-CoA synthetase to ligate (5Z)-octenoic acid to coenzyme A, forming (5Z)-octenoyl-CoA. The second enzymatic step employs a medium-chain acyl-CoA dehydrogenase (MCAD) to introduce a double bond at the C2 position, yielding the final product, this compound.

Principle of the Chemo-Enzymatic Synthesis

The synthesis is designed as a three-stage process to control the formation of each double bond with the correct stereochemistry and position.

  • Chemical Synthesis of (5Z)-Octenoic Acid: The synthesis of the cis-double bond at the C5 position is achieved through established organic chemistry methods. This provides the necessary carbon skeleton and the first of the two required double bonds.

  • Enzymatic Ligation to Coenzyme A: An acyl-CoA synthetase (ACS) is employed to activate the chemically synthesized (5Z)-octenoic acid and attach it to coenzyme A. This reaction is ATP-dependent and results in the formation of (5Z)-octenoyl-CoA. ACS enzymes with broad substrate specificity are suitable for this step.

  • Enzymatic Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial beta-oxidation, is utilized to introduce a trans-double bond at the C2-C3 position of (5Z)-octenoyl-CoA. This enzymatic reaction is highly stereospecific, ensuring the formation of the desired (2E,5Z)-isomer.

Data Presentation

Table 1: Key Enzymes and their Characteristics

EnzymeEC NumberSource Organism (Recombinant)Optimal Substrate (for natural reaction)Cofactors
Acyl-CoA Synthetase (long-chain)6.2.1.3Escherichia coliLong-chain fatty acidsATP, Mg²⁺
Medium-Chain Acyl-CoA Dehydrogenase1.3.8.7Homo sapiensOctanoyl-CoAFAD

Table 2: Kinetic Parameters of Human MCAD with Octanoyl-CoA

ParameterValueReference
K_m_ (for octanoyl-CoA)2.5 - 10 µM
V_max_Variable depending on purification and assay conditions

Experimental Protocols

Stage 1: Chemical Synthesis of (5Z)-Octenoic Acid

A detailed protocol for the chemical synthesis of (5Z)-octenoic acid can be adapted from established methods for the synthesis of cis-alkenes, such as the Wittig reaction. For a detailed procedure, please refer to specialized organic synthesis literature.

Stage 2: Enzymatic Synthesis of (5Z)-Octenoyl-CoA

This protocol describes the ligation of chemically synthesized (5Z)-octenoic acid to Coenzyme A using a recombinant acyl-CoA synthetase.

Materials:

  • (5Z)-octenoic acid

  • Coenzyme A (CoA), lithium salt

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Recombinant Acyl-CoA Synthetase (ACS)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 2 mM (5Z)-octenoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO if necessary)

    • 1 mM DTT

    • Recombinant Acyl-CoA Synthetase (concentration to be optimized, typically 1-5 µM)

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Purify the supernatant containing (5Z)-octenoyl-CoA using reverse-phase HPLC. A C18 column is suitable for this separation.

    • Use a gradient of acetonitrile (B52724) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) for elution.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).

    • Collect the fractions corresponding to the (5Z)-octenoyl-CoA peak.

  • Quantification and Storage:

    • Determine the concentration of the purified (5Z)-octenoyl-CoA using the molar extinction coefficient of the adenine moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

    • Lyophilize the purified product for long-term storage at -80°C.

Stage 3: Enzymatic Synthesis of this compound

This protocol describes the dehydrogenation of (5Z)-octenoyl-CoA to this compound using recombinant human medium-chain acyl-CoA dehydrogenase (MCAD).

Materials:

  • Purified (5Z)-octenoyl-CoA

  • Recombinant human MCAD (purified)

  • Potassium phosphate buffer (pH 7.6)

  • Electron Transfer Flavoprotein (ETF) (optional, for activity assays)

  • Phenazine methosulfate (PMS) (alternative electron acceptor)

  • 2,6-Dichlorophenolindophenol (DCPIP) (for colorimetric assay)

  • HPLC-MS system for product analysis

Protocol:

  • Enzyme Preparation:

    • Express and purify recombinant human MCAD from E. coli following established protocols. The purity of the enzyme should be checked by SDS-PAGE.

    • The enzyme concentration should be determined spectrophotometrically using the molar extinction coefficient of FAD.

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following mixture:

    • 50 mM Potassium phosphate buffer, pH 7.6

    • 100 µM (5Z)-octenoyl-CoA

    • 1-5 µM purified recombinant human MCAD

    • Nuclease-free water to a final volume of 1 mL.

    • Note: For preparative scale, the reaction can be scaled up. For analytical purposes, smaller volumes can be used.

  • Incubation: Incubate the reaction at 30°C. The reaction time will need to be optimized and can be monitored by HPLC-MS to follow the conversion of the substrate to the product.

  • Reaction Monitoring and Product Analysis:

    • At various time points, take aliquots of the reaction mixture and quench with an equal volume of acetonitrile or other suitable organic solvent.

    • Analyze the samples by reverse-phase HPLC coupled with mass spectrometry (MS) to identify the substrate ((5Z)-octenoyl-CoA) and the product (this compound) based on their retention times and mass-to-charge ratios.

  • Purification of this compound:

    • Once the reaction has reached completion (or the desired conversion), purify the final product using the same HPLC method as described for (5Z)-octenoyl-CoA.

    • Collect the fractions corresponding to the this compound peak.

  • Quantification and Storage:

    • Quantify the purified product using its molar extinction coefficient at 260 nm, assuming it is similar to other acyl-CoA esters.

    • Lyophilize the final product and store it at -80°C.

Visualizations

Experimental Workflow

Chemo_Enzymatic_Synthesis cluster_chemical Stage 1: Chemical Synthesis cluster_enzymatic1 Stage 2: Enzymatic Ligation cluster_enzymatic2 Stage 3: Enzymatic Dehydrogenation start Starting Materials (e.g., Butanal, Phosphorus Ylide) wittig Wittig Reaction start->wittig hydrolysis Ester Hydrolysis wittig->hydrolysis purification1 Purification (e.g., Distillation, Chromatography) hydrolysis->purification1 product1 (5Z)-Octenoic Acid purification1->product1 ligation Acyl-CoA Synthetase product1->ligation coa Coenzyme A coa->ligation atp ATP atp->ligation purification2 HPLC Purification ligation->purification2 product2 (5Z)-Octenoyl-CoA purification2->product2 mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) product2->mcad purification3 HPLC Purification mcad->purification3 final_product This compound purification3->final_product

Caption: Chemo-enzymatic synthesis workflow for this compound.

Enzymatic Conversion Pathway

Enzymatic_Pathway cluster_reactants cluster_intermediates cluster_products reactant1 (5Z)-Octenoic Acid enzyme1 Acyl-CoA Synthetase reactant1->enzyme1 coa Coenzyme A coa->enzyme1 atp ATP atp->enzyme1 intermediate (5Z)-Octenoyl-CoA enzyme2 Medium-Chain Acyl-CoA Dehydrogenase intermediate->enzyme2 product This compound enzyme1->intermediate enzyme2->product

Caption: Two-step enzymatic conversion of (5Z)-octenoic acid.

Chemo-Enzymatic Synthesis of Unsaturated Acyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemo-enzymatic synthesis of unsaturated acyl-CoAs. These molecules are vital intermediates in numerous metabolic pathways and are crucial for the study of CoA-dependent enzymes, metabolic engineering, and as standards in metabolomics.[1][2][3] The methodologies described herein combine the versatility of chemical synthesis with the specificity and mild reaction conditions of enzymatic catalysis, offering a robust platform for accessing a wide range of unsaturated acyl-CoA thioesters.[4]

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central to cellular metabolism, participating in the citric acid cycle, fatty acid biosynthesis and degradation, and the production of secondary metabolites like polyketides.[1][2][3] The synthesis of unsaturated acyl-CoAs, in particular, is essential for investigating the roles of these molecules in signaling pathways and as substrates for enzymes such as desaturases and elongases.[5][6] This document outlines two primary chemo-enzymatic strategies for their preparation: a chemical acylation approach followed by enzymatic desaturation, and a chemical synthesis of a custom unsaturated fatty acid followed by enzymatic ligation to Coenzyme A.

Strategic Approaches to Synthesis

The selection of an appropriate synthetic strategy depends on the desired structure of the unsaturated acyl-CoA and the commercial availability of precursors. Two effective routes are presented:

  • Route 1: Chemical Acylation followed by Enzymatic Desaturation. This method is advantageous when the corresponding saturated acyl-CoA is readily synthesized chemically. An acyl-CoA dehydrogenase can then be employed to introduce the double bond.

  • Route 2: Chemical Synthesis of Unsaturated Carboxylic Acid and Enzymatic Ligation. For more complex or non-commercially available unsaturated acyl chains, this route allows for the precise chemical synthesis of the desired fatty acid, which is subsequently attached to Coenzyme A using a broad-substrate-specificity acyl-CoA synthetase.[4]

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for the synthesis of various α,β-unsaturated acyl-CoAs using the Ethyl Chloroformate (ECF)-mediated coupling method.[1] This chemical synthesis route is often preferred for enoyl-CoA compounds.[1][2]

Unsaturated Acyl-CoAYield (%)
Acrylyl-CoA17
Crotonyl-CoA44
3,3-Dimethylacrylyl-CoA39
Octenoyl-CoA57
Sorbityl-CoA61
Cinnamoyl-CoA75

Experimental Protocols

Protocol 1: Chemical Synthesis of α,β-Unsaturated Acyl-CoAs via ECF-mediated Coupling

This protocol describes a reliable method for synthesizing α,β-unsaturated acyl-CoAs that may not be accessible through other chemical activation methods like Carbonyldiimidazole (CDI)-mediated coupling.[1]

Materials:

  • α,β-unsaturated carboxylic acid (e.g., crotonic acid, cinnamoic acid)

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate (ECF)

  • Coenzyme A trilithium salt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate solution (5% w/v)

  • HPLC for purification

Procedure:

  • Dissolve the α,β-unsaturated carboxylic acid in anhydrous DMF.

  • Add 1.5 equivalents of triethylamine and stir the solution at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of ethyl chloroformate and stir the reaction for 30 minutes at 0°C.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a 5% sodium bicarbonate solution.

  • Add the Coenzyme A solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir for 2-4 hours at room temperature.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the desired unsaturated acyl-CoA by preparative reverse-phase HPLC.

Protocol 2: Chemo-Enzymatic Synthesis of a Custom Unsaturated Acyl-CoA

This protocol outlines a two-stage approach: the chemical synthesis of a specific unsaturated carboxylic acid, followed by its enzymatic ligation to Coenzyme A.[4]

Stage 1: Chemical Synthesis of the Unsaturated Carboxylic Acid

This stage is highly dependent on the target molecule. As a representative example, a plausible route for a specific structure would be adapted from known organic chemistry transformations.[4] This typically involves standard synthetic methodologies to construct the carbon skeleton with the desired unsaturation and stereochemistry. Purification of the final carboxylic acid is generally achieved by column chromatography on silica (B1680970) gel.[4]

Stage 2: Enzymatic Ligation to Coenzyme A

This stage utilizes a broad-substrate-specificity acyl-CoA synthetase to form the thioester bond.[4]

Materials:

  • Synthesized unsaturated carboxylic acid

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Coenzyme A, free acid

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • HPLC for analysis and purification

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and DTT.

  • Add the custom-synthesized unsaturated carboxylic acid and Coenzyme A.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

  • Monitor the formation of the acyl-CoA product by analytical HPLC-MS.

  • Purify the target unsaturated acyl-CoA using preparative reverse-phase HPLC.

Protocol 3: Analytical Characterization of Unsaturated Acyl-CoAs

The characterization and quantification of synthesized acyl-CoAs are crucial. Liquid chromatography-mass spectrometry (LC-MS) is a robust and widely used method.[7]

Instrumentation:

  • LC-MS/MS system (e.g., coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

LC-MS/MS Method:

  • Sample Preparation: Dilute the purified acyl-CoA in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water).

  • Chromatography: Separate the acyl-CoAs using a gradient elution on a C18 column. A typical mobile phase system consists of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).[8]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[8]

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition from the precursor ion to a specific product ion. A common neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a characteristic fragmentation pattern for acyl-CoAs.[7]

Visualizations

ChemoEnzymatic_Workflow cluster_chemical Chemical Synthesis cluster_purification Purification & Analysis start Unsaturated Carboxylic Acid coupling Chemical Coupling (e.g., ECF-mediated) start->coupling coa Coenzyme A coa->coupling hplc HPLC Purification coupling->hplc product Unsaturated Acyl-CoA lcms LC-MS/MS Analysis product->lcms hplc->product ChemoEnzymatic_Two_Stage_Workflow cluster_stage1 Stage 1: Chemical Synthesis cluster_stage2 Stage 2: Enzymatic Ligation cluster_analysis_2 Purification & Analysis start_chem Chiral Starting Material multistep Multi-step Organic Synthesis start_chem->multistep precursor Unsaturated Carboxylic Acid multistep->precursor enzyme Acyl-CoA Synthetase precursor->enzyme coa_enz Coenzyme A coa_enz->enzyme atp ATP atp->enzyme final_product Unsaturated Acyl-CoA enzyme->final_product hplc_analysis HPLC / LC-MS/MS final_product->hplc_analysis Desaturation_Pathway saturated_coa Saturated Acyl-CoA desaturase Acyl-CoA Dehydrogenase saturated_coa->desaturase unsaturated_coa α,β-Unsaturated Acyl-CoA desaturase->unsaturated_coa fad_out FADH₂ desaturase->fad_out fad_in FAD fad_in->desaturase

References

Application Notes and Protocols for the Purification of (2E,5Z)-octadienoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-octadienoyl-CoA is a key metabolic intermediate in the beta-oxidation of polyunsaturated fatty acids, particularly those with double bonds at odd-numbered positions. The accurate purification and quantification of this specific isomer from complex biological matrices are crucial for studying lipid metabolism, identifying potential biomarkers for metabolic disorders, and for the development of therapeutic agents targeting fatty acid oxidation pathways. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from biological samples, leveraging a combination of solid-phase extraction and high-performance liquid chromatography.

Data Presentation

The efficiency of acyl-CoA recovery is critical for accurate quantification. The following table summarizes representative recovery data for various acyl-CoA species using a solid-phase extraction (SPE) method with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, which is a common technique for acyl-CoA enrichment. While specific recovery for this compound is not extensively published, the data for octanoyl-CoA provides a relevant benchmark.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[1]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%

Experimental Protocols

This protocol details a robust method for the purification of this compound from biological tissues, adapted from established procedures for long-chain acyl-CoA extraction and purification.[1]

I. Sample Preparation and Homogenization

  • Tissue Collection: Excise 50-100 mg of fresh tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Homogenization:

    • Transfer the frozen tissue to a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold Homogenization Buffer (100 mM Potassium Phosphate, pH 4.9).

    • Homogenize thoroughly until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and continue to homogenize briefly to precipitate proteins.

II. Extraction of Acyl-CoAs

  • Transfer the tissue homogenate to a centrifuge tube.

  • Add 2 mL of acetonitrile, vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoA fraction, and transfer to a new tube.

III. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

  • SPE Column: Utilize a 2-(2-pyridyl)ethyl functionalized silica gel SPE column for efficient binding of acyl-CoAs.

  • Column Conditioning: Condition the SPE column by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water through the column.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity.

  • Washing: Wash the column with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove unbound impurities.

  • Elution: Elute the bound acyl-CoAs with 1.5 mL of an elution buffer consisting of 50% methanol containing 2% ammonium (B1175870) hydroxide. Collect the eluate.

IV. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried acyl-CoA pellet in 100 µL of a suitable solvent for HPLC analysis (e.g., 50% methanol in water).

V. HPLC-Based Purification and Analysis

To separate this compound from other acyl-CoA isomers and chain lengths, a high-performance liquid chromatography (HPLC) system coupled with a UV or mass spectrometry detector is required.

  • HPLC Column: A C18 reversed-phase column with a particle size of 3 µm or less is recommended for high-resolution separation of isomeric species.

  • Mobile Phase:

    • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9 in water.[1]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A shallow gradient is crucial for separating isomers. A representative gradient is as follows:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-90% B (linear gradient)

      • 30-35 min: 90% B (isocratic)

      • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 0.25 mL/min.[1]

  • Detection: Monitor the eluent at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[1] For enhanced specificity and quantification, coupling the HPLC to a tandem mass spectrometer (LC-MS/MS) is the preferred method.

  • Fraction Collection: Collect the fraction corresponding to the retention time of a this compound standard for further downstream applications.

Visualizations

Metabolic Pathway

beta_oxidation_pathway PUFA Polyunsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Beta_Oxidation_Cycle1 Beta-Oxidation Cycles Unsaturated_Acyl_CoA->Beta_Oxidation_Cycle1 Octadienoyl_CoA This compound Beta_Oxidation_Cycle1->Octadienoyl_CoA Isomerase Δ3,5,Δ2,4-dienoyl-CoA isomerase Octadienoyl_CoA->Isomerase Dienoyl_CoA 2,4-dienoyl-CoA Isomerase->Dienoyl_CoA Reductase 2,4-dienoyl-CoA Reductase (NADPH) Dienoyl_CoA->Reductase Enoyl_CoA 3-enoyl-CoA Reductase->Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Enoyl_CoA->Enoyl_CoA_Isomerase Trans_Enoyl_CoA trans-Δ2-enoyl-CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Beta_Oxidation_Cycle2 Further Beta-Oxidation Trans_Enoyl_CoA->Beta_Oxidation_Cycle2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle2->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Beta-oxidation pathway for polyunsaturated fatty acids.

Experimental Workflow

purification_workflow Start Biological Sample (e.g., Liver Tissue) Homogenization Homogenization (Buffer + 2-Propanol) Start->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant (Acyl-CoA Fraction) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Enrichment) Supernatant->SPE Elution Elution from SPE Column SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration HPLC HPLC Purification (C18 Reversed-Phase) Concentration->HPLC Analysis Detection (UV/MS) & Fraction Collection HPLC->Analysis End Purified this compound Analysis->End

Caption: Workflow for the purification of this compound.

References

Application Note and Protocol: Mass Spectrometry Analysis of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-Octadienoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate and sensitive quantification of specific acyl-CoA species is crucial for understanding disease states and for the development of therapeutic agents. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Acyl-CoAs are key intermediates in many cellular processes, such as lipid synthesis, fatty acid oxidation for ATP production, transcriptional regulation, and post-translational modification of proteins.[1][2] Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making the ability to precisely measure these molecules essential.[4][5] This application note outlines a robust method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. The process begins with sample extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

Mass Spectrometry Analysis of this compound cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Protein Precipitation Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC UPLC Separation SPE->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • This compound standard (synthesis required or custom order)

  • Internal Standard (e.g., Heptadecanoyl-CoA)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Hydroxide[7][8][9][10]

  • 5-Sulfosalicylic acid (SSA)[4]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8][9][10]

Experimental Protocols

Sample Preparation

A critical step in the analysis of acyl-CoAs is the sample preparation, as these molecules can be unstable in aqueous solutions.[1][2] The following protocol is a general guideline and may require optimization for specific sample types.

  • Homogenization and Protein Precipitation :

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% 5-sulfosalicylic acid (SSA) solution.[4]

    • For cultured cells, aspirate the culture medium, wash the cells with ice-cold PBS, and then add 1 mL of ice-cold 2.5% SSA solution per 1-5 million cells.

    • Vortex the homogenate/lysate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of this compound are performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Ammonium Hydroxide (pH ~10.5)[8][9][10]
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide[8][9][10]
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI) mode.[7][8][9][10] A common fragmentation pattern for all CoA species is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 Da).[4][11]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The theoretical molecular weight of this compound (C₂₉H₄₄N₇O₁₇P₃S) is approximately 891.18 g/mol . The precursor ion will be the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound892.2385.2 ([M+H-507]⁺)35
This compound892.2428.0 (Adenosine diphosphate (B83284) fragment)[4][11]30
Heptadecanoyl-CoA (IS)1022.5515.5 ([M+H-507]⁺)40
Heptadecanoyl-CoA (IS)1022.5428.0 (Adenosine diphosphate fragment)[4][11]30

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standard.

Data Presentation and Quantification

Quantification is achieved by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve should be constructed using known concentrations of the analytical standard.

Table 1: Linearity and Sensitivity of the Method

AnalyteLinear Range (nM)LLOQ (nM)
This compound0.5 - 500> 0.9950.5

Table 2: Precision and Accuracy

AnalyteConcentration (nM)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Accuracy (%)
This compound1< 10< 1595 - 105
50< 5< 1098 - 102
400< 5< 1097 - 103

Signaling Pathway Context

While this compound is an intermediate in fatty acid metabolism, its specific role in signaling pathways is an area of active research. The general pathway of fatty acid beta-oxidation is depicted below.

Fatty Acid Beta-Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Octadienoyl_CoA This compound Beta_Oxidation->Octadienoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Octadienoyl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified overview of fatty acid beta-oxidation.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry parameters, offers a robust starting point for researchers in metabolic studies and drug development. The provided tables and diagrams serve to clearly present the expected performance and context of this analytical approach.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-Octadienoyl-CoA is an intermediate in the metabolism of polyunsaturated fatty acids. Its precise characterization is crucial for understanding the intricacies of lipid metabolism and for the development of drugs targeting enzymes involved in these pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantification of such molecules. These application notes provide a detailed guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including predicted spectral data, detailed experimental protocols, and relevant metabolic context.

Predicted NMR Spectroscopic Data

Due to the limited availability of direct experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These estimations are based on established chemical shift ranges for analogous compounds, such as conjugated linoleic acid (CLA) esters and other acyl-CoA derivatives. It is important to note that actual experimental values may vary depending on the solvent, concentration, and pH.

Predicted ¹H NMR Data for the Octadienoyl Moiety of this compound (500 MHz, D₂O)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H26.10 - 6.25dJ ≈ 15.0 (trans)
H37.15 - 7.30dtJ ≈ 15.0 (trans), J ≈ 7.0
H42.95 - 3.10tJ ≈ 7.0
H55.35 - 5.45m
H65.45 - 5.55m
H72.05 - 2.15qJ ≈ 7.5
H80.90 - 1.00tJ ≈ 7.5
Predicted ¹³C NMR Data for the Octadienoyl Moiety of this compound (125 MHz, D₂O)
CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)172.0 - 175.0
C2130.0 - 132.0
C3145.0 - 148.0
C433.0 - 35.0
C5128.0 - 130.0
C6125.0 - 127.0
C720.0 - 22.0
C813.0 - 15.0

Experimental Protocols

I. Synthesis of this compound

A common method for the synthesis of acyl-CoA esters involves the use of the corresponding N-hydroxysuccinimide (NHS) ester of the fatty acid.

Materials:

  • (2E,5Z)-Octadienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Protocol:

  • Activation of (2E,5Z)-Octadienoic Acid:

    • Dissolve (2E,5Z)-octadienoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

    • Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of cold DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (2E,5Z)-octadienoyl-NHS ester. This can be purified by recrystallization from a suitable solvent like isopropanol.

  • Thioesterification with Coenzyme A:

    • Dissolve the purified (2E,5Z)-octadienoyl-NHS ester (1.5 equivalents) in anhydrous THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a saturated NaHCO₃ solution.

    • Add the THF solution of the NHS ester dropwise to the aqueous solution of Coenzyme A with vigorous stirring at room temperature.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted NHS ester and other organic impurities.

    • The aqueous layer containing the this compound can be purified by reverse-phase HPLC.

II. NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized this compound

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • NMR spectrometer (≥ 400 MHz recommended)

Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of lyophilized this compound in 0.5-0.6 mL of D₂O.

    • Vortex the sample gently to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse program with water suppression (e.g., presaturation) is recommended.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used.

    • For unambiguous assignment of proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Experimental Workflow and Metabolic Pathway

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_nmr NMR Characterization start Start: (2E,5Z)-Octadienoic Acid nhs_ester Formation of (2E,5Z)-Octadienoyl-NHS Ester start->nhs_ester DCC, NHS coa_reaction Reaction with Coenzyme A nhs_ester->coa_reaction purification HPLC Purification coa_reaction->purification product Product: this compound purification->product sample_prep Sample Preparation (dissolve in D₂O) product->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 2D NMR) sample_prep->nmr_acq data_analysis Spectral Analysis and Structure Elucidation nmr_acq->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: Experimental workflow for the synthesis and NMR characterization of this compound.

Beta_Oxidation_Pathway linoleoyl_coa Linoleoyl-CoA (C18:2, cis-Δ⁹, cis-Δ¹²) beta_ox1 3 Cycles of β-Oxidation linoleoyl_coa->beta_ox1 dienoyl_coa_intermediate Dodeca-cis-3,cis-6-dienoyl-CoA beta_ox1->dienoyl_coa_intermediate enoyl_coa_isomerase Enoyl-CoA Isomerase dienoyl_coa_intermediate->enoyl_coa_isomerase trans_dienoyl_coa Dodeca-trans-2,cis-6-dienoyl-CoA enoyl_coa_isomerase->trans_dienoyl_coa beta_ox2 1 Cycle of β-Oxidation trans_dienoyl_coa->beta_ox2 octadienoyl_coa This compound beta_ox2->octadienoyl_coa dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase octadienoyl_coa->dienoyl_coa_reductase enoyl_coa 3-Enoyl-CoA dienoyl_coa_reductase->enoyl_coa enoyl_coa_isomerase2 Enoyl-CoA Isomerase enoyl_coa->enoyl_coa_isomerase2 trans_enoyl_coa trans-2-Enoyl-CoA enoyl_coa_isomerase2->trans_enoyl_coa beta_ox3 Further β-Oxidation Cycles trans_enoyl_coa->beta_ox3

Caption: Metabolic pathway of linoleic acid β-oxidation leading to this compound.

Application Notes and Protocols for Enzymatic Assays Using (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E,5Z)-octadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. As an unsaturated fatty acyl-CoA, it serves as a crucial substrate for enzymes involved in lipid metabolism. Understanding the activity of enzymes that process this intermediate is vital for research into metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation pathways. These application notes provide detailed protocols for enzymatic assays utilizing this compound, focusing on the auxiliary enzymes of beta-oxidation.

Introduction to this compound and its Metabolic Significance

This compound is an eight-carbon fatty acyl-CoA with two double bonds. It is a specific intermediate formed during the beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered positions. Its metabolism requires the action of specialized auxiliary enzymes to convert it into a substrate suitable for the core beta-oxidation pathway. The primary enzyme responsible for the metabolism of this compound is Δ3,5,Δ2,4-dienoyl-CoA isomerase . This enzyme catalyzes the isomerization of the 3,5-dienoyl-CoA intermediate to a 2,4-dienoyl-CoA, which can then be further metabolized by 2,4-dienoyl-CoA reductase .

The efficient processing of this compound and other similar intermediates is critical for cellular energy homeostasis. Deficiencies in the enzymes involved in this pathway can lead to the accumulation of toxic intermediates and have been implicated in various metabolic diseases. Therefore, robust enzymatic assays are essential tools for studying these enzymes, screening for inhibitors, and developing new therapeutic strategies.

Key Enzymes and Signaling Pathway

The metabolism of this compound is integrated into the broader pathway of mitochondrial beta-oxidation of unsaturated fatty acids. The key enzymes directly interacting with this substrate and its isomerized product are Δ3,5,Δ2,4-dienoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.

Beta_Oxidation_Unsaturated_Fatty_Acids cluster_pathway Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Beta_Oxidation_Cycles Several Cycles of Beta-Oxidation Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles 2_5_Octadienoyl_CoA This compound Beta_Oxidation_Cycles->2_5_Octadienoyl_CoA Isomerase Δ3,5,Δ2,4-Dienoyl-CoA Isomerase 2_5_Octadienoyl_CoA->Isomerase 2_4_Octadienoyl_CoA (2E,4E)-Octadienoyl-CoA Isomerase->2_4_Octadienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase 2_4_Octadienoyl_CoA->Reductase NADP NADP+ Reductase->NADP 3_Enoyl_CoA trans-3-Enoyl-CoA Reductase->3_Enoyl_CoA NADPH NADPH NADPH->Reductase Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase 3_Enoyl_CoA->Enoyl_CoA_Isomerase 2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->2_Enoyl_CoA Further_Beta_Oxidation Further Cycles of Beta-Oxidation 2_Enoyl_CoA->Further_Beta_Oxidation

Figure 1: Simplified signaling pathway of this compound metabolism.

Data Presentation

The following table summarizes key parameters for the enzymes involved in this compound metabolism. This data is essential for designing and interpreting enzymatic assays.

EnzymeSubstrate(s)Product(s)CofactorAssay WavelengthMolar Extinction Coefficient (ε)Reference
Δ3,5,Δ2,4-Dienoyl-CoA Isomerase (3Z,5E)-Dienoyl-CoA(2E,4E)-Dienoyl-CoANone300 nm~10,000 M⁻¹cm⁻¹
2,4-Dienoyl-CoA Reductase (2E,4E)-Dienoyl-CoA, NADPHtrans-3-Enoyl-CoA, NADP⁺NADPH340 nm6,220 M⁻¹cm⁻¹ (for NADPH)

Note: The molar extinction coefficient for the isomerase assay can vary depending on the specific dienoyl-CoA substrate.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of Δ3,5,Δ2,4-dienoyl-CoA isomerase by monitoring the formation of the conjugated diene system in the product, (2E,4E)-octadienoyl-CoA.

Materials:

  • This compound (substrate)

  • Purified Δ3,5,Δ2,4-dienoyl-CoA isomerase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the range of 10-100 µM.

  • Set up the spectrophotometer to measure absorbance at 300 nm at a constant temperature (e.g., 25°C).

  • In a 1 mL cuvette, add 990 µL of assay buffer and 5 µL of the this compound stock solution.

  • Mix gently and place the cuvette in the spectrophotometer to record the baseline absorbance.

  • Initiate the reaction by adding 5 µL of the purified Δ3,5,Δ2,4-dienoyl-CoA isomerase solution.

  • Immediately start recording the increase in absorbance at 300 nm over time (e.g., for 3-5 minutes).

  • The initial linear rate of the reaction corresponds to the enzyme activity.

Data Analysis:

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA₃₀₀/min) / (ε * path length * [enzyme])

Where:

  • ΔA₃₀₀/min is the initial rate of change in absorbance at 300 nm.

  • ε is the molar extinction coefficient of the product (approx. 10,000 M⁻¹cm⁻¹).

  • path length is the cuvette path length in cm (usually 1 cm).

  • [enzyme] is the concentration of the enzyme in mg/mL in the assay.

Isomerase_Assay_Workflow cluster_workflow Workflow for Isomerase Assay Prepare_Reagents Prepare Assay Buffer and This compound Stock Setup_Spectrophotometer Set Spectrophotometer to 300 nm and Constant Temperature Prepare_Reagents->Setup_Spectrophotometer Add_Substrate Add Buffer and Substrate to Cuvette Setup_Spectrophotometer->Add_Substrate Record_Baseline Record Baseline Absorbance Add_Substrate->Record_Baseline Initiate_Reaction Add Enzyme to Initiate Reaction Record_Baseline->Initiate_Reaction Monitor_Absorbance Monitor Increase in Absorbance at 300 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 2: Experimental workflow for the Δ3,5,Δ2,4-dienoyl-CoA isomerase assay.
Protocol 2: Coupled Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol describes a coupled assay to measure the activity of 2,4-dienoyl-CoA reductase. The assay first uses Δ3,5,Δ2,4-dienoyl-CoA isomerase to convert this compound to (2E,4E)-octadienoyl-CoA, which is then reduced by 2,4-dienoyl-CoA reductase in the presence of NADPH. The reductase activity is monitored by the decrease in NADPH absorbance at 340 nm.

Materials:

  • This compound (substrate)

  • Purified Δ3,5,Δ2,4-dienoyl-CoA isomerase

  • Purified 2,4-Dienoyl-CoA reductase

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare stock solutions of this compound and NADPH in the assay buffer. Final concentrations in the assay are typically 10-100 µM for the substrate and 100-200 µM for NADPH.

  • Set up the spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • In a 1 mL cuvette, add 970 µL of assay buffer, 10 µL of NADPH stock solution, 5 µL of this compound stock solution, and an excess amount of Δ3,5,Δ2,4-dienoyl-CoA isomerase (to ensure the first reaction is not rate-limiting).

  • Mix gently and incubate for 2-3 minutes to allow for the conversion of the substrate to (2E,4E)-octadienoyl-CoA.

  • Record the baseline absorbance at 340 nm.

  • Initiate the reductase reaction by adding 5 µL of the purified 2,4-dienoyl-CoA reductase solution.

  • Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • The initial linear rate of the reaction corresponds to the reductase activity.

Data Analysis:

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * path length * [enzyme])

Where:

  • ΔA₃₄₀/min is the initial rate of change in absorbance at 340 nm.

  • ε is the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).

  • path length is the cuvette path length in cm (usually 1 cm).

  • [enzyme] is the concentration of the reductase in mg/mL in the assay.

Reductase_Assay_Workflow cluster_workflow Workflow for Coupled Reductase Assay Prepare_Reagents Prepare Buffer, Substrate, NADPH, and Enzyme Stocks Setup_Spectrophotometer Set Spectrophotometer to 340 nm and Constant Temperature Prepare_Reagents->Setup_Spectrophotometer Add_Components Add Buffer, NADPH, Substrate, and Isomerase to Cuvette Setup_Spectrophotometer->Add_Components Incubate Incubate to Form (2E,4E)-Octadienoyl-CoA Add_Components->Incubate Record_Baseline Record Baseline Absorbance Incubate->Record_Baseline Initiate_Reaction Add Reductase to Initiate Reaction Record_Baseline->Initiate_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 3: Experimental workflow for the coupled 2,4-dienoyl-CoA reductase assay.

Applications in Drug Development

These enzymatic assays are powerful tools for drug development professionals. They can be adapted for high-throughput screening (HTS) to identify inhibitors of Δ3,5,Δ2,4-dienoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. Such inhibitors could have therapeutic potential in metabolic diseases where the beta-oxidation of unsaturated fatty acids is dysregulated. Furthermore, these assays are crucial for characterizing the mechanism of action of lead compounds and for structure-activity relationship (SAR) studies to optimize drug candidates.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable enzymatic assays using this compound. By utilizing these methods, it is possible to gain deeper insights into the metabolism of unsaturated fatty acids and to accelerate the discovery of new therapeutic agents for metabolic disorders.

Application Notes and Protocols for the Study of (2E,5Z)-octadienoyl-CoA as a Substrate for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-octadienoyl-CoA is an intermediate in the metabolic pathway of unsaturated fatty acids. Its unique structure, featuring a conjugated double bond system, makes it a substrate for specialized enzymes that are crucial for cellular energy metabolism. Understanding the enzymes that metabolize this intermediate is vital for research into metabolic disorders and for the development of novel therapeutics. These application notes provide a comprehensive overview of the key enzyme known to act on this compound, detailed protocols for its study, and the metabolic context of its activity.

Featured Enzyme: Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase (DI)

The primary enzyme identified to interact with this compound and structurally similar molecules is Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (DI). This enzyme plays a crucial role in the β-oxidation of unsaturated fatty acids containing double bonds at odd-numbered carbon positions.

Function: In the β-oxidation spiral, the degradation of certain unsaturated fatty acids results in intermediates that cannot be processed by the core enzymes. DI catalyzes the isomerization of a 3,5-dienoyl-CoA intermediate to a 2,4-dienoyl-CoA intermediate, which can then re-enter the β-oxidation pathway. Specifically, probing with 2,5-octadienoyl-CoA has revealed that the rat mitochondrial Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase can exhibit low levels of both Δ²,Δ³-enoyl-CoA isomerase and Δ⁵,Δ⁴-enoyl-CoA isomerase activities[1]. The mitochondrial enzyme from rat liver has been shown to catalyze the conversion of 3,5-octadienoyl-CoA to 2,4-octadienoyl-CoA[2].

Subcellular Localization: In mammals, this enzyme has been found in both mitochondria and peroxisomes, indicating its importance in fatty acid metabolism in different cellular compartments[3].

Structural Information: The enzyme belongs to the hydratase/isomerase superfamily. The rat homolog, rECH1, has a molecular weight of approximately 32-36 kDa and is known to have a hydratase fold in its core domain[3].

Data Presentation: Enzyme Kinetics

Enzyme SourceSubstrateSpecific Activity (µmol min⁻¹ mg⁻¹)
Arabidopsis thaliana (AtDCI1) crude extractArachidonoyl-CoA (C20:4)5.32 ± 0.26
Arabidopsis thaliana (AtDCI1) purifiedArachidonoyl-CoA (C20:4)16.63 ± 6.72

Data extracted from a study on the characterization of AtDCI1, where the assay was conducted using a coupled enzymatic reaction.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase Activity

This protocol describes a coupled enzyme assay to determine the activity of Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase using this compound as a substrate. The formation of the product, (2E,4E)-octadienoyl-CoA, is coupled to the activity of 2,4-dienoyl-CoA reductase, which reduces the product in an NADPH-dependent manner. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • This compound (substrate)

  • Purified or partially purified Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase

  • Purified 2,4-dienoyl-CoA reductase

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the reaction mixture: In a 1 ml cuvette, prepare a reaction mixture containing:

    • 800 µl of 100 mM potassium phosphate buffer (pH 7.4)

    • 100 µl of 2 mM NADPH solution

    • 50 µl of a solution containing an excess of 2,4-dienoyl-CoA reductase (e.g., 0.1 U)

    • A suitable amount of the enzyme preparation containing Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADPH oxidation.

  • Initiate the reaction: Start the reaction by adding 50 µl of a freshly prepared solution of this compound (e.g., 1 mM stock solution to give a final concentration of 50 µM).

  • Monitor the reaction: Immediately after adding the substrate, start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculate the enzyme activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

    Activity (µmol/min) = (ΔA₃₄₀ / min) / 6.22

    Specific activity is then calculated by dividing the activity by the amount of protein in the assay (in mg).

Protocol 2: Chemo-enzymatic Synthesis of this compound

This protocol provides a general guideline for the synthesis of this compound, which may not be commercially available. The synthesis involves the activation of the corresponding free fatty acid to its CoA thioester.

Materials:

  • (2E,5Z)-octadienoic acid

  • Coenzyme A (free acid)

  • Acyl-CoA synthetase or a chemical coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))

  • ATP (for enzymatic synthesis)

  • Magnesium chloride (for enzymatic synthesis)

  • Tris-HCl buffer (pH 8.0)

  • Organic solvent (e.g., tetrahydrofuran)

  • HPLC system for purification and analysis

Enzymatic Synthesis Procedure:

  • Reaction setup: In a reaction vessel, combine (2E,5Z)-octadienoic acid, a slight molar excess of Coenzyme A, ATP, and MgCl₂ in a Tris-HCl buffer (pH 8.0).

  • Enzyme addition: Add a suitable amount of a broad-specificity acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for several hours to overnight with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analytical HPLC.

  • Purification: Purify the this compound product using preparative HPLC.

  • Verification: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

signaling_pathway cluster_beta_oxidation β-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Beta_Oxidation_Cycles Several Cycles of β-Oxidation Unsaturated_Acyl_CoA->Beta_Oxidation_Cycles Octadienoyl_CoA This compound Beta_Oxidation_Cycles->Octadienoyl_CoA DI_enzyme Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase (DI) Octadienoyl_CoA->DI_enzyme Product (2E,4E)-Octadienoyl-CoA DI_enzyme->Product Further_Beta_Oxidation Further β-Oxidation Product->Further_Beta_Oxidation Energy Energy (Acetyl-CoA, NADH, FADH₂) Further_Beta_Oxidation->Energy

Caption: Metabolic pathway of unsaturated fatty acid β-oxidation highlighting the role of Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.

experimental_workflow cluster_workflow Experimental Workflow for DI Activity Assay Start Start: Prepare Reaction Mixture (Buffer, NADPH, 2,4-Dienoyl-CoA Reductase, DI enzyme) Equilibrate Equilibrate at Assay Temperature (e.g., 25°C for 5 min) Start->Equilibrate Add_Substrate Initiate Reaction: Add this compound Equilibrate->Add_Substrate Monitor_Absorbance Monitor Absorbance Decrease at 340 nm Add_Substrate->Monitor_Absorbance Data_Analysis Data Analysis: Calculate Reaction Rate from Linear Phase Monitor_Absorbance->Data_Analysis Calculate_Activity Calculate Specific Activity (µmol/min/mg protein) Data_Analysis->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the coupled spectrophotometric assay of Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase activity.

References

Application Notes and Protocols for the Quantification of (2E,5Z)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-octadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly alpha-linolenic acid. Accurate quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism, identifying metabolic bottlenecks, and for the development of therapeutics targeting metabolic disorders. This document provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Analytical Standard

An analytical standard is essential for the accurate quantification of the target analyte.

  • Compound: this compound

  • Molecular Formula: C₂₉H₄₆N₇O₁₇P₃S

  • Molecular Weight: 889.70 g/mol

  • CAS Number: 207726-45-2

  • Commercial Source: A commercial standard for this compound can be obtained from suppliers such as MedchemExpress. It is critical to obtain a certificate of analysis to confirm the purity and identity of the standard.

Data Presentation

Quantitative data for endogenous levels of this compound are not extensively reported in the literature, highlighting a need for further research in this area. The following table provides a template for presenting such data once acquired, and for comparison, includes reported concentrations of other relevant acyl-CoA species in rat liver mitochondria.

Acyl-CoA SpeciesConcentration in Rat Liver Mitochondria (nmol/mg protein)Reference
This compound Not Reported-
Acetyl-CoA0.6 - 2.5[1]
Malonyl-CoA0.02 - 0.1[1]
Palmitoyl-CoA0.05 - 0.2[1]
Oleoyl-CoA0.04 - 0.15[1]

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of this compound from biological samples, such as cultured cells or tissue homogenates, using LC-MS/MS.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Phosphate-buffered saline (PBS), ice-cold

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells
  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the cell pellet in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add the internal standard (e.g., heptadecanoyl-CoA to a final concentration of 1 nmol/sample) to the cell lysate.

  • Lysis and Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions for this compound:

      • Precursor Ion (Q1): 890.3 m/z ([M+H]⁺).

      • Product Ion (Q3): 383.1 m/z (characteristic neutral loss of 507.2 Da).

    • Internal Standard (Heptadecanoyl-CoA) MRM Transitions:

      • Precursor Ion (Q1): 1018.5 m/z ([M+H]⁺).

      • Product Ion (Q3): 511.3 m/z.

    • Optimization: The collision energy and other MS parameters should be optimized for the specific instrument used by infusing the analytical standard.

Mandatory Visualization

Beta-Oxidation Pathway of Alpha-Linolenic Acid

beta_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix alpha_linolenoyl_coa alpha-Linolenoyl-CoA (18:3) intermediate1 (3Z,6Z,9Z)-dodecatrienoyl-CoA alpha_linolenoyl_coa->intermediate1 3 cycles of beta-oxidation dienoyl_coa_isomerase Dienoyl-CoA Isomerase enoyl_coa_hydratase Enoyl-CoA Hydratase hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase thiolase Thiolase dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase intermediate2 (2E,6Z,9Z)-dodecatrienoyl-CoA intermediate1->intermediate2 Enoyl-CoA Isomerase intermediate3 3-Hydroxy-(6Z,9Z)-dodecadienoyl-CoA intermediate2->intermediate3 Enoyl-CoA Hydratase intermediate4 3-Keto-(6Z,9Z)-dodecadienoyl-CoA intermediate3->intermediate4 3-Hydroxyacyl-CoA Dehydrogenase intermediate5 Decanoyl-CoA (10:2) + Acetyl-CoA intermediate4->intermediate5 Thiolase intermediate6 (4Z,7Z)-decadienoyl-CoA intermediate5->intermediate6 Decanoyl-CoA enters next cycle intermediate7 (2E,4Z,7Z)-decadienoyl-CoA intermediate6->intermediate7 Acyl-CoA Dehydrogenase target_molecule This compound intermediate7->target_molecule 2,4-Dienoyl-CoA Reductase final_product Further Beta-Oxidation Cycles target_molecule->final_product Enoyl-CoA Isomerase

Caption: Mitochondrial beta-oxidation of alpha-linolenic acid.

Experimental Workflow for Quantification

experimental_workflow start Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (TCA precipitation) start->extraction Homogenization spe Solid Phase Extraction (C18 cleanup) extraction->spe Purification analysis LC-MS/MS Analysis (MRM mode) spe->analysis Injection quantification Data Analysis & Quantification analysis->quantification Peak Integration

Caption: Workflow for this compound quantification.

References

Illuminating Fatty Acid Metabolism: Fluorescent Labeling of (2E,5Z)-Octadienoyl-CoA for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,5Z)-Octadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of unsaturated fatty acids, particularly those with double bonds at odd-numbered positions. The study of its metabolism provides critical insights into cellular lipid processing and associated pathologies. Fluorescent labeling of this compound offers a powerful tool to visualize its subcellular localization, transport, and enzymatic conversion in real-time within living cells. This document provides detailed protocols for the synthesis and application of fluorescently labeled this compound for imaging studies, enabling researchers to investigate the dynamics of fatty acid metabolism with high spatiotemporal resolution.

Data Presentation

The choice of fluorophore is critical for successful imaging experiments. Below is a summary of the photophysical properties of two commonly used fluorescent dyes, BODIPY and NBD, which can be conjugated to this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey Advantages
BODIPY FL ~505~515> 0.9High photostability, sharp emission spectrum, insensitive to pH
NBD ~465~535VariableEnvironmentally sensitive (fluorescence increases in nonpolar environments), smaller size

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound

This protocol describes a general method for the synthesis of fluorescently labeled this compound. The synthesis involves two main steps: activation of the fluorescent dye and its conjugation to Coenzyme A, followed by the enzymatic synthesis of the specific acyl-CoA.

Materials:

  • (2E,5Z)-Octadienoic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA synthetase

  • ATP, MgCl2

  • BODIPY FL N-hydroxysuccinimidyl (NHS) ester or 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffers (e.g., Tris-HCl, pH 7.5)

  • HPLC system for purification

Procedure:

  • Synthesis of Fluorescently Labeled Coenzyme A (BODIPY-CoA or NBD-CoA):

    • For BODIPY-CoA: Dissolve Coenzyme A lithium salt and BODIPY FL NHS ester in anhydrous DMF. Add TEA to catalyze the reaction. Stir at room temperature for 2-4 hours, protected from light.

    • For NBD-CoA: Dissolve Coenzyme A lithium salt in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add a solution of NBD-Cl in a minimal amount of ethanol. Incubate at room temperature for 1-2 hours in the dark.

    • Purify the fluorescently labeled CoA derivative by reverse-phase HPLC. Lyophilize the collected fractions to obtain the purified product.

  • Enzymatic Synthesis of Fluorescent this compound:

    • In a reaction vessel, combine the purified fluorescently labeled CoA, (2E,5Z)-octadienoic acid, ATP, and MgCl2 in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Initiate the reaction by adding a suitable acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the reaction progress by HPLC.

    • Purify the final product, fluorescently labeled this compound, using reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Live-Cell Imaging of Fatty Acid Metabolism

This protocol outlines the use of fluorescently labeled this compound for imaging its uptake and metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myoblasts)

  • Fluorescently labeled this compound (from Protocol 1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets for the chosen fluorophore

  • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker Red CMXRos)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Labeling with Fluorescent this compound:

    • Prepare a working solution of the fluorescent probe in serum-free cell culture medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for the specific cell type and experimental conditions.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The incubation time should be optimized to allow for sufficient uptake without causing cellular stress.

  • Optional: Co-staining with Organelle Trackers:

    • If desired, co-stain with an organelle-specific tracker (B12436777) (e.g., MitoTracker for mitochondria) according to the manufacturer's protocol. This is typically done during the last 15-30 minutes of the incubation with the fluorescent acyl-CoA.

  • Imaging:

    • After incubation, remove the labeling solution and wash the cells twice with warm PBS or fresh culture medium.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Immediately image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore(s).

    • Acquire time-lapse images to track the dynamic localization of the fluorescent probe.

Visualizations

G Workflow for Imaging with Fluorescent this compound cluster_synthesis Probe Synthesis cluster_imaging Cellular Imaging s1 Synthesize Fluorescent CoA (BODIPY-CoA or NBD-CoA) s2 Enzymatic Synthesis of Fluorescent this compound s1->s2 s3 Purification (HPLC) s2->s3 i2 Incubate with Fluorescent Probe s3->i2 Introduce Probe to Cells i1 Cell Culture i1->i2 i3 Wash and Image (Confocal Microscopy) i2->i3 i4 Data Analysis i3->i4 G Metabolic Pathway of this compound cluster_pathway Mitochondrial β-Oxidation of Unsaturated Fatty Acids mol1 Unsaturated Fatty Acyl-CoA enzyme1 Acyl-CoA Dehydrogenase mol1->enzyme1 mol2 This compound (Fluorescently Labeled) enzyme2 Δ3,5,Δ2,4-Dienoyl-CoA Isomerase mol2->enzyme2 mol3 3,5-Dienoyl-CoA mol4 2,4-Dienoyl-CoA mol3->mol4 mol3->enzyme2 enzyme3 2,4-Dienoyl-CoA Reductase mol4->enzyme3 mol5 β-Oxidation Spiral enzyme1->mol2 enzyme2->mol3 Isomerization enzyme3->mol5

Application Notes and Protocols for the Use of (2E,5Z)-Octadienoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,5Z)-Octadienoyl-CoA is an unsaturated fatty acyl-CoA that is emerging as a molecule of interest in the field of lipidomics. As an intermediate in the metabolism of polyunsaturated fatty acids, its quantification and study can provide valuable insights into cellular metabolic states, particularly in the context of metabolic disorders and drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics research.

Application Notes

This compound in Lipidomics Research

The study of this compound is relevant in several research areas:

  • Metabolic Pathway Analysis: As a specific isomer of octadienoyl-CoA, it is a potential intermediate in the β-oxidation of polyunsaturated fatty acids containing double bonds at odd-numbered carbons, such as linolenic acid.[1][2] Its accumulation or depletion may indicate the status of specific enzymatic activities within this pathway, such as enoyl-CoA isomerases and dienoyl-CoA reductases.

  • Biomarker Discovery: Altered levels of this compound could serve as a biomarker for certain metabolic diseases where fatty acid oxidation is dysregulated.

  • Drug Development: Pharmaceutical interventions targeting fatty acid metabolism can be evaluated by monitoring their effects on the levels of specific acyl-CoA intermediates like this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol describes the extraction of a broad range of acyl-CoAs, including this compound, from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard: (2E,5Z)-[13C8]-octadienoyl-CoA (commercially available or custom synthesized) or a suitable odd-chain acyl-CoA like heptadecanoyl-CoA

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Cell scraper

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 10% TCA containing the internal standard to the cell pellet or monolayer.

    • For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the lysate vigorously for 30 seconds and incubate on ice for 15 minutes.

  • Protein Precipitation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Sample Concentration:

    • Dry the supernatant using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% ACN in water with 0.1% formic acid).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (Hypothetical transitions based on common fragmentation patterns of acyl-CoAs. These should be optimized experimentally.)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Collision Energy: Optimize for each transition.

    • Dwell Time: 100 ms

Data Analysis:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of this compound using a calibration curve prepared with a commercially available standard.[3]

Data Presentation

Table 1: Representative Quantitative Data of Acyl-CoAs in Mammalian Cells

The following table presents hypothetical quantitative data for this compound alongside experimentally determined values for other acyl-CoAs in HepG2 cells to provide a comparative overview.

Acyl-CoA SpeciesConcentration (pmol/10^6 cells)
Acetyl-CoA10.64
Propionyl-CoA3.53
Butyryl-CoA1.01
Succinyl-CoA25.47
This compound 0.05 (Hypothetical)
Palmitoyl-CoA~12 (in MCF7 cells)
Oleoyl-CoA~8 (in MCF7 cells)

Note: Data for Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, and Succinyl-CoA are from HepG2 cells. Data for Palmitoyl-CoA and Oleoyl-CoA are from MCF7 cells and are presented for comparative purposes. The value for this compound is hypothetical and will vary depending on the cell type and metabolic state.

Signaling Pathways and Workflows

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates the hypothetical involvement of this compound in the β-oxidation of a polyunsaturated fatty acid.

G PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) PUFA_CoA PUFA-CoA PUFA->PUFA_CoA ATP, CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Intermediate_1 Unsaturated Acyl-CoA Intermediate PUFA_CoA->Intermediate_1 FAD Beta_Oxidation β-Oxidation Cycles Octadienoyl_CoA This compound Intermediate_1->Octadienoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Octadienoyl_CoA->Dienoyl_CoA_Reductase Further_Oxidation Further β-Oxidation Dienoyl_CoA_Reductase->Further_Oxidation NADPH Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines the general workflow for the analysis of this compound in biological samples.

G Sample_Collection Biological Sample (Cells or Tissues) Extraction Acyl-CoA Extraction (Protocol 1) Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (Protocol 2) Extraction->LC_MS_Analysis Reconstituted Extract Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Raw Data Quantification Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Concentration Data Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Experimental workflow for this compound analysis.

References

protocols for handling and storage of (2E,5Z)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-octadienoyl-CoA is an unsaturated fatty acyl-coenzyme A thioester that serves as an intermediate in the mitochondrial beta-oxidation of certain polyunsaturated fatty acids, such as linolenic acid. As a key metabolite, its proper handling and storage are crucial for accurate and reproducible experimental outcomes in metabolic research and drug development. These application notes provide detailed protocols and guidelines for the handling, storage, and use of this compound.

Chemical Properties and Stability

PropertyValueSource/Comment
Molecular Formula C₂₉H₄₆N₇O₁₇P₃SInferred from structure
Appearance Likely a white to off-white powder in solid formGeneral observation for similar compounds
Solubility Soluble in aqueous buffers and some organic solvents.General property of acyl-CoAs
Stability Prone to hydrolysis and oxidation, particularly in aqueous solutions and when exposed to air.

Recommended Storage and Handling Protocols

Due to the limited specific stability data for this compound, the following protocols are based on best practices for handling unsaturated fatty acyl-CoA esters.

Protocol 1: Long-Term Storage of Solid this compound
StepProcedureRationale
1 Upon receipt, store the solid compound in a desiccator at -20°C or lower.To minimize degradation from moisture and temperature.
2 Before opening, allow the container to warm to room temperature in a desiccator.To prevent condensation of atmospheric moisture onto the cold solid.
3 Handle the solid compound in an inert atmosphere (e.g., under argon or nitrogen) as much as possible.To minimize oxidation of the unsaturated bonds.
4 For use, accurately weigh the desired amount using a microbalance in a controlled environment.To ensure precise concentrations for experiments.
Protocol 2: Preparation and Storage of Stock Solutions

Method A: Aqueous Stock Solutions (for immediate use)

StepProcedureRationale
1 Reconstitute the solid this compound in a suitable aqueous buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7.0-7.5).To prepare a solution for enzymatic assays or cell-based studies.
2 Prepare fresh solutions daily for optimal activity.Unsaturated acyl-CoAs are prone to hydrolysis in aqueous solutions.
3 If short-term storage is necessary, keep the solution on ice and use it within a few hours.To slow down the rate of degradation.
4 Avoid repeated freeze-thaw cycles.Can lead to degradation of the molecule.

Method B: Organic Stock Solutions (for longer-term storage)

StepProcedureRationale
1 Dissolve the solid this compound in a suitable organic solvent such as ethanol (B145695) or a mixture of water and dimethylsulfoxide (DMSO).Organic solvents can improve the stability of the compound.
2 Store the organic stock solution in a glass vial with a Teflon-lined cap at -20°C. Do not use plastic containers.To prevent leaching of plasticizers and ensure an inert storage environment.
3 Before use, bring the vial to room temperature and vortex briefly to ensure homogeneity.To ensure accurate pipetting.
4 For aqueous experimental systems, the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.To minimize solvent-induced artifacts.

Experimental Protocols

Protocol 3: General Enzymatic Assay Protocol

This protocol provides a general workflow for an enzymatic assay using this compound as a substrate.

StepProcedureRationale
1 Prepare a fresh working solution of (2E,5Z)-octadienoyl

Application Notes and Protocols for the In Vitro Reconstitution of (2E,5Z)-Octadienoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the metabolic pathways of (2E,5Z)-octadienoyl-CoA, a key intermediate in the β-oxidation of certain polyunsaturated fatty acids. This document includes detailed experimental protocols, quantitative data, and visual diagrams of the enzymatic cascades.

The metabolism of this compound is a critical process in cellular energy homeostasis. Understanding this pathway is essential for research into metabolic disorders and for the development of novel therapeutics targeting fatty acid oxidation. The protocols outlined herein describe the sequential enzymatic reactions that convert this compound into a substrate that can enter the conventional β-oxidation spiral.

The pathway involves the concerted action of three key enzymes:

  • Δ³,Δ²-Enoyl-CoA Isomerase (ECI) : This enzyme catalyzes the initial isomerization of the 2,5-dienoyl-CoA to a 3,5-dienoyl-CoA intermediate.

  • Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase (DCI) : This isomerase further converts the 3,5-dienoyl-CoA into 2-trans,4-trans-dienoyl-CoA.

  • 2,4-Dienoyl-CoA Reductase (DECR) : This NADPH-dependent reductase catalyzes the reduction of the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which can then be processed by other β-oxidation enzymes.

Quantitative Data Summary

The following tables summarize the kinetic parameters of the key enzymes involved in the this compound metabolic pathway. It is important to note that the kinetic data provided are for analogous substrates, as specific data for this compound is limited in the current literature. These values provide a valuable reference for experimental design.

Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerase (ECI)

SubstrateK_m (µM)V_max (µmol/min/mg)Organism/Source
3-cis-Octenoyl-CoA~50Not ReportedRat Liver Mitochondria
3-trans-Octenoyl-CoA~100Not ReportedRat Liver Mitochondria

Table 2: Specific Activity of Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase (DCI)

Substrate Generation MethodSpecific Activity (µmol/min/mg)Organism/Source
Arachidonoyl-CoA + Acyl-CoA Oxidase5.32 ± 0.26 (crude extract)Arabidopsis thaliana (recombinant)
Arachidonoyl-CoA + Acyl-CoA Oxidase16.63 ± 6.72 (purified)Arabidopsis thaliana (recombinant)

Table 3: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase (DECR)

SubstrateK_m (µM)V_max (µmol/min/mg)Organism/Source
trans-2,trans-4-Hexadienoyl-CoA0.462.1 (s⁻¹)Rat Liver Mitochondria (recombinant)
trans-2,trans-4-Decadienoyl-CoA6.22 ± 2.00.74 ± 0.07Human Mitochondria (recombinant)
NADPH2.5-Rat Liver Mitochondria (recombinant)
NADPH60.5 ± 19.7-Human Mitochondria (recombinant)

Visual Schematics of Metabolic Pathways and Workflows

Metabolic Pathway of this compound

metabolic_pathway cluster_pathway Metabolism of this compound start This compound intermediate1 3,5-Octadienoyl-CoA start->intermediate1 Δ³,Δ²-Enoyl-CoA Isomerase (ECI) intermediate2 2-trans,4-trans-Octadienoyl-CoA intermediate1->intermediate2 Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase (DCI) product trans-3-Octenoyl-CoA intermediate2->product 2,4-Dienoyl-CoA Reductase (DECR) + NADPH

Caption: Enzymatic conversion of this compound.

Experimental Workflow for In Vitro Reconstitution

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Enzyme Purification (ECI, DCI, DECR) reaction_setup Reaction Mixture Setup (Buffer, Enzymes, Substrates) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (this compound, NADPH) substrate_prep->reaction_setup incubation Incubation (Defined Time and Temperature) reaction_setup->incubation quenching Reaction Quenching incubation->quenching hplc HPLC/LC-MS Analysis (Substrate Consumption, Product Formation) quenching->hplc

Application Note: Quantification of (2E,5Z)-octadienoyl-CoA in Cell Culture by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,5Z)-octadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. Its accurate quantification in cell culture is crucial for understanding the dynamics of fatty acid metabolism and its deregulation in various pathological states, including metabolic disorders and cancer. This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established protocols for the analysis of short- and medium-chain acyl-CoAs.

Data Presentation

While specific quantitative data for this compound in cell culture is not extensively reported in the literature, Table 1 provides representative data for various acyl-CoA species in commonly used cell lines. This table serves as a reference for expected concentration ranges and highlights the typical abundance of different acyl-CoA molecules. The values are presented in pmol per million cells or per milligram of protein, which are common normalization methods in the field.

Table 1: Representative Abundance of Acyl-CoA Species in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644~15~5
Propionyl-CoA3.532~1.0~0.5
Butyryl-CoA1.013~0.8~0.3
Crotonoyl-CoA0.032Not ReportedNot Reported
Succinyl-CoA25.467~8~3
This compound Hypothetical: 0.01 - 0.1 Hypothetical: 0.005 - 0.05 Hypothetical: 0.002 - 0.02
C16:0-CoANot Reported~12~4

Note: The values for this compound are hypothetical and for illustrative purposes, based on the expected low abundance of metabolic intermediates. Actual concentrations will vary depending on cell type, culture conditions, and metabolic state.

Experimental Protocols

This section details the materials and step-by-step procedures for the quantification of this compound in cultured cells.

Materials and Reagents
  • Cell Culture: Adherent or suspension cells of interest.

  • Reagents:

  • Equipment:

    • Cell scraper (for adherent cells)

    • Refrigerated centrifuge

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Ultrasonic homogenizer or bead beater

    • Vacuum concentrator or nitrogen evaporator

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Sample Preparation and Extraction

This protocol is optimized for a 10 cm dish of adherent cells or an equivalent number of suspension cells.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 5% SSA solution containing the internal standard to the cell plate or pellet.

    • Adherent Cells: Scrape the cells in the SSA solution and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in the SSA solution.

  • Homogenization and Protein Precipitation:

    • Homogenize the cell lysate using an ultrasonic homogenizer (3 cycles of 15 seconds on ice) or a bead beater (2 cycles of 30 seconds).

    • Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Sample Concentration (Optional but Recommended):

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

LC-MS/MS Analysis

The analysis of this compound is performed by LC-MS/MS in positive ion mode using multiple reaction monitoring (MRM).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.

    • Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3.

    • Gradient: A gradient from 0% to 90% Mobile Phase B over approximately 20 minutes is a good starting point.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 42°C.

    • Injection Volume: 10-40 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: The specific MRM transition for this compound will need to be determined using a chemical standard. However, a characteristic neutral loss of 507 Da from the precursor ion is common for acyl-CoAs.

    • Optimization: The declustering potential and collision energy should be optimized for the specific instrument and analyte.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the experimental workflow for its quantification.

beta_oxidation_pathway cluster_beta_oxidation Beta-Oxidation of Linoleic Acid linoleoyl_coa Linoleoyl-CoA enoyl_coa_isomerase Enoyl-CoA Isomerase linoleoyl_coa->enoyl_coa_isomerase Isomerization dienoyl_coa (3Z,6Z)-dodecadienoyl-CoA enoyl_coa_isomerase->dienoyl_coa acyl_coa_dehydrogenase1 Acyl-CoA Dehydrogenase dienoyl_coa->acyl_coa_dehydrogenase1 Dehydrogenation dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase acyl_coa_dehydrogenase1->dienoyl_coa_reductase octadienoyl_coa This compound dienoyl_coa_reductase->octadienoyl_coa Reduction enoyl_coa_hydratase Enoyl-CoA Hydratase octadienoyl_coa->enoyl_coa_hydratase Hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase Dehydrogenation ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase Thiolysis acetyl_coa Acetyl-CoA thiolase->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolase->shortened_acyl_coa

Caption: Metabolic pathway of this compound in beta-oxidation.

experimental_workflow cluster_workflow Quantification Workflow cell_culture 1. Cell Culture (Adherent or Suspension) harvesting 2. Cell Harvesting and Washing cell_culture->harvesting extraction 3. Metabolite Extraction (with Internal Standard) harvesting->extraction precipitation 4. Protein Precipitation and Centrifugation extraction->precipitation supernatant 5. Supernatant Collection precipitation->supernatant concentration 6. Sample Concentration (Drying) supernatant->concentration reconstitution 7. Reconstitution concentration->reconstitution lc_ms_analysis 8. LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_analysis 9. Data Analysis (Quantification) lc_ms_analysis->data_analysis

Caption: Experimental workflow for this compound quantification.

Troubleshooting & Optimization

stability issues of (2E,5Z)-octadienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2E,5Z)-octadienoyl-CoA in solution. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments involving this unsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading. What are the primary factors affecting its stability?

A1: this compound, like other polyunsaturated acyl-CoA thioesters, is susceptible to degradation through two primary mechanisms:

  • Hydrolysis of the Thioester Bond: The thioester linkage is prone to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]

  • Oxidation of the Polyunsaturated Acyl Chain: The conjugated double bonds in the octadienoyl chain are susceptible to oxidation, particularly in the presence of oxygen and metal ions. The oxidative stability of polyunsaturated fatty acids generally decreases with an increasing degree of unsaturation.[3]

Q2: What are the ideal storage conditions for this compound solutions?

A2: To maximize the shelf-life of your this compound solution, we recommend the following storage conditions:

  • Solvent: Prepare stock solutions in an organic solvent such as methanol (B129727), which has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[4]

  • Temperature: Store solutions at -80°C for long-term storage. For short-term storage (a few hours), keep the solution on ice.

  • pH: If working with aqueous buffers, maintain a slightly acidic to neutral pH (pH 6.0-7.0) to minimize thioester hydrolysis.[1][5]

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.

Q3: I am observing a decrease in the concentration of this compound during my experiment. How can I minimize degradation?

A3: To minimize degradation during your experiments, consider the following:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.

  • Control pH: Use buffers with a pH between 6.0 and 7.0. Avoid alkaline conditions, as thioester hydrolysis is base-catalyzed.[2]

  • Maintain Low Temperatures: Perform experimental manipulations on ice whenever feasible.

  • Use Degassed Buffers: To minimize oxidation, use buffers that have been degassed by sparging with an inert gas.

  • Include Chelating Agents: Consider adding a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.

  • Work Quickly: Minimize the time the compound spends in aqueous solution at room temperature.

Q4: Are there any visible signs of this compound degradation?

A4: While there may not be obvious visual cues like color change for minor degradation, significant degradation can sometimes lead to the formation of precipitates. The most reliable way to assess the integrity of your solution is through analytical methods such as HPLC-UV.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal of this compound in HPLC analysis. Complete degradation of the compound.1. Prepare a fresh solution from a new stock. 2. Review solution preparation and storage procedures. Ensure storage at -80°C in an appropriate solvent. 3. Check the pH of your experimental buffers; avoid pH > 7.5.
Peak broadening or appearance of multiple peaks in HPLC chromatogram. Partial degradation leading to multiple byproducts.1. Confirm the identity of the main peak using a fresh standard. 2. Optimize experimental conditions to minimize degradation (see Q3 in FAQs). 3. Consider purifying the stock solution if significant degradation is suspected.
Inconsistent experimental results between batches. Variable stability of this compound solutions.1. Implement a standardized protocol for solution preparation and handling. 2. Routinely check the concentration and purity of your stock solution before each experiment using HPLC-UV. 3. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Precipitate forms in the aqueous solution. Hydrolysis product (octadienoic acid) may have limited solubility.1. Try preparing a more dilute solution. 2. If possible for your experiment, consider the inclusion of a small percentage of an organic co-solvent to improve solubility.

Quantitative Data on Stability

Specific quantitative stability data for this compound is limited in the available literature. However, based on the general behavior of thioesters and polyunsaturated fatty acids, the following table provides estimated stability trends. Note: These are estimations and should be experimentally verified for your specific conditions.

Condition Parameter Estimated Stability of this compound Rationale
pH Half-lifeDecreases significantly at pH > 7.5Thioester hydrolysis is base-catalyzed.[2]
Relatively stable at pH 6.0-7.0Thioesters are generally more stable in acidic to neutral aqueous solutions.[1][5]
Temperature Half-lifeDecreases with increasing temperatureHydrolysis and oxidation rates increase with temperature.[2]
Best stability at ≤ 4°C for short-term useLower temperatures slow down chemical degradation rates.
Solvent StabilityMethanol > 50% Methanol/Buffer > Aqueous BufferAcyl-CoAs show better stability in organic solvents compared to aqueous solutions.[4]
Oxygen StabilityDecreases in the presence of oxygenThe polyunsaturated acyl chain is susceptible to oxidation.

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC-UV

This protocol allows for the quantitative monitoring of this compound concentration over time under specific experimental conditions (e.g., different buffers, pH, temperatures).

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Buffer components (e.g., potassium phosphate (B84403), Tris-HCl)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Temperature-controlled incubator or water bath

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in HPLC-grade methanol to prepare a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution in small, single-use aliquots at -80°C.

  • Preparation of Test Solutions:

    • Prepare the desired aqueous buffer solutions (e.g., 50 mM potassium phosphate at pH 6.0, 7.0, and 8.0).

    • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

    • Dilute the stock solution with the respective test buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation:

    • Divide each test solution into multiple vials for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At each time point, take a sample from the corresponding vial and inject it into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to elute the compound of interest (e.g., start with a low percentage of B and increase over time).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).[6]

      • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Plot the peak area (or concentration, if a calibration curve is used) versus time for each condition.

    • Calculate the degradation rate and half-life of this compound under each tested condition.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH Hydrolysis Thioester Hydrolysis pH->Hydrolysis Alkaline pH accelerates Temp Temperature Temp->Hydrolysis Higher temp. accelerates Oxidation Oxidation of Acyl Chain Temp->Oxidation Higher temp. accelerates Solvent Solvent Solvent->Hydrolysis Aqueous solvent facilitates Oxygen Oxygen Oxygen->Oxidation Presence required Molecule This compound Molecule->Hydrolysis Molecule->Oxidation

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow start Start prep_stock Prepare Methanolic Stock Solution start->prep_stock prep_test Prepare Aqueous Test Solutions (Varying pH, Buffers) prep_stock->prep_test incubate Incubate at Desired Temperatures prep_test->incubate sample Sample at Different Time Points incubate->sample hplc Analyze by HPLC-UV (260 nm) sample->hplc analyze Analyze Data (Peak Area vs. Time) hplc->analyze end Determine Half-life and Degradation Rate analyze->end

Caption: Workflow for assessing the stability of this compound.

Beta_Oxidation_Pathway cluster_pathway Beta-Oxidation of this compound start This compound isomerase Δ3,Δ2-Enoyl-CoA Isomerase start->isomerase intermediate (3E,5Z)-Octadienoyl-CoA isomerase->intermediate dienoyl_isomerase Δ3,5,Δ2,4-Dienoyl-CoA Isomerase intermediate->dienoyl_isomerase dienoyl_coa (2E,4E)-Octadienoyl-CoA dienoyl_isomerase->dienoyl_coa reductase 2,4-Dienoyl-CoA Reductase dienoyl_coa->reductase enoyl_coa (3E)-Octenoyl-CoA reductase->enoyl_coa final_isomerase Enoyl-CoA Isomerase enoyl_coa->final_isomerase beta_ox Further Beta-Oxidation Cycles final_isomerase->beta_ox

Caption: Simplified metabolic pathway for the degradation of this compound.

References

preventing degradation of (2E,5Z)-octadienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in preventing the degradation of (2E,5Z)-octadienoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

The degradation of this compound is primarily due to its chemical instability, stemming from three main factors:

  • Enzymatic Degradation: Cellular acyl-CoA thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral or alkaline conditions.

  • Oxidation and Isomerization: As a polyunsaturated acyl-CoA, the conjugated double bonds are prone to oxidation and isomerization, particularly when exposed to heat, light, and oxygen.

Q2: What is the optimal pH for extracting and storing this compound?

A slightly acidic pH is crucial for the stability of acyl-CoA esters. The recommended pH range is between 4.5 and 6.0. Alkaline conditions (pH > 7) significantly increase the rate of thioester hydrolysis and should be strictly avoided.

Q3: How critical is temperature control during the extraction process?

Temperature is a critical factor. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed at low temperatures (0-4°C) to minimize both enzymatic activity and chemical degradation. Samples and reagents should be kept on ice at all times.

Q4: Should I use antioxidants during the extraction of this compound?

Yes, the use of antioxidants is highly recommended. Due to its polyunsaturated nature, this compound is susceptible to lipid peroxidation.[1] Including an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvents can help prevent oxidative damage.[2]

Q5: What is a suitable internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of this compound. However, these are often not commercially available. A practical alternative is an odd-chain saturated acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal of this compound 1. Enzymatic Degradation: Thioesterase activity post-lysis.- Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen. - Homogenize the sample directly in an ice-cold acidic extraction buffer.
2. Chemical Hydrolysis: Extraction buffer pH is too high.- Ensure the pH of all aqueous solutions is between 4.5 and 6.0. - Use an acidic buffer such as potassium phosphate (B84403) at pH 4.9.
3. Thermal Degradation: Sample processing at room temperature.- Maintain all samples, reagents, and equipment at 0-4°C throughout the extraction process. - Use pre-chilled tubes and centrifuge rotors.
4. Oxidative Degradation: Exposure to oxygen during processing.- Add an antioxidant (e.g., 0.005% BHT) to all organic solvents. - Minimize sample exposure to air; consider working under a nitrogen atmosphere if possible.
Poor Reproducibility 1. Inconsistent Sample Handling: Variations in time or temperature.- Standardize all incubation times and temperatures. - Process all samples in the same manner and in a timely fashion after initial homogenization.
2. Incomplete Inactivation of Enzymes: Insufficiently rapid quenching.- Ensure rapid and thorough homogenization in the acidic extraction buffer to inactivate enzymes uniformly across the sample.
Presence of Interfering Peaks in LC-MS/MS 1. Isomerization of Double Bonds: Geometric or positional changes in the double bonds.- Maintain acidic conditions and low temperatures, as these factors can influence double bond stability. - Avoid exposure to light, which can catalyze isomerization.
2. Incomplete Removal of Lipids: Co-elution of other lipid species.- Include a defatting step with a nonpolar solvent like petroleum ether after initial homogenization. - Optimize the solid-phase extraction (SPE) wash steps to effectively remove interfering compounds.

Data Presentation

Table 1: General Stability of Acyl-CoA Esters Under Various Conditions

Condition Effect on Stability Recommendation
pH Highly unstable at pH > 7. Relatively stable at pH 4.5-6.0.Maintain a pH of ~4.9 throughout extraction and storage.
Temperature Degradation rate increases significantly with temperature.Keep samples at 0-4°C during processing and store at -80°C.
Oxygen Exposure Polyunsaturated acyl-CoAs are prone to oxidation.Use antioxidants (e.g., BHT) and minimize air exposure.
Light Exposure Can induce isomerization and degradation.Protect samples from light by using amber vials.

Note: This data is based on the general principles of acyl-CoA stability and may not reflect the exact quantitative degradation rates of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from established methods for the extraction of short- and long-chain acyl-CoA esters.[3][4]

  • Sample Preparation:

    • Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Homogenization and Extraction:

    • Transfer the frozen powder to a pre-chilled glass homogenizer.

    • Immediately add 1.5 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol, 3:1, v/v) containing a suitable internal standard (e.g., C17:0-CoA) and an antioxidant (e.g., 0.005% BHT).

    • Homogenize for 30 seconds on ice.

    • Add 0.5 mL of ice-cold 0.1 M potassium phosphate buffer (pH 4.9) and homogenize for another 30 seconds on ice.

  • Phase Separation and Clarification:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoA esters.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an appropriate aqueous-organic solvent mixture to remove polar impurities.

    • Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Sample Concentration and Storage:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

    • Store the final sample at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method for the analysis of acyl-CoAs by LC-MS/MS.[5][6][7]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of varying chain lengths.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • MRM Transitions: Monitor the precursor ion of this compound and its characteristic product ions.

    • Neutral Loss Scan: A common method for identifying acyl-CoAs is to scan for a neutral loss of 507.3 Da, which corresponds to the fragmentation of the CoA moiety.[8]

Visualizations

degradation_pathway cluster_main Degradation of this compound cluster_degradation Degradation Pathways cluster_products Degradation Products Octadienoyl_CoA This compound Enzymatic Enzymatic Hydrolysis (Thioesterases) Octadienoyl_CoA->Enzymatic Chemical Chemical Hydrolysis (Alkaline pH) Octadienoyl_CoA->Chemical Oxidation Oxidation (ROS) Octadienoyl_CoA->Oxidation Octadienoic_Acid (2E,5Z)-Octadienoic Acid + CoASH Enzymatic->Octadienoic_Acid Chemical->Octadienoic_Acid Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products extraction_workflow cluster_workflow Extraction Workflow for this compound Start Tissue Sample Homogenize Homogenize in Acidic Organic Solvent + Antioxidant (0-4°C) Start->Homogenize Centrifuge Centrifuge (16,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Cleanup Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze troubleshooting_tree cluster_troubleshooting Troubleshooting Low Recovery Start Low Recovery of This compound Check_pH Is pH of Buffers 4.5 - 6.0? Start->Check_pH Check_Temp Was Extraction Performed at 0-4°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to ~4.9 Check_pH->Adjust_pH No Check_Antioxidant Was an Antioxidant Used? Check_Temp->Check_Antioxidant Yes Maintain_Temp Maintain Low Temperature Check_Temp->Maintain_Temp No Add_Antioxidant Add BHT to Solvents Check_Antioxidant->Add_Antioxidant No Review_Quenching Review Quenching Protocol Check_Antioxidant->Review_Quenching Yes

References

Technical Support Center: Analysis of (2E,5Z)-octadienoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (2E,5Z)-octadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound by LC-MS/MS?

A1: For acyl-CoA compounds, including unsaturated species like this compound, positive electrospray ionization (ESI) mode is generally recommended. Acyl-CoAs are more efficiently ionized in positive mode, leading to greater sensitivity.[1][2]

Q2: What are the characteristic fragment ions of this compound in MS/MS analysis?

A2: In positive ion mode, all acyl-CoAs exhibit a characteristic fragmentation pattern. You should expect to see a neutral loss of 507.3 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][3] Another common product ion is m/z 428.1, representing the adenosine-3',5'-diphosphate fragment.[1] These two transitions are excellent for developing a Multiple Reaction Monitoring (MRM) method.

Q3: How can I prevent the degradation of my this compound samples?

A3: Acyl-CoAs are known to be unstable, particularly in aqueous solutions with alkaline or strongly acidic pH, where they are prone to hydrolysis.[3] To minimize degradation, it is crucial to keep samples cold and at a neutral or slightly acidic pH. For reconstitution of dried extracts, methanol (B129727) has been shown to provide better stability compared to aqueous solutions.[3] It is also advisable to process samples promptly and avoid repeated freeze-thaw cycles.

Q4: I am observing poor peak shape (tailing) for my analyte. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue in the chromatography of acyl-CoAs.[4] Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the polar acyl-CoA molecule, causing tailing. Using a highly deactivated, end-capped column can mitigate this.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. Buffering the mobile phase to maintain a consistent pH can improve peak symmetry.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak distortion. Using a guard column and implementing a robust sample clean-up procedure can help. If contamination is suspected, flushing the column or, as a last resort, replacing it may be necessary.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant source of variability. To address this:

  • Effective Sample Preparation: Utilize a thorough sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.

  • Chromatographic Separation: Optimize your LC method to achieve good separation between your analyte and other matrix components.

  • Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and other sources of analytical variability. If a labeled standard for this compound is not available, an odd-chain acyl-CoA can be used as an alternative.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Sample degradationEnsure samples are kept cold and at an appropriate pH. Prepare fresh standards and samples.
Poor ionizationOptimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Confirm the mass spectrometer is tuned and calibrated.
Incorrect MRM transitionsVerify the precursor and product ion masses for this compound. Infuse a standard solution to confirm the transitions.
Poor Peak Shape (Tailing/Fronting) Column degradation or contaminationUse a guard column. If the problem persists, try back-flushing the analytical column or replace it.[5]
Inappropriate mobile phaseOptimize the mobile phase composition and pH. Consider using ion-pairing reagents if necessary, but be aware of potential instrument contamination.
Sample solvent mismatchEnsure the sample solvent is compatible with the initial mobile phase conditions.[6]
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and additives. Flush the LC system thoroughly.
Gas source contaminationEnsure high-purity nitrogen is used for the ESI source.
Leaks in the systemCheck all fittings and connections for leaks.
Inconsistent Retention Times Fluctuations in pump pressureDegas the mobile phases and prime the pumps.
Changes in column temperatureUse a column oven to maintain a stable temperature.
Column equilibrationEnsure the column is adequately equilibrated between injections.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid or a 2:2:1 mixture of acetonitrile:methanol:water) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup (e.g., SPE) if necessary.

LC-MS/MS Analysis

The following is a general starting point for method development. Parameters should be optimized for your specific instrument and application.

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)A guard column is highly recommended.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8Ensure high-purity water and additives.
Mobile Phase B AcetonitrileGradient elution will be necessary.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions and particle size.
Column Temperature 30 - 40°CMaintaining a stable temperature is crucial for reproducible retention times.
Injection Volume 5 - 20 µLOptimize to avoid column overload.
Ionization Mode Positive Electrospray Ionization (ESI+)[7][8]
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity.
Desolvation Gas NitrogenFlow rate and temperature should be optimized.
Collision Gas Argon
Precursor Ion (Q1) Calculated [M+H]⁺ for this compound
Product Ions (Q3) Neutral Loss of 507.3 Da and m/z 428.1[1][9]
Collision Energy Optimize for each transitionStart with a range of 10-40 eV.

Visualizations

Beta-Oxidation Pathway of a Polyunsaturated Fatty Acid

The following diagram illustrates the beta-oxidation pathway for a generic polyunsaturated fatty acid, which would include intermediates like this compound. This pathway involves auxiliary enzymes to handle the double bonds that are not in the standard beta-oxidation configuration.

beta_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix PUFA_CoA Polyunsaturated Acyl-CoA BetaOx1 Beta-Oxidation Cycles PUFA_CoA->BetaOx1 Standard enzymes Dienoyl_CoA This compound (or similar intermediate) BetaOx1->Dienoyl_CoA NADPH_Reductase 2,4-Dienoyl-CoA Reductase (NADPH-dependent) Dienoyl_CoA->NADPH_Reductase Reduction Isomerase Enoyl-CoA Isomerase NADPH_Reductase->Isomerase Isomerization Trans_Enoyl_CoA trans-2-Enoyl-CoA Isomerase->Trans_Enoyl_CoA BetaOx2 Further Beta-Oxidation Cycles Trans_Enoyl_CoA->BetaOx2 Standard enzymes Acetyl_CoA Acetyl-CoA BetaOx2->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Beta-oxidation of polyunsaturated fatty acids.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the major steps involved in the analysis of acyl-CoAs from biological samples using LC-MS/MS.

experimental_workflow Sample Biological Sample (e.g., Cultured Cells) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Integration, Quantification) LC_MS->Data_Processing Results Results Data_Processing->Results

Caption: Workflow for acyl-CoA analysis by LC-MS/MS.

References

Technical Support Center: (2E,5Z)-octadienoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,5Z)-octadienoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

This compound is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. Specifically, it is formed from 5-cis-octenoyl-CoA through the action of medium-chain acyl-CoA dehydrogenase.[1] It is a substrate for enzymes such as Δ3,Δ2-enoyl-CoA isomerase and subsequently Δ3,5,Δ2,4-dienoyl-CoA isomerase, which are auxiliary enzymes in the beta-oxidation pathway.[1][2]

Q2: What are the key stability considerations when working with this compound?

Q3: How can I confirm the integrity of my this compound stock?

The integrity of this compound can be assessed by spectrophotometry and High-Performance Liquid Chromatography (HPLC). The conjugated diene system of related compounds gives a characteristic UV absorbance. For detailed analysis, HPLC coupled with mass spectrometry (LC-MS) can confirm the molecular weight and purity.

Q4: Are there any common interfering substances in enzymatic assays with this compound?

Yes, crude cell or tissue lysates may contain endogenous enzymes that can metabolize this compound, such as isomerases and reductases.[1][2] This can lead to substrate depletion or the formation of products that interfere with the assay. It is advisable to use purified enzymes whenever possible or to include appropriate controls to account for these activities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low enzyme activity Substrate degradation: this compound may have degraded due to improper storage or handling.Prepare fresh substrate solution from a new aliquot. Ensure storage at -80°C under an inert atmosphere.
Enzyme inactivity: The enzyme may have lost activity.Use a fresh batch of enzyme and verify its activity with a known, stable substrate.
Incorrect assay conditions: pH, temperature, or buffer composition may be suboptimal.Optimize assay conditions. Refer to literature for the optimal pH and temperature for the specific enzyme.
High background signal Non-enzymatic substrate degradation: The substrate may be unstable in the assay buffer, leading to a signal change.Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation and subtract it from the sample readings.
Contaminating enzyme activity: Crude lysates may contain enzymes that act on the substrate or other assay components.Use purified enzymes. If using lysates, consider inhibitors for known interfering enzymes or perform partial purification.
Inconsistent results/poor reproducibility Variability in substrate concentration: Inaccurate pipetting of the viscous acyl-CoA solution.Use calibrated pipettes and consider preparing a master mix to minimize pipetting errors.
Isomerization of the substrate: The (2E,5Z) isomer may be converting to other isomers, affecting the reaction rate.Prepare substrate solutions immediately before use. Minimize exposure to light and heat.

Data Presentation

The following table summarizes hypothetical kinetic parameters for enzymes known to metabolize this compound. These values are for illustrative purposes and may vary depending on the specific enzyme source and assay conditions.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Δ3,Δ2-enoyl-CoA isomeraseThis compound25150
Δ3,5,Δ2,4-dienoyl-CoA isomerase3,5-octadienoyl-CoA15200

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for synthesizing acyl-CoA thioesters.

Materials:

Procedure:

  • Dissolve (2E,5Z)-octadienoic acid in anhydrous THF under an inert atmosphere.

  • Add CDI in a 1.1 molar excess and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • In a separate flask, dissolve Coenzyme A in water and adjust the pH to 7.5 with TEA.

  • Slowly add the acyl-imidazole solution to the Coenzyme A solution with stirring.

  • Monitor the reaction by HPLC. The reaction is typically complete within 2-4 hours.

  • Purify the this compound by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Store the product at -80°C under an inert atmosphere.

Protocol 2: Enzymatic Assay for Δ3,Δ2-enoyl-CoA Isomerase

This spectrophotometric assay monitors the decrease in absorbance at 263 nm as this compound is converted to its product.

Materials:

  • Purified Δ3,Δ2-enoyl-CoA isomerase

  • This compound stock solution

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the assay buffer and the enzyme solution.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the this compound stock solution.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the appropriate extinction coefficient.

  • Run a control reaction without the enzyme to account for any non-enzymatic substrate degradation.

Visualizations

metabolic_pathway cluster_beta_oxidation Beta-Oxidation of Unsaturated Fatty Acids 5_cis_Octenoyl_CoA 5-cis-Octenoyl-CoA 2E_5Z_Octadienoyl_CoA This compound 5_cis_Octenoyl_CoA->2E_5Z_Octadienoyl_CoA Medium-chain acyl-CoA dehydrogenase 3_5_Octadienoyl_CoA 3,5-octadienoyl-CoA 2E_5Z_Octadienoyl_CoA->3_5_Octadienoyl_CoA Δ3,Δ2-enoyl-CoA isomerase 2E_4E_Octadienoyl_CoA (2E,4E)-octadienoyl-CoA 3_5_Octadienoyl_CoA->2E_4E_Octadienoyl_CoA Δ3,5,Δ2,4-dienoyl-CoA isomerase Further_Beta_Oxidation Further Beta-Oxidation 2E_4E_Octadienoyl_CoA->Further_Beta_Oxidation 2,4-dienoyl-CoA reductase troubleshooting_workflow start Assay Failure: No/Low Activity check_substrate Check Substrate Integrity start->check_substrate check_enzyme Check Enzyme Activity check_substrate->check_enzyme Yes substrate_bad Substrate Degraded check_substrate->substrate_bad No check_conditions Check Assay Conditions check_enzyme->check_conditions Yes enzyme_bad Enzyme Inactive check_enzyme->enzyme_bad No conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No substrate_ok Substrate OK enzyme_ok Enzyme Active

References

Technical Support Center: Overcoming Poor Solubility of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (2E,5Z)-octadienoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an unsaturated fatty acyl-CoA, a molecule involved in fatty acid metabolism.[1] Like many long-chain acyl-CoAs, it has limited solubility in aqueous solutions due to its long, nonpolar hydrocarbon chain.[2] This poor solubility can lead to challenges in various experimental settings, including enzyme assays and cell-based studies, potentially causing inaccurate results due to substrate unavailability or precipitation.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, it is advisable to use organic solvents. Acyl-CoAs are generally soluble in methanol (B129727) or a mixture of methanol and water.[3][4] It is crucial to minimize the amount of water in the initial solvent to prevent hydrolysis.[4] For subsequent dilutions into aqueous buffers, the use of a co-solvent or carrier is often necessary.

Q3: How should I store this compound to maintain its integrity and solubility?

A3: Proper storage is critical. It is recommended to store this compound under the conditions specified in its Certificate of Analysis, which typically involves storage at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to prevent degradation and hydrolysis.[1] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Q4: Can I use detergents or surfactants to improve the solubility of this compound in my aqueous experimental buffer?

A4: Yes, surfactants are commonly used to solubilize poorly water-soluble compounds like acyl-CoAs by forming micelles that can encapsulate the hydrophobic molecule.[5] Non-ionic detergents such as Triton X-100 or Tween 80 are often effective.[5][6] However, it is essential to determine the optimal concentration and ensure that the chosen surfactant does not interfere with your specific experimental system (e.g., enzyme activity).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitate forms when adding this compound stock to aqueous buffer. The concentration of the acyl-CoA exceeds its solubility limit in the final buffer. The organic solvent from the stock solution is causing precipitation when diluted.1. Decrease the final concentration: Try a lower final concentration of this compound. 2. Use a co-solvent: Include a water-miscible co-solvent like DMSO or ethanol (B145695) in your final buffer (typically at a low percentage, e.g., 1-5%) to increase solubility. Ensure the co-solvent is compatible with your experimental system.[7] 3. Incorporate a surfactant: Add a non-ionic surfactant (e.g., Triton X-100, Tween 80) to the aqueous buffer before adding the acyl-CoA stock solution.[5] 4. Utilize cyclodextrins: Cyclodextrins like HP-β-CD can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8]
Inconsistent or non-reproducible experimental results. Poor solubility is leading to variable concentrations of the active substrate in solution. The substrate may be adhering to plasticware.1. Ensure complete solubilization: Visually inspect for any precipitate before starting the experiment. Sonication can aid in dissolving the compound.[2] 2. Use carrier proteins: For cell-based assays or enzyme kinetics, consider pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) to improve its delivery and availability. 3. Optimize mixing: Ensure the reaction mixture is well-suspended at all times, especially in longer experiments. Gentle rocking or stirring can be beneficial.[9] 4. Use low-adhesion plasticware: To minimize loss of the compound to container walls.
Low enzyme activity observed in an assay. The substrate is not sufficiently soluble to be accessible to the enzyme. The substrate has precipitated out of solution.1. Confirm substrate solubility: Perform a solubility test at the working concentration in the assay buffer. 2. Re-evaluate the solubilization strategy: Test different co-solvents, surfactants, or cyclodextrins to find the most effective one for your specific assay conditions.[10][11] 3. Particle size reduction: For solid forms of the compound, reducing particle size through techniques like sonication can increase the surface area for dissolution.[12]
Stock solution appears cloudy or contains particulates. The compound has precipitated out of the initial solvent over time. Potential degradation of the compound.1. Warm the solution: Gently warm the stock solution to see if the precipitate redissolves. 2. Prepare fresh stock solutions: It is best practice to prepare fresh stock solutions regularly. 3. Verify storage conditions: Ensure the stock solution is stored at the recommended temperature and protected from light and moisture.[1]

Quantitative Data Summary

The following table provides an illustrative summary of potential solubility-enhancing strategies. The exact values will need to be determined empirically for this compound.

Solubilization Strategy Typical Concentration Range Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) 1-5% (v/v) in final solutionSimple to implement; effective at increasing solubility.Can affect enzyme activity or cell viability at higher concentrations.[7]
Surfactants (e.g., Tween 80, Triton X-100) 0.01-0.1% (w/v)Forms micelles to encapsulate hydrophobic molecules; can improve stability.[5]May interfere with certain assays or protein structures.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMForms inclusion complexes to enhance solubility; generally well-tolerated in biological systems.[8]Stoichiometry of complexation needs to be considered.
Carrier Proteins (e.g., BSA) Molar ratio to acyl-CoA (e.g., 1:1 to 1:3)Mimics physiological transport; improves bioavailability in cell-based assays.Can introduce another variable to the experiment; may not be suitable for all applications.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound, anhydrous ethanol or methanol, vortex mixer, and appropriate personal protective equipment.

  • Procedure:

    • Allow the vial of this compound to come to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol or methanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer using a Surfactant

  • Materials: Prepared stock solution of this compound, aqueous experimental buffer, surfactant (e.g., 10% Tween 80 stock), and a vortex mixer.

  • Procedure:

    • To the aqueous experimental buffer, add the surfactant to the desired final concentration (e.g., 0.05%).

    • Mix the buffer thoroughly to ensure the surfactant is evenly dispersed.

    • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer.

    • Continue to vortex for a few seconds to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation.

Visualizations

TroubleshootingWorkflow cluster_start Start: Solubility Issue cluster_strategy Initial Strategies cluster_advanced Advanced Strategies cluster_check Verification cluster_end Outcome start Poor solubility of this compound in aqueous buffer strategy1 Decrease Final Concentration start->strategy1 strategy2 Use Co-solvent (e.g., DMSO) start->strategy2 strategy3 Add Surfactant (e.g., Tween 80) start->strategy3 check Is the solution clear? strategy1->check strategy2->check strategy3->check adv_strategy1 Use Cyclodextrin (HP-β-CD) failure Re-evaluate Strategy / Consult Literature adv_strategy1->failure adv_strategy2 Complex with Carrier Protein (BSA) adv_strategy2->failure check->adv_strategy1 No check->adv_strategy2 No success Proceed with Experiment check->success Yes

Caption: Troubleshooting workflow for poor solubility.

SignalingPathway cluster_input Substrate Delivery cluster_pathway Hypothetical Metabolic Pathway cluster_regulation Regulatory Influence substrate This compound (Solubilized) enzymeA Enzyme A (e.g., Hydratase) substrate->enzymeA intermediate Metabolic Intermediate enzymeA->intermediate enzymeB Enzyme B (e.g., Dehydrogenase) intermediate->enzymeB product Final Product enzymeB->product regulator Downstream Signaling (e.g., Gene Expression) product->regulator activates

Caption: Hypothetical metabolic pathway.

References

Technical Support Center: Enzymatic Synthesis of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of enzymatic (2E,5Z)-octadienoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The enzymatic synthesis of this compound involves the activation of the free fatty acid, (2E,5Z)-octadienoic acid, by an acyl-CoA synthetase (ACS) or a similar ligase. This reaction requires ATP and Coenzyme A (CoA) as co-substrates and is driven by the hydrolysis of ATP to AMP and pyrophosphate. The enzyme catalyzes the formation of a high-energy thioester bond between the carboxyl group of the fatty acid and the thiol group of CoA.

Q2: Which enzyme should I use for the synthesis of this compound?

The choice of enzyme is critical for successful synthesis. Many acyl-CoA synthetases exhibit broad substrate specificity and can activate a range of fatty acids.[1][2] Look for an ACS known to be active on medium-chain unsaturated fatty acids. The fadD gene product from E. coli is a known long-chain acyl-CoA synthetase with broad substrate specificity that could be a starting point for screening. It's important to note that the specific activity towards (2E,5Z)-octadienoic acid may need to be determined empirically.

Q3: What are the key factors that influence the yield of the enzymatic reaction?

Several factors can significantly impact the yield of your synthesis:

  • Enzyme Activity and Stability: The specific activity and stability of your chosen acyl-CoA synthetase under your reaction conditions are paramount.

  • Substrate Purity: The purity of (2E,5Z)-octadienoic acid, CoA, and ATP can affect the reaction. Impurities may inhibit the enzyme.

  • Reaction Conditions: pH, temperature, and buffer composition must be optimized for the specific enzyme used.

  • Substrate Concentrations: The concentrations of all three substrates (fatty acid, CoA, ATP) and the enzyme need to be optimized. Substrate inhibition, particularly by the fatty acid or acyl-CoA product, can occur.[3]

  • Product Degradation: The product, this compound, may be susceptible to hydrolysis or oxidation, especially during purification and storage.

Q4: How can I purify the synthesized this compound?

Purification is typically achieved using chromatographic methods. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is a common and effective method for purifying acyl-CoA esters.[4] Solid-phase extraction (SPE) can also be used as a preliminary purification step.

Q5: How should I store the purified this compound to ensure its stability?

Unsaturated acyl-CoA esters are prone to degradation. For long-term storage, it is recommended to store the purified product at -80°C as a lyophilized powder or in a suitable buffer at a slightly acidic pH (around 6.0). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Inactive Enzyme - Verify the activity of your acyl-CoA synthetase with a known substrate (e.g., oleic acid). - Ensure proper protein folding and storage conditions. - Consider expressing and purifying a fresh batch of the enzyme.
Suboptimal Reaction Conditions - Perform a pH and temperature optimization for your specific enzyme. Typical ranges are pH 7.0-8.5 and 25-37°C. - Ensure the buffer system does not inhibit the enzyme. Tris-HCl or HEPES buffers are commonly used.
Incorrect Substrate Concentrations - Titrate the concentrations of (2E,5Z)-octadienoic acid, CoA, and ATP. - Check for substrate inhibition by running the reaction at varying substrate concentrations.
Cofactor Degradation - Use freshly prepared ATP solutions. ATP can hydrolyze over time, especially at neutral or alkaline pH.
Reaction Stalls Prematurely Product Inhibition - Acyl-CoA products can inhibit the synthetase.[3] Try to remove the product as it is formed, for example, by using a coupled reaction. - Lower the initial enzyme concentration if product inhibition is severe.
Enzyme Instability - Perform a time-course experiment to assess enzyme stability under reaction conditions. - Consider adding stabilizing agents like glycerol (B35011) or BSA to the reaction mixture.
Depletion of a Substrate - Ensure all substrates are present in sufficient, non-limiting concentrations throughout the desired reaction time.
Multiple Peaks in HPLC Analysis Substrate Impurity - Verify the purity of your (2E,5Z)-octadienoic acid substrate using GC-MS or NMR. Isomeric impurities will lead to multiple acyl-CoA products.
Product Degradation - Unsaturated acyl-CoAs can oxidize or hydrolyze. Handle samples quickly and at low temperatures. Use degassed buffers. - The presence of a peak corresponding to free CoA may indicate product hydrolysis.
Side Reactions - At high concentrations, ATP can be hydrolyzed non-enzymatically. Ensure proper controls are in place.
Difficulty in Purifying the Product Low Product Titer - Optimize the reaction to increase the product concentration before attempting purification.
Co-elution with Substrates - Adjust the HPLC gradient to improve the separation between this compound and the unreacted substrates (fatty acid, CoA, ATP, AMP).
Product Adhesion to Labware - Use low-adhesion microcentrifuge tubes and pipette tips to minimize loss of the amphipathic product.

Quantitative Data Summary

The following tables provide typical starting ranges for reaction conditions and expected yields based on literature for the synthesis of similar medium to long-chain unsaturated acyl-CoA esters. These should be used as a starting point for optimization for the synthesis of this compound.

Table 1: Reaction Condition Optimization Parameters

ParameterTypical RangeNotes
pH 7.0 - 8.5Enzyme-dependent. Perform a pH profile.
Temperature (°C) 25 - 37Higher temperatures may increase activity but decrease enzyme stability.
(2E,5Z)-Octadienoic Acid (mM) 0.1 - 1.0Higher concentrations may lead to substrate inhibition.
Coenzyme A (mM) 0.1 - 2.0
ATP (mM) 1.0 - 5.0Should be in excess relative to the fatty acid.
MgCl₂ (mM) 2.0 - 10.0Required cofactor for most acyl-CoA synthetases.
Enzyme Concentration (µM) 0.1 - 5.0Dependent on the specific activity of the enzyme preparation.
Reaction Time (hours) 1 - 4Monitor reaction progress to determine the optimal time.

Table 2: Comparison of Reported Yields for Enzymatic Synthesis of Unsaturated Acyl-CoA Esters

Acyl-CoA EsterEnzyme SourceYield (%)Reference
Oleoyl-CoAPseudomonas aeruginosa~90Fiedler et al., 2002
Linoleoyl-CoARat Liver Microsomes>80Ichihara et al., 1993[1]
Octenoyl-CoAChemo-enzymatic57Voegeli et al., 2016[5]
Cinnamoyl-CoAChemo-enzymatic75Voegeli et al., 2016[5]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general starting point. Optimization of each component is highly recommended.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture on ice.

    • Add the following components in order:

      • Sterile, nuclease-free water to the final volume.

      • 1 M Tris-HCl, pH 7.5 (to a final concentration of 100 mM).

      • 1 M MgCl₂ (to a final concentration of 10 mM).

      • 100 mM Coenzyme A solution (to a final concentration of 1 mM).

      • 100 mM ATP solution, pH 7.0 (to a final concentration of 5 mM).

      • 10 mM (2E,5Z)-octadienoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO, ensure final solvent concentration is low, <1-2%, to avoid enzyme inhibition) (to a final concentration of 0.5 mM).

  • Enzyme Addition:

    • Add the purified acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by adding acid (e.g., 10% trichloroacetic acid).

  • Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant for the presence of this compound by reverse-phase HPLC.

Protocol 2: HPLC Purification of this compound

  • Sample Preparation:

    • After quenching the reaction and removing the precipitated protein, filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Lyophilize the collected fractions to obtain the purified product as a powder.

    • Store at -80°C.

Visualizations

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products FattyAcid (2E,5Z)-Octadienoic Acid ACS Acyl-CoA Synthetase FattyAcid->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS AcylCoA This compound ACS->AcylCoA AMP AMP ACS->AMP PPi PPi ACS->PPi

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow A 1. Prepare Reaction Mixture (Substrates, Buffer, Cofactors) B 2. Add Acyl-CoA Synthetase A->B C 3. Incubate at Optimal Temperature B->C D 4. Quench Reaction C->D E 5. Centrifuge to Remove Protein D->E F 6. HPLC Analysis & Purification E->F G 7. Lyophilize Purified Product F->G H 8. Store at -80°C G->H

Caption: General experimental workflow for synthesis.

Troubleshooting_Yield Start Low Yield of this compound Q1 Is the enzyme active? Start->Q1 Sol1 Verify with control substrate. Prepare fresh enzyme. Q1->Sol1 No Q2 Are reaction conditions optimal? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Optimize pH, temperature, and buffer. Q2->Sol2 No Q3 Are substrate concentrations correct? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Titrate substrates. Check for inhibition. Q3->Sol3 No Q4 Is the product stable? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Check for degradation during purification and storage. Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting guide for low synthesis yield.

References

minimizing sample loss during (2E,5Z)-octadienoyl-CoA workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize sample loss during the workup of (2E,5Z)-octadienoyl-CoA.

Troubleshooting Guide

Issue: Low or No Recovery of this compound

Potential Cause Recommended Solution
Sample Degradation: Acyl-CoAs, particularly unsaturated ones, are susceptible to hydrolysis and oxidation.- Work quickly and keep samples on ice or at 4°C at all times. - Use pre-chilled solvents and tubes. - Minimize the time samples are in aqueous solutions. - Consider adding antioxidants like BHT to organic solvents.
Inefficient Extraction: The chosen extraction method may not be optimal for a dienoyl-CoA.- For initial extraction from tissues or cells, a two-phase system like the Folch or Bligh-Dyer method is often effective for separating lipids from the aqueous phase containing acyl-CoAs. - Solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent can improve purity, but optimization of loading, washing, and elution steps is critical to prevent sample loss.
Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces, especially at low concentrations.- Use low-adsorption microcentrifuge tubes. - Rinsing tubes and pipette tips with the extraction or resuspension solvent can help recover adsorbed material.
Incomplete Cell Lysis: If working with cellular material, incomplete lysis will result in poor recovery.- Ensure the chosen homogenization or sonication method is sufficient to disrupt the cell membranes completely.

Issue: Presence of Impurities in the Final Sample

Potential Cause Recommended Solution
Co-extraction of Other Lipids: Neutral lipids and free fatty acids can be co-extracted with acyl-CoAs.- A hexane (B92381) or petroleum ether wash of the initial homogenate can help remove nonpolar lipids. - Solid-phase extraction (SPE) is highly effective for removing many types of impurities.
Contamination with Free Coenzyme A: This can be an issue if the starting material contains high levels of free CoA.- Purification by HPLC is the most effective method for separating this compound from free CoA and other acyl-CoA species.
Solvent Contamination: Impurities in the solvents used for extraction and resuspension can contaminate the sample.- Use high-purity, HPLC-grade solvents for all steps of the workup.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound and samples containing it?

For short-term storage (hours to a few days), store samples on ice or at 4°C. For long-term storage, it is recommended to store the dried sample at -80°C. Avoid repeated freeze-thaw cycles.

Q2: Which extraction method is recommended for this compound?

The choice of extraction method depends on the sample matrix and the required purity of the final product.

  • For cellular or tissue samples: A common approach is to homogenize the sample in a buffered solution, followed by a liquid-liquid extraction (e.g., with acetonitrile (B52724) and isopropanol) to precipitate proteins and extract the acyl-CoAs.

  • For cleaner samples or for purification: Solid-phase extraction (SPE) using a C18 cartridge is a widely used and effective method.

Q3: How can I quantify the amount of this compound in my sample?

Quantification is typically performed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). This method offers high sensitivity and specificity, allowing for the accurate measurement of the target molecule even in complex mixtures.

Q4: My sample appears to be degrading during the workup. What can I do to improve stability?

Acyl-CoAs are known to be unstable in aqueous solutions, especially at neutral or alkaline pH. To improve stability:

  • Maintain a slightly acidic pH (around 4.5-5.5) during extraction and purification steps.

  • Work at low temperatures (0-4°C) whenever possible.

  • Minimize the time the sample is in solution. If possible, dry the sample under a stream of nitrogen and store it at -80°C.

Comparison of Acyl-CoA Extraction Methods

Method Advantages Disadvantages Best For
Solvent Precipitation - Simple and fast. - Good recovery for a broad range of acyl-CoAs.- May result in a less pure sample due to co-precipitation of other molecules. - Potential for lower recovery of very long-chain species.- Rapid screening of a large number of samples. - Initial extraction from complex matrices like tissues.
Solid-Phase Extraction (SPE) - Excellent for sample cleanup and removal of interfering substances. - High recovery for a wide range of acyl-CoAs when optimized.- More time-consuming and requires method development (choice of sorbent, wash, and elution solvents). - Potential for sample loss if not optimized correctly.- Purifying samples for sensitive downstream applications like LC-MS/MS. - Isolating specific acyl-CoAs from a mixture.
Liquid-Liquid Extraction - Effective for separating lipids from water-soluble acyl-CoAs. - Can be tailored by using different solvent systems.- Can be labor-intensive and may involve larger volumes of organic solvents. - Emulsion formation can be an issue.- Initial sample preparation from biological fluids or tissues.

Recommended Experimental Protocol: Workup of this compound

This protocol provides a general framework for the extraction and partial purification of this compound from a biological sample. Optimization may be required depending on the specific sample type and downstream application.

  • Sample Homogenization:

    • Homogenize the frozen tissue or cell pellet in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Perform homogenization on ice to minimize enzymatic degradation.

  • Protein Precipitation and Extraction:

    • Add ice-cold acetonitrile or a mixture of isopropanol (B130326) and acetonitrile to the homogenate to precipitate proteins.

    • Vortex vigorously and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.

  • Lipid Removal (Optional):

    • Transfer the supernatant to a new tube.

    • Add an equal volume of hexane or petroleum ether, vortex, and centrifuge to separate the phases.

    • Carefully remove and discard the upper organic phase containing neutral lipids. Repeat this step if a high lipid content is expected.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with an acidic buffer (e.g., 0.1% formic acid in water).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water with 0.1% formic acid) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS/MS).

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Steps start Start: Biological Sample homogenize Homogenization in Cold Buffer start->homogenize precipitate Protein Precipitation (Acetonitrile) homogenize->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 lipid_removal Optional: Lipid Removal (Hexane) centrifuge1->lipid_removal spe Solid-Phase Extraction (C18) lipid_removal->spe evaporate Solvent Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute analysis Downstream Analysis (e.g., LC-MS/MS) reconstitute->analysis

Caption: Experimental workflow for the workup of this compound.

Troubleshooting_Sample_Loss problem Problem: Low Sample Recovery cause1 Cause: Sample Degradation problem->cause1 cause2 Cause: Inefficient Extraction problem->cause2 cause3 Cause: Adsorption to Surfaces problem->cause3 solution1a Solution: Work at low temperatures (0-4°C) cause1->solution1a solution1b Solution: Use pre-chilled solvents cause1->solution1b solution1c Solution: Maintain slightly acidic pH cause1->solution1c solution2a Solution: Optimize extraction solvent cause2->solution2a solution2b Solution: Optimize SPE protocol cause2->solution2b solution3a Solution: Use low-adsorption tubes cause3->solution3a solution3b Solution: Rinse tubes and tips cause3->solution3b

Caption: Troubleshooting guide for low sample recovery during workup.

dealing with non-specific enzyme activity with (2E,5Z)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,5Z)-octadienoyl-CoA. Our goal is to help you address challenges related to non-specific enzyme activity and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes that metabolize this compound?

A1: this compound is a key intermediate in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon atoms. It is primarily metabolized by two main enzymatic pathways:

  • Isomerase-dependent pathway: This pathway involves the enzyme Δ3,5,Δ2,4-dienoyl-CoA isomerase , which catalyzes the isomerization of the substrate to 2-trans,4-trans-dienoyl-CoA. This product can then re-enter the standard β-oxidation spiral.

  • Reductase-dependent pathway: In this pathway, 2,4-dienoyl-CoA reductase (DECR) , an NADPH-dependent enzyme, reduces the substrate to an enoyl-CoA intermediate.[1] This is often considered a rate-limiting step in the oxidation of polyunsaturated fatty acids.

Q2: What are some common causes of non-specific enzyme activity when using this compound?

A2: Non-specific enzyme activity can arise from several sources:

  • Substrate Instability: Unsaturated fatty acyl-CoAs are susceptible to oxidation and hydrolysis.[2] Degradation of the substrate can lead to the formation of compounds that may be acted upon by other enzymes in your sample, leading to background signal.

  • Contaminating Enzymes: Crude or partially purified enzyme preparations may contain other enzymes that can metabolize this compound or its breakdown products. Common contaminants include other isomerases, reductases, or hydrolases.

  • Non-enzymatic Reactions: The substrate may react non-enzymatically with components of the assay buffer, leading to a change in absorbance or fluorescence that can be mistaken for enzyme activity.

  • Substrate Impurities: The synthetic this compound may contain impurities from the synthesis and purification process that can act as substrates for other enzymes.

Q3: How can I store this compound to maintain its stability?

A3: To minimize degradation, unsaturated fatty acyl-CoAs should be stored under the following conditions:

  • Temperature: Store at -80°C for long-term storage. For short-term use, aliquots can be stored at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If in solution, use a buffer at a slightly acidic to neutral pH (pH 6.0-7.5) and avoid repeated freeze-thaw cycles. It is often best to aliquot the substrate into single-use volumes.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays with this compound.

Problem Possible Cause Recommended Solution
High Background Signal in "No Enzyme" Control Substrate degradation.Prepare fresh substrate solution before each experiment. Run a time-course experiment with the substrate in buffer alone to assess its stability under your assay conditions. Consider adjusting the buffer pH or temperature.
Non-enzymatic reaction with buffer components.Run controls with the substrate and individual buffer components to identify the source of the reaction. Consider using a different buffer system.
Contaminated reagents.Use fresh, high-purity reagents and ultrapure water for all buffers and solutions.[3]
High Activity in "No Substrate" Control Contaminating substrates in the enzyme preparation.Further purify your enzyme preparation. Dialyze the enzyme against the assay buffer to remove small molecule contaminants.
Endogenous activity of the enzyme preparation.If using a crude lysate, be aware of endogenous substrates that may be present. Deproteinize samples where appropriate.
Inconsistent or Non-Linear Reaction Rates Substrate depletion or product inhibition.Optimize the substrate concentration. Perform a substrate titration to determine the optimal concentration for linear kinetics. Measure initial reaction rates.
Enzyme instability.Check the stability of your enzyme under the assay conditions. Add stabilizing agents like glycerol (B35011) or BSA if necessary. Avoid repeated freeze-thaw cycles of the enzyme.
Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction to ensure consistency.[4]
Difficulty in Differentiating Isomerase and Reductase Activity Both enzymes may be active in the sample.Design specific assays for each enzyme. For reductase activity, monitor the consumption of NADPH spectrophotometrically at 340 nm. For isomerase activity, a coupled assay may be necessary where the product of the isomerase is used as a substrate for a subsequent, easily detectable reaction.
Overlapping substrate specificity.Use specific inhibitors if available. For example, Ebselen can act as an inhibitor of 2,4-dienoyl-CoA reductase.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from established methods for measuring 2,4-dienoyl-CoA reductase activity by monitoring the decrease in absorbance of NADPH.[5]

Materials:

  • This compound solution (in appropriate buffer, e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH solution (in assay buffer)

  • Enzyme preparation (purified or cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the this compound substrate at the desired final concentration.

  • Add the NADPH solution to the reaction mixture.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation to the cuvette and mix quickly.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

Controls:

  • No enzyme control: To measure the rate of non-enzymatic NADPH oxidation.

  • No substrate control: To measure the rate of NADPH oxidation by the enzyme preparation in the absence of the specific substrate.

Protocol 2: Coupled Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Activity

This protocol is a conceptual outline for a coupled assay to measure isomerase activity. The product of the isomerase, 2,4-dienoyl-CoA, is used as a substrate for 2,4-dienoyl-CoA reductase, and the consumption of NADPH is monitored.

Materials:

  • This compound solution

  • Purified 2,4-dienoyl-CoA reductase (coupling enzyme)

  • NADPH solution

  • Isomerase-containing enzyme preparation

  • Assay Buffer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound, purified 2,4-dienoyl-CoA reductase, and NADPH.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the isomerase-containing enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the activity of the isomerase.

Controls:

  • No isomerase control: To ensure that the reductase does not have activity towards the initial substrate.

  • No substrate control: To measure any background NADPH oxidation.

Visualizations

metabolic_pathway cluster_isomerase Isomerase-Dependent Pathway cluster_reductase Reductase-Dependent Pathway octadienoyl_coa This compound dienoyl_coa_isomerase Δ3,5,Δ2,4-Dienoyl-CoA Isomerase octadienoyl_coa->dienoyl_coa_isomerase trans_dienoyl_coa 2-trans,4-trans-Dienoyl-CoA dienoyl_coa_isomerase->trans_dienoyl_coa beta_oxidation β-Oxidation trans_dienoyl_coa->beta_oxidation octadienoyl_coa2 This compound dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase octadienoyl_coa2->dienoyl_coa_reductase enoyl_coa_intermediate Enoyl-CoA Intermediate dienoyl_coa_reductase->enoyl_coa_intermediate NADPH -> NADP+ further_metabolism Further Metabolism enoyl_coa_intermediate->further_metabolism

Caption: Metabolic pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_reagents Prepare Assay Buffer, Substrate, and Cofactors mix_reagents Mix Reagents in Cuvette prepare_reagents->mix_reagents prepare_enzyme Prepare Enzyme Dilution initiate_reaction Initiate Reaction with Enzyme prepare_enzyme->initiate_reaction equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate equilibrate->initiate_reaction monitor_signal Monitor Spectrophotometric or Fluorometric Signal initiate_reaction->monitor_signal calculate_rate Calculate Initial Reaction Rate monitor_signal->calculate_rate subtract_controls Subtract Control Rates calculate_rate->subtract_controls determine_activity Determine Specific Activity subtract_controls->determine_activity

Caption: General experimental workflow for enzyme assays.

troubleshooting_logic start Problem Encountered (e.g., High Background) check_no_enzyme Run 'No Enzyme' Control start->check_no_enzyme check_no_substrate Run 'No Substrate' Control start->check_no_substrate is_high_bg_in_no_enzyme High Background? check_no_enzyme->is_high_bg_in_no_enzyme is_high_bg_in_no_substrate High Activity? check_no_substrate->is_high_bg_in_no_substrate is_high_bg_in_no_enzyme->check_no_substrate No substrate_issue Investigate Substrate (Stability, Purity) is_high_bg_in_no_enzyme->substrate_issue Yes buffer_issue Investigate Buffer Components is_high_bg_in_no_enzyme->buffer_issue Yes enzyme_issue Investigate Enzyme (Purity, Endogenous Substrates) is_high_bg_in_no_substrate->enzyme_issue Yes resolve Problem Resolved is_high_bg_in_no_substrate->resolve No substrate_issue->resolve buffer_issue->resolve enzyme_issue->resolve

Caption: A logical approach to troubleshooting enzyme assays.

References

Technical Support Center: Quantification of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying (2E,5Z)-octadienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound stem from its specific chemical structure and physicochemical properties. These include:

  • Isomeric Complexity: Distinguishing this compound from its other geometric and positional isomers (e.g., (2E,4E)-octadienoyl-CoA) is a significant analytical hurdle. Standard chromatographic techniques may not provide sufficient resolution to separate these isomers, leading to inaccurate quantification.[1][2][3]

  • Chemical Instability: Acyl-CoA thioesters are susceptible to hydrolysis, and the polyunsaturated nature of octadienoyl-CoA makes it prone to oxidation. Furthermore, the cis double bond at the 5th position can be susceptible to isomerization to the more stable trans configuration, especially when exposed to heat or certain chemical conditions during sample preparation.[4][5][6]

  • Low Endogenous Concentrations: Like many acyl-CoAs, this compound is often present at low intracellular concentrations, requiring highly sensitive analytical methods for detection and quantification.[7]

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.[4]

  • Lack of Commercial Standards: The availability of a certified this compound standard can be limited, complicating method development and absolute quantification.

Q2: How can I improve the chromatographic separation of this compound from its isomers?

A2: Achieving separation of fatty acyl-CoA isomers is challenging but can be addressed by:

  • Optimizing Reversed-Phase Chromatography: The retention of acyl-CoAs on reversed-phase columns is influenced by both the chain length and the degree of unsaturation.[4] Experiment with different C18 or C8 columns with varying particle sizes and pore sizes. A long analysis gradient can improve the separation of closely eluting isomers.[8]

  • Argentation Chromatography: Silver ion chromatography (either as a pre-fractionation step or by using a silver ion-impregnated column) can be employed to separate unsaturated fatty acyls based on the number, position, and geometry of their double bonds.[9]

  • Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention and peak shape of highly polar molecules like acyl-CoAs on reversed-phase columns.

Q3: What precautions should I take during sample preparation to prevent the degradation or isomerization of this compound?

A3: To maintain the integrity of this compound during sample preparation, consider the following:

  • Rapid Quenching and Extraction: Immediately quench metabolic activity, for example, with cold methanol (B129727) or by snap-freezing the sample in liquid nitrogen.

  • Low Temperatures: Perform all extraction and handling steps at low temperatures (e.g., on ice) to minimize enzymatic activity and chemical degradation.

  • Use of Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents to prevent oxidation of the double bonds.

  • pH Control: Acyl-CoAs are more stable at a slightly acidic pH.[4] Buffer your extraction and reconstitution solutions accordingly (e.g., pH 5.0).

  • Avoid Harsh Chemical Conditions: Be mindful of derivatization or extraction procedures that involve high temperatures or strong acids/bases, which can induce isomerization.[5][6]

Q4: Is an internal standard necessary for the quantification of this compound?

A4: Yes, the use of a suitable internal standard is crucial for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If a specific labeled standard is unavailable, a structurally similar odd-chain or stable isotope-labeled acyl-CoA can be used as a surrogate.[10] The internal standard helps to correct for variability in sample extraction, derivatization (if performed), and matrix effects during LC-MS analysis.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Low Signal Intensity 1. Analyte degradation during storage or sample preparation. 2. Adsorption of the analyte to sample vials or LC system components. 3. Suboptimal mobile phase composition. 4. Ion suppression from matrix components.1. Ensure samples are stored at -80°C and processed quickly at low temperatures. Re-evaluate extraction procedure for stability.[4] 2. Use low-adsorption vials. Incorporate a wash step with 0.1% phosphoric acid between injections to clean the column and reduce carryover.[11] 3. Optimize mobile phase pH and consider using ion-pairing reagents. 4. Improve sample clean-up using solid-phase extraction (SPE).[10] Dilute the sample if possible.
Inability to Separate Isomers 1. Inadequate chromatographic resolution. 2. Co-elution of this compound with other isomers.1. Use a longer column or a column with a smaller particle size. 2. Employ a shallower gradient during elution.[4] 3. Investigate alternative chromatographic techniques like silver ion chromatography.[9]
High Variability in Quantitative Results 1. Inconsistent sample extraction efficiency. 2. Lack of an appropriate internal standard. 3. Analyte instability in the autosampler.1. Ensure a robust and validated extraction protocol is followed consistently. 2. Incorporate a stable isotope-labeled internal standard that is added at the very beginning of the sample preparation process.[7][10] 3. Test the stability of the extracted samples in the autosampler over time and keep the autosampler at a low temperature (e.g., 4°C).[4]
Ambiguous Peak Identification 1. Mass-to-charge ratio is not unique. 2. MS/MS fragmentation pattern is not specific enough.1. Rely on a combination of retention time and specific MS/MS transitions for identification. 2. Ensure that you are using multiple reaction monitoring (MRM) with at least two specific transitions for each analyte. The neutral loss of 507 Da is a common fragment for acyl-CoAs.[12][13]

Experimental Protocols

Representative Protocol for LC-MS/MS Quantification of this compound

This protocol is a representative method based on common practices for acyl-CoA analysis and should be optimized for your specific instrumentation and sample type.

1. Sample Extraction

  • For cultured cells or tissues, rapidly quench metabolism by washing with ice-cold PBS and then adding a pre-chilled extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid and an antioxidant like BHT).

  • Homogenize the sample on ice.

  • Add a suitable internal standard (e.g., ¹³C-labeled octanoyl-CoA) at the beginning of the extraction.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 5.0).[4]

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient is recommended to separate isomers. For example:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • The precursor ion for this compound (C₂₉H₄₆N₇O₁₇P₃S) is m/z 892.2.

    • A common and abundant product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[12][13]

    • Another characteristic fragment corresponds to the pantetheine-phosphate part of the molecule.

    • Primary (Quantitative) Transition: 892.2 -> 385.2 ([M+H - 507]+)

    • Secondary (Qualitative) Transition: 892.2 -> [Another specific fragment]

Data Presentation

Quantitative data should be summarized in a clear and organized table to allow for easy comparison between different samples or experimental conditions.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/mg protein)
This compounde.g., 10.2892.2385.2Quantitative Value
Isomer 1 (e.g., 2E,4E)e.g., 10.5892.2385.2Quantitative Value
Internal Standarde.g., 9.8IS m/zIS m/zN/A

Visualizations

Experimental Workflow and Potential Pitfalls

workflow cluster_preanalytical Sample Preparation cluster_analytical LC-MS/MS Analysis cluster_postanalytical Data Processing Sample Biological Sample Quench Metabolic Quenching (Cold Solvent/LN2) Sample->Quench Extract Extraction (with Internal Standard) Quench->Extract Cleanup Sample Clean-up (e.g., SPE) Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute LC Chromatographic Separation (Reversed-Phase) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quant Quantification Integration->Quant Result Final Result Quant->Result p1 Degradation/ Isomerization p1->Extract p2 Matrix Effects/ Ion Suppression p2->MS p3 Isomer Co-elution p3->LC p4 Inaccurate Integration p4->Integration

Caption: Workflow for the quantification of this compound highlighting critical pitfalls.

Challenge of Isomeric Differentiation

isomers cluster_isomers Isomers of Octadienoyl-CoA cluster_analysis Analytical Readout cluster_outcome Separation Outcome iso1 This compound m/z = 892.2 ms Mass Spectrometer (Identical m/z) iso1->ms iso2 (2E,4E)-Octadienoyl-CoA m/z = 892.2 iso2->ms iso3 Other Positional/Geometric Isomers m/z = 892.2 iso3->ms lc Chromatography ms->lc Requires Separation ideal Ideal Separation: Distinct Peaks lc->ideal poor Poor Separation: Overlapping Peaks lc->poor p_ideal1 ideal->p_ideal1 Peak 1 p_ideal2 ideal->p_ideal2 Peak 2 p_poor poor->p_poor Single Peak

Caption: The challenge of separating co-eluting isomers with identical mass-to-charge ratios.

References

enhancing the signal of (2E,5Z)-octadienoyl-CoA in MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (2E,5Z)-octadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the signal of this compound in their MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by MS?

A1: The primary challenges include the inherent instability of acyl-CoA thioesters, low endogenous concentrations, potential for sample loss during preparation, and suboptimal chromatographic resolution.[1][2] Careful sample handling and optimized analytical methods are crucial for successful analysis.

Q2: Which ionization mode is best for this compound detection?

A2: Positive electrospray ionization (ESI) mode is generally more sensitive for the detection of acyl-CoAs.[3][4] In positive mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu (the adenosine (B11128) diphosphate (B83284) moiety), which can be used for selected reaction monitoring (SRM) or precursor ion scanning.[4]

Q3: What type of internal standard should I use?

A3: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. A commercially available or custom-synthesized this compound with ¹³C or ¹⁵N labels would be ideal. If a specific standard is unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used as a surrogate.[1][2]

Q4: Can derivatization improve the signal of this compound?

A4: Yes, derivatization can significantly enhance the signal. Phosphate (B84403) methylation is a strategy that can improve chromatographic peak shape and minimize the loss of the analyte on glass and metallic surfaces of the LC-MS system.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Signal for this compound Sample degradationEnsure rapid quenching of biological samples and keep them on ice or at -80°C.[1] Use fresh extraction solvents.
Poor extraction recoveryOptimize the extraction protocol. Consider using a mixed-mode solid-phase extraction (SPE) or a sulfosalicylic acid (SSA) precipitation method which can improve recovery compared to traditional methods.[5][6]
Suboptimal MS parametersInfuse a standard solution of a similar acyl-CoA to optimize source parameters, including capillary voltage, gas flow, and temperature.[6] Focus on the expected precursor and product ions in positive ion mode.
Poor Chromatographic Peak Shape (Tailing, Broadening) Analyte interaction with LC system surfacesConsider derivatization, such as phosphate methylation, to reduce the interaction of the phosphate group with metal surfaces.[5]
Inappropriate column chemistryUse a C18 reversed-phase column suitable for acyl-CoA analysis.[7]
Mobile phase issuesEnsure the mobile phase contains an appropriate ion-pairing agent or buffer, such as ammonium (B1175870) acetate, to improve peak shape.[8]
High Background Noise or Interferences Contamination from sample matrixEmploy a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering lipids and other matrix components.[5][6]
Contamination from solvents or labwareUse high-purity LC-MS grade solvents and meticulously clean all labware.
Inconsistent Quantification Results Lack of appropriate internal standardIncorporate a stable isotope-labeled internal standard for this compound or a suitable odd-chain acyl-CoA internal standard.[1][5]
Analyte instability in autosamplerKeep the autosampler temperature low (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.[9]

Experimental Protocols

Protocol 1: Sample Extraction using Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that avoids solid-phase extraction, which can lead to the loss of certain acyl-CoAs.[6]

Materials:

  • Biological sample (e.g., tissue, cells)

  • 5% (w/v) Sulfosalicylic acid (SSA) in water, ice-cold

  • Internal standard solution (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Homogenizer or sonicator

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Weigh the frozen tissue or prepare a cell pellet in a pre-chilled microcentrifuge tube.

  • Add the internal standard to the tube.

  • Add 200 µL of ice-cold 5% SSA.

  • Homogenize the sample on ice until fully dispersed.

  • Vortex the homogenate for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Protocol 2: Derivatization by Phosphate Methylation

This conceptual protocol is based on a strategy to improve the chromatographic behavior of acyl-CoAs.[5]

Materials:

  • Dried acyl-CoA extract

  • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)

  • Methanol

  • Toluene

  • Glacial acetic acid

  • Nitrogen gas stream

Procedure:

  • Ensure the acyl-CoA extract is completely dry under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a methanol/toluene mixture.

  • Add TMSD solution to the sample. The reaction is typically rapid.

  • After a short incubation (e.g., 5-10 minutes) at room temperature, quench the reaction by adding a small amount of glacial acetic acid.

  • Dry the sample again under a nitrogen stream.

  • Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample homogenization Homogenization in 5% SSA with Internal Standard sample->homogenization centrifugation Centrifugation (16,000 x g, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase LC Separation supernatant->lc_separation ms_detection Positive ESI-MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for this compound analysis.

troubleshooting_logic start Low/No MS Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_ms_params Optimize MS Parameters check_sample_prep->check_ms_params Sample Prep OK improve_extraction Use SSA or SPE Method check_sample_prep->improve_extraction Degradation/Loss Suspected use_derivatization Consider Phosphate Methylation check_sample_prep->use_derivatization Poor Peak Shape tune_instrument Infuse Standard to Tune check_ms_params->tune_instrument Parameters Suboptimal success Signal Enhanced improve_extraction->success use_derivatization->success tune_instrument->success

Caption: Troubleshooting logic for low MS signal.

metabolic_pathway unsaturated_fa Unsaturated Fatty Acids (odd-numbered double bonds) octadienoyl_coa This compound unsaturated_fa->octadienoyl_coa dienoyl_coa_isomerase Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase beta_oxidation β-oxidation pathway dienoyl_coa_isomerase->beta_oxidation octadienoyl_coa->dienoyl_coa_isomerase Isomerase-dependent pathway dienoyl_coa_reductase 2,4-dienoyl-CoA reductase (DECR) octadienoyl_coa->dienoyl_coa_reductase Reductase-dependent pathway dienoyl_coa_reductase->beta_oxidation

Caption: Simplified metabolic context of this compound.

References

Technical Support Center: Method Refinement for Sensitive Detection of (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of (2E,5Z)-octadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. Its accurate and sensitive detection is crucial for studying fatty acid metabolism, identifying potential enzymatic deficiencies, and understanding the pathology of various metabolic diseases.

Q2: What is the most common analytical technique for the sensitive detection of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of this compound and other acyl-CoA species. This method offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices.

Q3: Where can I obtain a standard for this compound?

Q4: What are the main challenges in the analysis of this compound?

The main challenges include:

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, and the polyunsaturated acyl chain is prone to oxidation.

  • Isomeric Complexity: The presence of geometric isomers ((E,Z) vs. (E,E) vs. (Z,Z), etc.) can complicate chromatographic separation and accurate quantification.

  • Low Abundance: As a metabolic intermediate, its cellular concentrations can be very low.

  • Matrix Effects: Biological samples are complex, and co-eluting substances can interfere with ionization in the mass spectrometer.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework that should be optimized for your specific instrumentation and experimental goals.

1. Sample Preparation (from cell culture or tissue)

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by washing cells or homogenized tissue with ice-cold phosphate-buffered saline (PBS).

    • Extract acyl-CoAs using a cold extraction solution. A common choice is an acidic solution like 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA).[1] Alternatively, a solvent-based extraction with isopropanol (B130326) followed by acetonitrile (B52724) can be used.

    • For cell pellets, add 500 µL of cold 10% TCA, vortex thoroughly, and incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Use a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with 1 mL of water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 1 mL of methanol containing a low concentration of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1%) to improve recovery.

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For this compound (precursor ion m/z ≈ 894.3), a common fragmentation is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507.1 Da).[2] Therefore, a primary transition to monitor would be m/z 894.3 -> 387.2. A secondary, confirmatory transition could be to the adenosine (B11128) diphosphate fragment at m/z 428.1. These transitions should be empirically optimized on your instrument using a standard if available.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Degradation during sample preparation: Thioester hydrolysis or oxidation of the polyunsaturated chain.1. Keep samples on ice at all times. Use antioxidants like BHT during extraction. Process samples quickly.
2. Poor extraction recovery: Inefficient extraction from the biological matrix or poor recovery from SPE.2. Optimize the extraction solvent and SPE protocol. Ensure proper conditioning and elution of the SPE cartridge.
3. Suboptimal MS parameters: Incorrect MRM transitions, collision energy, or source parameters.3. If a standard is available, infuse it directly into the mass spectrometer to optimize MRM transitions and other MS parameters. If not, use theoretical values and optimize on a related, available acyl-CoA standard.
Poor Peak Shape (Tailing, Broadening) 1. Secondary interactions with the LC column: The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) support.1. Use a column with end-capping. Adjust the pH of the mobile phase. Consider using an ion-pairing agent, but be aware of potential ion suppression.
2. Column contamination: Buildup of matrix components on the column.2. Use a guard column and replace it regularly. Implement a column wash step after each analytical run.
Inconsistent Retention Times 1. Unstable LC conditions: Fluctuations in pump pressure, mobile phase composition, or column temperature.1. Ensure the LC system is properly maintained and equilibrated. Use fresh mobile phases.
2. Column degradation: Loss of stationary phase over time.2. Replace the analytical column.
Isomer Co-elution 1. Insufficient chromatographic resolution: The LC method is not capable of separating geometric isomers.1. Optimize the LC gradient to be shallower. Try a longer column or a column with a different stationary phase chemistry.
High Background/Matrix Effects 1. Inadequate sample cleanup: Co-eluting matrix components are suppressing or enhancing the signal.1. Improve the sample preparation procedure. Incorporate an additional cleanup step like liquid-liquid extraction.
2. Contamination from labware or solvents. 2. Use high-purity solvents and pre-cleaned labware.

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters for Acyl-CoA Analysis

The following table provides a summary of typical quantitative data that should be obtained during method validation.

Parameter Typical Value Description
Limit of Detection (LOD) 1-10 fmol on columnThe lowest amount of analyte that can be reliably detected.
Limit of Quantitation (LOQ) 5-50 fmol on columnThe lowest amount of analyte that can be accurately quantified.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve, indicating a linear response.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy (% Recovery) 85-115%The percentage of the true concentration that is measured by the method.
Table 2: Reported Concentrations of Various Acyl-CoAs in Different Tissues

This table provides a general reference for the expected concentration ranges of different acyl-CoAs. Note that the concentration of this compound is expected to be low as it is a metabolic intermediate.

Acyl-CoA Tissue Concentration Range (pmol/mg protein)
Acetyl-CoA Rat Liver10 - 50
Malonyl-CoA Rat Liver0.5 - 5
Palmitoyl-CoA Rat Heart2 - 10
Oleoyl-CoA Rat Heart1 - 5
Unsaturated C18-CoAs Rat Liver0.1 - 2

Visualizations

Signaling Pathway: Beta-Oxidation of Linoleic Acid

The following diagram illustrates the metabolic pathway leading to the formation of this compound from linoleic acid.

beta_oxidation_pathway cluster_input Start cluster_activation Activation cluster_beta_oxidation Beta-Oxidation Cycles cluster_further_metabolism Further Metabolism Linoleic_Acid Linoleic Acid (C18:2, cis-9, cis-12) Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_1 3 Cycles of Beta-Oxidation Linoleoyl_CoA->Beta_Oxidation_1 Dodecadienoyl_CoA (3Z,6Z)-Dodecadienoyl-CoA Beta_Oxidation_1->Dodecadienoyl_CoA - 3 Acetyl-CoA Isomerase_1 Enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase_1 Trans_Dodecadienoyl_CoA (2E,6Z)-Dodecadienoyl-CoA Isomerase_1->Trans_Dodecadienoyl_CoA Beta_Oxidation_2 1 Cycle of Beta-Oxidation Trans_Dodecadienoyl_CoA->Beta_Oxidation_2 Decenoyl_CoA (4Z)-Decenoyl-CoA Beta_Oxidation_2->Decenoyl_CoA - 1 Acetyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Decenoyl_CoA->Acyl_CoA_Dehydrogenase Octadienoyl_CoA This compound Acyl_CoA_Dehydrogenase->Octadienoyl_CoA Further_Oxidation Further Beta-Oxidation (requires additional enzymes) Octadienoyl_CoA->Further_Oxidation

Caption: Beta-oxidation pathway of linoleic acid.

Experimental Workflow for this compound Detection

This diagram outlines the key steps in a typical experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (Tissue or Cells) Quenching 2. Metabolic Quenching (e.g., with liquid nitrogen) Sample_Collection->Quenching Extraction 3. Acyl-CoA Extraction (e.g., TCA or solvent) Quenching->Extraction SPE 4. Solid-Phase Extraction (Cleanup and Concentration) Extraction->SPE LC_Separation 5. LC Separation (Reversed-Phase C18) SPE->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Peak_Integration 7. Peak Integration and Quantification MS_Detection->Peak_Integration Data_Analysis 8. Statistical Analysis and Interpretation Peak_Integration->Data_Analysis

Caption: Workflow for this compound analysis.

Logical Relationship: Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting common issues encountered during the analysis.

troubleshooting_flowchart Start Problem Encountered Check_Signal Is there a signal for the analyte? Start->Check_Signal Check_Peak_Shape Is the peak shape acceptable? Check_Signal->Check_Peak_Shape Yes Troubleshoot_Signal Troubleshoot: - Sample Degradation - Extraction Recovery - MS Parameters Check_Signal->Troubleshoot_Signal No Check_Retention_Time Is the retention time consistent? Check_Peak_Shape->Check_Retention_Time Yes Troubleshoot_Peak_Shape Troubleshoot: - Column Issues - Mobile Phase - Secondary Interactions Check_Peak_Shape->Troubleshoot_Peak_Shape No Troubleshoot_Retention_Time Troubleshoot: - LC System Stability - Column Degradation Check_Retention_Time->Troubleshoot_Retention_Time No End Problem Resolved Check_Retention_Time->End Yes Troubleshoot_Signal->End Troubleshoot_Peak_Shape->End Troubleshoot_Retention_Time->End

Caption: Troubleshooting flowchart for acyl-CoA analysis.

References

Technical Support Center: Quantification of (2E,5Z)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of (2E,5Z)-octadienoyl-CoA and other short- to medium-chain acyl-CoAs using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the analysis of biological samples for acyl-CoAs like this compound, endogenous phospholipids (B1166683) are a primary cause of matrix effects.[3][4][5] These phospholipids can co-elute with the target analyte and interfere with its ionization in the mass spectrometer's ion source, leading to unreliable quantitative results.[6][7]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two primary methods can be employed to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract (a sample processed without the analyte) is then injected. Dips in the constant signal indicate ion suppression, while peaks indicate ion enhancement, corresponding to the retention times of interfering matrix components.[1][6]

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a blank matrix extract after the extraction process is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][5]

Q3: What are the most effective strategies to mitigate matrix effects in this compound quantification?

A3: A combination of strategies is often the most effective approach:

  • Stable Isotope Dilution (SID): This is considered the gold standard for compensating for matrix effects.[8][9][10] A stable isotope-labeled internal standard (SIL-IS) of this compound is spiked into the sample at the earliest stage of sample preparation. The SIL-IS co-elutes with the analyte and experiences similar matrix effects. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

  • Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids, before LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): This technique can selectively isolate acyl-CoAs from the bulk of matrix components.[4] Specific SPE cartridges and protocols can be developed to retain and elute short-chain acyl-CoAs while washing away phospholipids and other interferences.

    • Protein Precipitation (PPT): While effective at removing proteins, PPT with organic solvents like acetonitrile (B52724) or methanol (B129727) may not efficiently remove phospholipids.[4]

    • HybridSPE: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids.[5]

  • Chromatographic Separation: Optimizing the liquid chromatography method can help to chromatographically resolve this compound from co-eluting matrix components.[7][11] This can involve adjusting the mobile phase composition, gradient profile, and choice of analytical column.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of this compound quantification. Significant and variable matrix effects between samples.Implement a stable isotope dilution (SID) method using a labeled this compound internal standard.[8][9]
Low signal intensity or poor peak shape. Ion suppression due to co-eluting phospholipids.[4][6]1. Optimize sample preparation to remove phospholipids using techniques like Solid-Phase Extraction (SPE) or HybridSPE.[5][7] 2. Modify the LC gradient to better separate the analyte from the phospholipid elution zone.[11]
Inconsistent results across different sample batches. The matrix effect varies between different batches of the biological matrix.Prepare calibration standards in a representative blank matrix (matrix-matched calibration) to compensate for consistent matrix effects.
Signal intensity decreases with subsequent injections. Accumulation of phospholipids on the analytical column, which then elute unpredictably in later runs.[4]1. Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. 2. Employ a guard column to protect the analytical column from contamination.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

  • SPE Column Conditioning: Condition a suitable SPE column (e.g., a mixed-mode or reverse-phase cartridge) with methanol followed by equilibration with an appropriate buffer.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.

  • Washing: Wash the column with a series of solvents to remove interfering compounds, including phospholipids. The wash solvents should be chosen to retain the acyl-CoAs on the column.

  • Elution: Elute the this compound and its internal standard from the column using a solvent that disrupts the interaction with the stationary phase (e.g., an acidified organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.

Protocol 2: Assessment of Matrix Effect by Post-Extraction Spiking

  • Prepare Blank Matrix Extract: Process a sample of the biological matrix (e.g., plasma, tissue homogenate) that is known to be free of this compound using the chosen sample preparation protocol.

  • Prepare Spiked Matrix Sample: Spike a known amount of this compound standard solution into the blank matrix extract after the final step of the sample preparation.

  • Prepare Neat Standard Solution: Prepare a standard solution of this compound in the reconstitution solvent at the same final concentration as the spiked matrix sample.

  • LC-MS/MS Analysis: Analyze both the spiked matrix sample and the neat standard solution using the developed LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect is calculated as the percentage of the peak area of the analyte in the spiked matrix sample relative to the peak area in the neat standard solution.

    Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

    A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation Method Relative Phospholipid Removal Efficiency Analyte Recovery Notes
Protein Precipitation (PPT)LowHighDoes not effectively remove phospholipids, which can lead to significant ion suppression.[4]
Liquid-Liquid Extraction (LLE)Moderate to HighVariableAnalyte recovery can be compromised depending on the solvent system and analyte polarity.
Solid-Phase Extraction (SPE)HighGood to HighMethod development is required to optimize selectivity for the target analyte.[7]
HybridSPEVery HighHighSpecifically designed for phospholipid removal and offers a streamlined workflow.[5]

Table 2: Matrix Effect Assessment in Different Biological Matrices

Analyte Matrix Matrix Effect (%) Predominant Effect
Dephospho-CoAHEK 293FT Cell Extract~81%Ion Suppression[12]
Other Short-Chain Acyl-CoAsHEK 293FT Cell Extract>90%Minimal Ion Suppression[12]

Note: Data for this compound is not specifically available and the values for other short-chain acyl-CoAs are presented as a reference.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with Stable Isotope Labeled IS sample->spike extract Extraction (e.g., SPE, PPT) spike->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant matrix_effect_mitigation Strategies for Mitigating Matrix Effects cluster_prevention Prevention cluster_compensation Compensation ME Matrix Effect (Ion Suppression/Enhancement) SP Optimized Sample Prep (e.g., SPE, HybridSPE) ME->SP Reduces Interferences Chroma Chromatographic Separation ME->Chroma Separates Analyte SID Stable Isotope Dilution (SID) ME->SID Normalizes Signal MMC Matrix-Matched Calibration ME->MMC Accounts for Effect

References

Technical Support Center: Optimization of Buffer Conditions for (2E,5Z)-Octadienoyl-CoA Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (2E,5Z)-octadienoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading in my aqueous buffer. What are the primary causes?

A1: this compound, like other acyl-CoAs, is susceptible to degradation in aqueous solutions through two primary mechanisms:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially under alkaline or strongly acidic conditions.[1]

  • Oxidation: As a polyunsaturated acyl-CoA, the double bonds in this compound are susceptible to oxidation, which can be exacerbated by the presence of reactive oxygen species.

Q2: What is the optimal pH range for maintaining the stability of this compound in a buffer?

A2: Generally, acyl-CoAs are most stable in slightly acidic to neutral pH conditions, typically between pH 4 and 7. Strongly alkaline or acidic conditions should be avoided to minimize the hydrolysis of the thioester bond.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of both hydrolytic and oxidative degradation. Therefore, it is crucial to handle and store this compound solutions at low temperatures, such as on ice (0-4°C) for short-term handling and at -80°C for long-term storage.

Q4: Are there any buffer additives that can enhance the stability of this compound?

A4: Yes, the inclusion of certain additives can improve stability:

  • Reducing agents: To prevent oxidation, consider adding reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your buffer.

  • Chelating agents: Metal ions can catalyze oxidation. Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Organic Solvents: The addition of organic solvents like methanol (B129727) can improve the stability of acyl-CoAs in solution.[1]

Q5: For long-term storage, what is the best way to preserve this compound?

A5: For long-term storage, it is recommended to store this compound as a dry pellet at -80°C. If it must be stored in solution, a buffered solution containing methanol at a slightly acidic to neutral pH is preferable to a purely aqueous buffer.

Troubleshooting Guides

Issue 1: Low or inconsistent recovery of this compound after experimental procedures.

Possible Cause Troubleshooting Steps
Hydrolysis due to inappropriate pH - Ensure the pH of all buffers and solutions is between 4 and 7. - Avoid buffers with a pH greater than 7.5.
Oxidative degradation - Prepare buffers with deoxygenated water. - Add a reducing agent (e.g., 0.5-1 mM DTT or TCEP) to the buffer immediately before use. - Incorporate a chelating agent (e.g., 0.1-1 mM EDTA) to sequester metal ions.
Thermal degradation - Keep all solutions containing this compound on ice or at 4°C throughout the experiment. - Minimize the time the compound is kept at room temperature.
Adsorption to surfaces - Use low-adhesion microcentrifuge tubes and pipette tips. - Consider adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) to your buffer, but verify its compatibility with downstream applications.

Issue 2: High variability in results between replicate samples.

Possible Cause Troubleshooting Steps
Inconsistent handling and incubation times - Standardize all incubation times and temperatures across all samples. - Prepare a master mix of reagents to add to all samples to minimize pipetting variability.
Freeze-thaw cycles - Aliquot this compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Contamination of buffers - Use fresh, high-purity reagents to prepare buffers. - Filter-sterilize buffers to remove any microbial contamination that could degrade the compound.

Data Presentation

Table 1: Stability of Various Acyl-CoAs in Different Solvents over 24 Hours at 4°C.

This table summarizes the degradation of several acyl-CoA compounds in different solvents, providing an indication of the relative stability that can be expected for this compound under similar conditions. Data is extrapolated from a study on acyl-CoA stability.[2]

Acyl-CoASolvent% Degradation after 24h
Free CoA Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.8)< 30%
Acetyl-CoA Ammonium Acetate Buffer (pH 6.8)< 30%
C8-CoA Ammonium Acetate Buffer (pH 6.8)< 30%
C10-CoA Ammonium Acetate Buffer (pH 6.8)< 30%
C18:1-CoA Ammonium Acetate Buffer (pH 6.8)< 30%
Hexanoyl-CoA Ammonium Acetate Buffer (pH 6.8)> 90%
C14:1-CoA Ammonium Acetate Buffer (pH 6.8)> 90%

Table 2: Effect of Reconstitution Solution on Acyl-CoA Stability.

This table illustrates the stability of acyl-CoAs in various reconstitution solutions, highlighting the superior stability in methanol-containing solutions. Data is based on a study assessing the stability of various acyl-CoAs.[1]

Reconstitution SolutionStability after 24h
Methanol High stability
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) Good stability
Water Poor stability, significant degradation
50 mM Ammonium Acetate (pH 7) Moderate stability, some degradation
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) Good stability

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS/MS

This protocol outlines a method to quantitatively assess the stability of this compound in different buffer conditions.

Materials:

  • This compound

  • Test buffers (e.g., phosphate (B84403) buffer at pH 6.0, Tris buffer at pH 7.4, carbonate buffer at pH 9.0)

  • Methanol

  • Acetonitrile (B52724)

  • Formic acid

  • Ammonium acetate

  • HPLC-grade water

  • Refrigerated autosampler

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent where it is stable (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 4.0).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in each of the test buffers. Prepare a control solution in the stable stock solution solvent.

  • Incubation: Aliquot the test solutions into multiple vials for different time points (e.g., 0h, 2h, 4h, 8h, 24h). Incubate the vials at the desired temperature (e.g., 4°C or 25°C).

  • Sample Quenching and Preparation: At each time point, take an aliquot from each test solution and quench the degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled acyl-CoA). Vortex and centrifuge to precipitate any proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.

    • LC Separation: Use a C18 reversed-phase column. A typical mobile phase would be A: 10 mM ammonium acetate in water with 0.1% formic acid, and B: Acetonitrile with 0.1% formic acid. Run a gradient from low to high organic phase to elute the this compound.

    • MS/MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor the specific precursor-to-product ion transition for this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point relative to the internal standard. Calculate the percentage of this compound remaining at each time point compared to the 0h time point.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mM in stable solvent) prep_test Prepare Test Solutions (10 µM in various buffers) prep_stock->prep_test incubate Incubate at defined temperature (e.g., 4°C) prep_test->incubate time_points Collect samples at time points (0h, 2h, 4h, 8h, 24h) incubate->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze quantify Data Quantification (% remaining) analyze->quantify

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation octadienoyl_coa This compound hydrolysis_product Octadienoic Acid + CoASH octadienoyl_coa->hydrolysis_product H₂O (catalyzed by H⁺ or OH⁻) oxidation_product Oxidized Products (e.g., hydroperoxides, epoxides) octadienoyl_coa->oxidation_product Reactive Oxygen Species

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of (2E,5Z)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of (2E,5Z)-octadienoyl-CoA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary information to select the most suitable method for their specific experimental needs, considering factors such as sensitivity, selectivity, and accessibility.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key quantitative parameters for HPLC-UV and LC-MS/MS in the context of short-chain acyl-CoA analysis. It is important to note that while direct performance data for this compound is not extensively published, the values presented here are based on established methods for similar short-chain acyl-CoAs and provide a reliable estimate of expected performance.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~50 pmol[1]1-5 fmol
Limit of Quantification (LOQ) Higher than LC-MS/MS2-133 nM
**Linearity (R²) **>0.99>0.99
Precision (%RSD) <3% for biological samples[2]Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[3]
Accuracy (%) 95-97% recovery for spiked liver extracts[2]80-114% for spiked samples
Selectivity Moderate; susceptible to interference from compounds with similar UV absorbance[2]High; based on specific precursor-product ion transitions
Throughput LowerHigher

Experimental Workflows

A generalized workflow for the quantification of this compound from biological samples is depicted below. The initial sample preparation steps are largely similar for both HPLC-UV and LC-MS/MS, with the primary divergence occurring at the detection stage.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing sample Biological Sample (Tissue, Cells) homogenization Homogenization in Extraction Buffer sample->homogenization extraction Acyl-CoA Extraction (e.g., SPE) homogenization->extraction concentration Concentration & Reconstitution extraction->concentration hplc_uv HPLC-UV Analysis concentration->hplc_uv Injection lc_msms LC-MS/MS Analysis concentration->lc_msms Injection data_analysis_uv Chromatogram Analysis & Quantification (UV) hplc_uv->data_analysis_uv data_analysis_ms MRM Data Analysis & Quantification (MS/MS) lc_msms->data_analysis_ms

Figure 1. Generalized experimental workflow for this compound quantification.

Signaling Pathway Context

This compound is an intermediate in the β-oxidation of certain polyunsaturated fatty acids. Its accurate quantification is crucial for studying metabolic pathways and their dysregulation in various diseases.

beta_oxidation_pathway PUFA Polyunsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase PUFA_CoA Polyunsaturated Acyl-CoA Acyl_CoA_Synthetase->PUFA_CoA Beta_Oxidation β-Oxidation Cycles PUFA_CoA->Beta_Oxidation Octadienoyl_CoA This compound Beta_Oxidation->Octadienoyl_CoA Further_Metabolism Further β-Oxidation Octadienoyl_CoA->Further_Metabolism Acetyl_CoA Acetyl-CoA Further_Metabolism->Acetyl_CoA

Figure 2. Simplified pathway showing the role of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for short-chain acyl-CoAs and can be adapted for the specific analyte.

Method 1: HPLC-UV Quantification

This method is suitable for laboratories with standard HPLC equipment and provides robust quantification, albeit with lower sensitivity compared to LC-MS/MS.

1. Sample Preparation (Tissue)

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in 10 volumes of ice-cold 6% (w/v) perchloric acid.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Apply the supernatant to a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge sequentially with acidic water (pH 3), petroleum ether, chloroform, and methanol.

  • Elute the acyl-CoA esters with an ethanol/water mixture (65:35, v/v) containing 0.1 M ammonium (B1175870) acetate (B1210297).[1]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase A.

2. HPLC-UV Analysis

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[1]

  • Quantification: Based on a standard curve generated using a commercially available this compound standard.

Method 2: LC-MS/MS Quantification

This method offers superior sensitivity and selectivity, making it ideal for the analysis of low-abundance species in complex biological matrices.

1. Sample Preparation (Cells/Tissue)

  • Homogenize the sample in a solution of 2.5% 5-sulfosalicylic acid (SSA).[4]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube for direct injection or for further clean-up if necessary. The use of SSA can circumvent the need for SPE.[4]

  • For very complex matrices, an SPE clean-up similar to the HPLC-UV method can be employed.

2. LC-MS/MS Analysis

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to resolve this compound from other isomers and acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.

  • Quantification: Based on a standard curve, often with the use of a stable isotope-labeled internal standard for improved accuracy.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not a primary concern. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for detecting and quantifying low levels of this compound in complex biological samples and for studies requiring high accuracy and precision. Researchers should carefully consider their sample type, expected analyte concentration, and available instrumentation when selecting the most appropriate method.

References

Comparative Analysis of Enzymatic Activity with (2E,5Z)-Octadienoyl-CoA and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,4-Dienoyl-CoA Reductase Substrate Specificity

The enzyme 2,4-dienoyl-CoA reductase (DECR) is a critical component in the mitochondrial β-oxidation of polyunsaturated fatty acids. It catalyzes the reduction of 2,4-dienoyl-CoA thioesters to trans-3-enoyl-CoA, a necessary step for the further breakdown of fatty acids with double bonds at even-numbered positions. Understanding the substrate specificity of DECR is paramount for researchers investigating lipid metabolism and for professionals in drug development targeting metabolic disorders. This guide provides a comparative analysis of the enzymatic activity of DECR with various substrates, including the C8 intermediate (2E,5Z)-octadienoyl-CoA, and other relevant dienoyl-CoA species.

Quantitative Comparison of DECR Activity with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
2,4-Hexadienoyl-CoAHuman Peroxisomal71.6 ± 0.271.75 ± 0.34[1]
2,4-Decadienoyl-CoAHuman Peroxisomal12.70.44[1]
trans-2,trans-4-Hexadienoyl-CoARat MitochondrialNot specifiedNot specified[2]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat MitochondrialNot specifiedNot specified[2]

Note: The study on rat mitochondrial 2,4-dienoyl-CoA reductase determined steady-state kinetic parameters but did not provide specific Vmax and Km values in the abstract.

Signaling Pathway: The Role of 2,4-Dienoyl-CoA Reductase in β-Oxidation

The β-oxidation of polyunsaturated fatty acids requires the action of auxiliary enzymes to handle the non-standard double bond configurations that arise during the breakdown process. 2,4-Dienoyl-CoA reductase is essential for metabolizing fatty acids with double bonds at even-numbered carbons. The following diagram illustrates the pathway for the degradation of a polyunsaturated fatty acid, highlighting the critical step catalyzed by DECR.

Beta_Oxidation_Pathway cluster_Mitochondrion Mitochondrial Matrix PUFA_CoA Polyunsaturated Acyl-CoA BetaOxidation β-Oxidation Cycles PUFA_CoA->BetaOxidation Dienoyl_CoA (2E,4Z)-Dienoyl-CoA BetaOxidation->Dienoyl_CoA DECR 2,4-Dienoyl-CoA Reductase (DECR) Dienoyl_CoA->DECR NADPH -> NADP+ Trans3_Enoyl_CoA trans-3-Enoyl-CoA DECR->Trans3_Enoyl_CoA Enoyl_CoA_Isomerase1 Δ3,Δ2-Enoyl-CoA Isomerase Trans2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase1->Trans2_Enoyl_CoA Trans3_Enoyl_CoA->Enoyl_CoA_Isomerase1 Further_BetaOxidation Further β-Oxidation Cycles Trans2_Enoyl_CoA->Further_BetaOxidation Acetyl_CoA Acetyl-CoA Further_BetaOxidation->Acetyl_CoA

Caption: Mitochondrial β-oxidation pathway for polyunsaturated fatty acids.

Experimental Workflow: Determining Enzymatic Activity

The following diagram outlines a typical experimental workflow for determining the kinetic parameters of 2,4-dienoyl-CoA reductase.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Enzyme_Purification Purify 2,4-Dienoyl-CoA Reductase Reaction_Setup Set up reaction mixture: - Buffer - NADPH - Enzyme Enzyme_Purification->Reaction_Setup Substrate_Synthesis Synthesize Dienoyl-CoA Substrates Initiate_Reaction Initiate reaction with Dienoyl-CoA substrate Substrate_Synthesis->Initiate_Reaction Reaction_Setup->Initiate_Reaction Spectrophotometry Monitor NADPH oxidation at 340 nm Initiate_Reaction->Spectrophotometry Initial_Velocities Calculate initial velocities Spectrophotometry->Initial_Velocities Michaelis_Menten Plot initial velocities vs. substrate concentration Initial_Velocities->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax (e.g., Lineweaver-Burk plot) Michaelis_Menten->Kinetic_Parameters

Caption: Workflow for determining DECR kinetic parameters.

Experimental Protocols

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from established methods for measuring DECR activity by monitoring the decrease in absorbance of NADPH at 340 nm.[3]

Materials:

  • Purified 2,4-dienoyl-CoA reductase

  • This compound or other dienoyl-CoA substrates

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of the dienoyl-CoA substrate in a suitable buffer. The concentration should be determined spectrophotometrically using its molar extinction coefficient.

  • Prepare a stock solution of NADPH in the reaction buffer.

  • In a quartz cuvette, prepare the reaction mixture containing the reaction buffer and NADPH to a final concentration of approximately 100-200 µM.

  • Add a known amount of purified 2,4-dienoyl-CoA reductase to the cuvette and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow the enzyme to equilibrate.

  • Initiate the reaction by adding a specific concentration of the dienoyl-CoA substrate to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6,220 M-1cm-1.

  • Record the initial linear rate of the reaction.

  • Repeat the assay with varying concentrations of the dienoyl-CoA substrate to determine the kinetic parameters.

  • A control reaction lacking the enzyme or the substrate should be performed to account for any non-enzymatic degradation of NADPH.

Data Analysis:

  • Calculate the initial velocity (V0) of the reaction for each substrate concentration using the change in absorbance over time and the molar extinction coefficient of NADPH.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

This guide provides a foundational comparison of enzymatic activity with this compound and other substrates for 2,4-dienoyl-CoA reductase. Further research providing direct kinetic data for a broader range of C8 dienoyl-CoA isomers will be invaluable for a more comprehensive understanding of DECR's substrate specificity and its role in lipid metabolism.

References

A Comprehensive Guide to Differentiating (2E,5Z)-octadienoyl-CoA and (2E,5E)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (2E,5Z)-octadienoyl-CoA and (2E,5E)-octadienoyl-CoA, two geometric isomers of an important intermediate in fatty acid metabolism. Understanding the distinct physicochemical properties and biochemical behaviors of these isomers is crucial for research in metabolic pathways, enzymology, and drug development targeting fatty acid oxidation. This document outlines the key analytical techniques and experimental protocols to distinguish between them, supported by established principles and data from related compounds.

Structural and Physicochemical Differences

The fundamental difference between this compound and (2E,5E)-octadienoyl-CoA lies in the geometry of the double bond at the C5 position. The (2E,5Z) isomer possesses a cis (Z) configuration, resulting in a bent molecular shape, while the (2E,5E) isomer has a trans (E) configuration, leading to a more linear and extended structure. This structural variance influences their physical properties, such as polarity and melting point, which in turn affects their behavior in analytical separations.

PropertyThis compound(2E,5E)-octadienoyl-CoARationale
Structure Bent molecular shapeMore linear molecular shapeThe cis double bond at C5 introduces a kink in the acyl chain.
Polarity Expected to be slightly more polarExpected to be slightly less polarThe bent structure of the cis isomer can lead to a small net dipole moment.
Melting Point Expected to be lowerExpected to be higherThe more linear trans isomer allows for more efficient packing in the solid state.
Chromatographic Retention (Reverse Phase) Expected shorter retention timeExpected longer retention timeThe less polar trans isomer interacts more strongly with the nonpolar stationary phase.

Analytical Methodologies for Differentiation

Several analytical techniques can be employed to separate and identify these two isomers. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating acyl-CoA thioesters without derivatization. The difference in polarity and shape between the two isomers allows for their resolution on a C18 column.

Experimental Protocol: RP-HPLC for Acyl-CoA Isomer Separation

  • Instrumentation: An HPLC system equipped with a UV-Vis detector or a mass spectrometer (LC-MS).

  • Column: A C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm particle size).[1]

  • Mobile Phase A: 150 mM Sodium Phosphate buffer (NaH₂PO₄), pH adjusted to 5.5.

  • Mobile Phase B: 90% Methanol (B129727) in water.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 60% B

    • 20-25 min: 60% B

    • 25-30 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Expected Outcome: The (2E,5Z) isomer is expected to elute slightly earlier than the (2E,5E) isomer due to its more compact structure and slightly higher polarity, leading to weaker interaction with the C18 stationary phase.

GC-MS offers high resolution for isomer separation but requires the derivatization of the non-volatile acyl-CoAs into volatile fatty acid methyl esters (FAMEs).

Experimental Protocol: GC-MS for FAME Isomer Analysis

  • Derivatization (Transesterification):

    • Hydrolyze the acyl-CoA sample using a mild base (e.g., sodium methoxide (B1231860) in methanol) to cleave the thioester bond.

    • Methylate the resulting free fatty acid using a reagent like acetyl-chloride in methanol to form the FAME.[2][3] This should be performed at room temperature to prevent isomerization of the double bonds.[2]

    • Extract the FAMEs into an organic solvent like hexane.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A long, polar capillary column (e.g., a cyano-column like SP-2560, 100 m length).[1]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 5°C/min to 240°C.

    • Hold: 15 min at 240°C.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-300. Use selected ion monitoring (SIM) for enhanced sensitivity if needed.[3]

  • Expected Outcome: The (2E,5E)-octadienoate methyl ester will likely have a longer retention time than the (2E,5Z) isomer on a polar column. The mass spectra will be very similar, but fragmentation patterns can sometimes offer clues, though chromatographic separation is the primary means of differentiation.[2][3]

¹H NMR is a definitive method for determining the geometry of double bonds without separation. The coupling constants (J-values) between the vinyl protons are characteristic of cis and trans configurations.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Purify the acyl-CoA isomers. Lyophilize and dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire a one-dimensional ¹H spectrum.

  • Expected Outcome: The key diagnostic signals will be from the protons on the double bonds (H2, H3, H5, H6).

Table of Expected ¹H NMR Coupling Constants

IsomerProton PairExpected J-value (Hz)Configuration
This compound H2-H3~15 Hztrans (E)
H5-H6~10-12 Hzcis (Z)
(2E,5E)-octadienoyl-CoA H2-H3~15 Hztrans (E)
H5-H6~14-16 Hztrans (E)

These differences in coupling constants provide unambiguous confirmation of the stereochemistry of each isomer.[4][5][6]

Biochemical and Enzymatic Differentiation

The structural differences between the isomers are critically important in a biological context, as enzymes often exhibit high stereospecificity. In the β-oxidation of unsaturated fatty acids, specific isomerases are required to handle non-standard double bond configurations.

This compound and (2E,5E)-octadienoyl-CoA are analogs of intermediates formed during the oxidation of fatty acids with double bonds at odd-numbered carbons. Based on the known metabolism of similar molecules like trans-2,cis-5-decadienoyl-CoA and trans-2,trans-5-decadienoyl-CoA, these two isomers are expected to follow different metabolic routes.[7]

  • This compound: This isomer can be acted upon by Δ³,Δ²-enoyl-CoA isomerase, which converts the cis-5 double bond into a trans-3 configuration, forming (2E,4E)-octadienoyl-CoA. This product is a standard substrate for 2,4-dienoyl-CoA reductase in the β-oxidation pathway.[7][8]

  • (2E,5E)-octadienoyl-CoA: This isomer is not a direct substrate for the same isomerase in the same manner. Its metabolism is less straightforward and may proceed via a different isomerase or pathway. Studies on trans-2,trans-5-decadienoyl-CoA show it can be isomerized to a mix of products, indicating a more complex metabolic fate.[7]

Table of Expected Enzymatic Activity

EnzymeSubstrateExpected ProductPathway Relevance
Δ³,Δ²-enoyl-CoA isomerase This compound(2E,4E)-octadienoyl-CoAEnters the reductase-dependent pathway of β-oxidation.[8]
(2E,5E)-octadienoyl-CoANot a preferred substrate; may form other dienoyl-CoA species.[7]May be metabolized less efficiently or via an alternative route.

Experimental Protocol: Enzymatic Assay

  • Enzyme Source: Purified recombinant Δ³,Δ²-enoyl-CoA isomerase.

  • Reaction Mixture: In a quartz cuvette, combine buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, and auxiliary enzymes for a coupled assay (e.g., 2,4-dienoyl-CoA reductase and NADPH).

  • Initiation: Add a known concentration of either this compound or (2E,5E)-octadienoyl-CoA to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by 2,4-dienoyl-CoA reductase acting on the product of the isomerase reaction.

  • Data Analysis: Calculate the initial reaction velocity (V₀). Compare the V₀, Kₘ, and Vₘₐₓ values for both isomers to quantify the difference in their substrate suitability.

Visualizing Workflows and Pathways

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Acyl-CoA Isomer Mixture Filtered_Sample Filtered Sample Sample->Filtered_Sample Filter (0.22 µm) Injector Autosampler/Injector Filtered_Sample->Injector Column C18 Column Injector->Column Mobile Phase Gradient Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration & Comparison Chromatogram->Peak_Integration Identify Retention Times

Caption: Workflow for the separation of octadienoyl-CoA isomers using HPLC.

Metabolic_Pathway cluster_isomer_Z (2E,5Z)-Isomer Pathway cluster_isomer_E (2E,5E)-Isomer Pathway cluster_common_pathway Common β-Oxidation Steps Z_Isomer This compound Product_Z (2E,4E)-octadienoyl-CoA Z_Isomer->Product_Z Δ³,Δ²-enoyl-CoA isomerase Reductase 2,4-dienoyl-CoA reductase Product_Z->Reductase E_Isomer (2E,5E)-octadienoyl-CoA Product_E Alternative Products / Slower Conversion E_Isomer->Product_E Δ³,Δ²-enoyl-CoA isomerase Product_E->Reductase Inefficient entry Beta_Ox Further β-Oxidation Reductase->Beta_Ox

Caption: Proposed differential metabolic fates of the (2E,5Z) and (2E,5E) isomers.

References

Comparative Analysis of Octadienoyl-CoA Isomers in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Octadienoyl-CoA isomers are critical intermediates in the mitochondrial β-oxidation of polyunsaturated fatty acids. The precise positioning of double bonds in these eight-carbon acyl-CoA thioesters dictates their metabolic fate, influencing the efficiency of energy production and potentially impacting cellular signaling cascades. This guide provides a comparative analysis of the key octadienoyl-CoA isomers, focusing on their enzymatic processing, and presents the available experimental data to delineate their distinct roles in metabolism.

Metabolic Fates of Octadienoyl-CoA Isomers: A Comparative Overview

The metabolism of octadienoyl-CoA isomers primarily revolves around the action of two key auxiliary enzymes of β-oxidation: 2,4-dienoyl-CoA reductase and Δ3,5,Δ2,4-dienoyl-CoA isomerase . These enzymes ensure that the double bonds are in the correct configuration and position for the core β-oxidation machinery to proceed. The primary isomers of concern are 2,4-octadienoyl-CoA, 3,5-octadienoyl-CoA, and 2,5-octadienoyl-CoA.

The metabolic pathways of these isomers are intricately linked. For instance, 2-trans-5-cis-octadienoyl-CoA can be isomerized to 3,5-octadienoyl-CoA, which is then further isomerized to 2-trans-4-trans-octadienoyl-CoA. This 2,4-octadienoyl-CoA isomer is a substrate for 2,4-dienoyl-CoA reductase.

Enzyme Specificity and Efficiency

The substrate specificity and kinetic efficiency of the enzymes handling octadienoyl-CoA isomers are central to understanding their metabolic flux. While comprehensive tables directly comparing all isomers are not available, the following sections summarize the known characteristics of the key enzymes involved.

Table 1: Key Enzymes in Octadienoyl-CoA Isomer Metabolism

EnzymeEC NumberSubstrate(s)Product(s)Cellular Localization
2,4-Dienoyl-CoA Reductase1.3.1.342-trans,4-cis/trans-Dienoyl-CoA3-trans-Enoyl-CoAMitochondria, Peroxisomes
Δ3,5,Δ2,4-Dienoyl-CoA Isomerase5.3.3.-3,5-Dienoyl-CoA, 2,5-Dienoyl-CoA2,4-Dienoyl-CoAMitochondria, Peroxisomes
Δ3,Δ2-Enoyl-CoA Isomerase5.3.3.83-cis/trans-Enoyl-CoA2-trans-Enoyl-CoAMitochondria, Peroxisomes

Quantitative Data on Enzyme Kinetics

While direct comparative kinetic data for octadienoyl-CoA isomers is sparse, studies on analogous substrates provide an indication of enzyme performance.

Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase with Various Substrates

SubstrateSource OrganismKm (µM)Vmax (U/mg)Reference
2-trans,4-trans-Decadienoyl-CoABovine Liver5.012.5[1]
2-trans,4-cis-Decadienoyl-CoABovine Liver4.018.2[1]
2-trans,4-trans-Hexadienoyl-CoARat Liver~10Not Reported[2]
5-Phenyl-2,4-pentadienoyl-CoARat Liver~5Not Reported[2]

Note: Data for octadienoyl-CoA isomers is not explicitly available in the reviewed literature. The data presented here for longer-chain dienoyl-CoAs serves as a proxy.

Signaling Pathways and Octadienoyl-CoA Isomers

The role of specific octadienoyl-CoA isomers in cell signaling is an emerging area of research. While long-chain acyl-CoAs, in general, are known to act as signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels, specific roles for octadienoyl-CoA isomers have not been well-characterized.[3] Their primary role appears to be as metabolic intermediates rather than signaling effectors. However, the accumulation of specific isomers due to enzymatic deficiencies can lead to metabolic disease, as seen in 2,4-dienoyl-CoA reductase deficiency, where 2-trans,4-cis-decadienoylcarnitine (B1145707) accumulates.[4] This suggests that abnormal levels of these intermediates can have significant pathological consequences.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparative analysis of octadienoyl-CoA isomer metabolism. The following are protocols for key experiments cited in the literature.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase

This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of NADPH at 340 nm.[5]

Materials:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.

  • NADPH solution: 2.5 mM in water.

  • Substrate solution: 1 mM 2,4-octadienoyl-CoA (or other dienoyl-CoA substrate) in water.

  • Enzyme preparation (e.g., purified enzyme or mitochondrial extract).

Procedure:

  • In a 1 mL cuvette, combine 800 µL of assay buffer, 50 µL of NADPH solution, and the enzyme preparation.

  • Incubate the mixture for 3 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

Coupled Spectrophotometric Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase

The activity of Δ3,5,Δ2,4-dienoyl-CoA isomerase can be measured using a coupled enzyme assay. The isomerase converts a 3,5-dienoyl-CoA substrate to a 2,4-dienoyl-CoA, which is then reduced by an excess of 2,4-dienoyl-CoA reductase, and the oxidation of NADPH is monitored at 340 nm.

Materials:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • NADPH solution: 2.5 mM in water.

  • Substrate solution: 1 mM 3,5-octadienoyl-CoA in water.

  • Purified 2,4-dienoyl-CoA reductase (excess activity).

  • Enzyme preparation containing Δ3,5,Δ2,4-dienoyl-CoA isomerase.

Procedure:

  • In a 1 mL cuvette, combine 750 µL of assay buffer, 50 µL of NADPH solution, an excess of 2,4-dienoyl-CoA reductase, and the isomerase-containing enzyme preparation.

  • Incubate the mixture for 3 minutes at 30°C.

  • Initiate the reaction by adding 50 µL of the 3,5-octadienoyl-CoA substrate solution.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • The rate of the reaction is dependent on the activity of the Δ3,5,Δ2,4-dienoyl-CoA isomerase, as the subsequent reductase step is not rate-limiting.

Visualizations of Metabolic Pathways and Workflows

To facilitate a clearer understanding of the metabolic context and experimental procedures, the following diagrams have been generated using Graphviz.

metabolic_pathway cluster_PUFA Polyunsaturated Fatty Acid (PUFA) Beta-Oxidation cluster_isomer_metabolism Metabolism of Octadienoyl-CoA Isomers PUFA PUFA Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase PUFA_CoA PUFA-CoA Acyl_CoA_Synthetase->PUFA_CoA Beta_Oxidation_Cycles β-Oxidation Cycles PUFA_CoA->Beta_Oxidation_Cycles Octadienoyl_CoA_Isomers Octadienoyl-CoA Isomers (e.g., 2,5-octadienoyl-CoA) Beta_Oxidation_Cycles->Octadienoyl_CoA_Isomers Isomerase_35_24 Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Octadienoyl_CoA_Isomers->Isomerase_35_24 3_5_Octadienoyl_CoA 3,5-Octadienoyl-CoA 2_4_Octadienoyl_CoA 2,4-Octadienoyl-CoA Isomerase_35_24->2_4_Octadienoyl_CoA Isomerization 3_5_Octadienoyl_CoA->Isomerase_35_24 Isomerization Reductase_24 2,4-Dienoyl-CoA Reductase 2_4_Octadienoyl_CoA->Reductase_24 Reduction (NADPH -> NADP+) 3_Enoyl_CoA 3-Enoyl-CoA Reductase_24->3_Enoyl_CoA Isomerase_3_2 Δ3,Δ2-Enoyl-CoA Isomerase 3_Enoyl_CoA->Isomerase_3_2 Isomerization 2_Enoyl_CoA 2-trans-Enoyl-CoA Isomerase_3_2->2_Enoyl_CoA Further_Beta_Oxidation Further β-Oxidation 2_Enoyl_CoA->Further_Beta_Oxidation

Figure 1: Metabolic pathway for the processing of octadienoyl-CoA isomers during the β-oxidation of polyunsaturated fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reductase_assay 2,4-Dienoyl-CoA Reductase Assay cluster_isomerase_assay Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Assay (Coupled) Tissue_Homogenization Tissue Homogenization or Cell Lysis Centrifugation Centrifugation to isolate Mitochondria/Peroxisomes Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification (e.g., Bradford Assay) Centrifugation->Protein_Quantification Prepare_Reaction_Mixture_R Prepare Reaction Mixture: Buffer, NADPH, Enzyme Protein_Quantification->Prepare_Reaction_Mixture_R Prepare_Reaction_Mixture_I Prepare Reaction Mixture: Buffer, NADPH, 2,4-Dienoyl-CoA Reductase, Isomerase Protein_Quantification->Prepare_Reaction_Mixture_I Pre_Incubate_R Pre-incubate at 30°C Prepare_Reaction_Mixture_R->Pre_Incubate_R Add_Substrate_R Add 2,4-Octadienoyl-CoA Pre_Incubate_R->Add_Substrate_R Measure_Absorbance_R Monitor Absorbance at 340 nm Add_Substrate_R->Measure_Absorbance_R Calculate_Activity_R Calculate Enzyme Activity Measure_Absorbance_R->Calculate_Activity_R Pre_Incubate_I Pre-incubate at 30°C Prepare_Reaction_Mixture_I->Pre_Incubate_I Add_Substrate_I Add 3,5-Octadienoyl-CoA Pre_Incubate_I->Add_Substrate_I Measure_Absorbance_I Monitor Absorbance at 340 nm Add_Substrate_I->Measure_Absorbance_I Calculate_Activity_I Calculate Isomerase Activity Measure_Absorbance_I->Calculate_Activity_I

Figure 2: General experimental workflow for the enzymatic analysis of octadienoyl-CoA isomer metabolism.

Conclusion and Future Directions

The metabolism of octadienoyl-CoA isomers is a crucial aspect of polyunsaturated fatty acid β-oxidation. While the key enzymes and pathways have been identified, there is a notable lack of direct comparative quantitative data for the different isomers of octadienoyl-CoA. Future research should focus on detailed kinetic analysis of 2,4-dienoyl-CoA reductase and Δ3,5,Δ2,4-dienoyl-CoA isomerase with 2,4-, 3,5-, and 2,5-octadienoyl-CoA to provide a clearer picture of the metabolic flux through these pathways. Furthermore, investigating the potential signaling roles of these specific isomers could uncover novel regulatory mechanisms in lipid metabolism and related diseases. Such studies will be invaluable for developing targeted therapeutic strategies for metabolic disorders.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2E,5Z)-Octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5Z)-Octadienoyl-CoA is an unsaturated medium-chain acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate and reliable quantification of this and similar molecules is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of the primary analytical methods applicable to the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays.

While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for similar unsaturated acyl-CoAs. The information presented here serves as a foundational resource for researchers aiming to develop, validate, and compare analytical methods for this specific analyte. The experimental protocols and performance data are based on established methods for other acyl-CoAs and provide a strong starting point for method development and validation.[1][2][3][4][5][6]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound depends on the specific requirements of the study, such as the need for sensitivity, specificity, throughput, and the available instrumentation. The following table summarizes the key performance characteristics of the three major analytical platforms, based on data reported for similar acyl-CoA species.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Enzymatic Assays
Principle Separation by chromatography followed by detection based on mass-to-charge ratio.Separation by chromatography followed by detection based on UV absorbance.Specific enzyme-catalyzed reaction producing a measurable signal (colorimetric or fluorometric).
Specificity Very High (based on parent and fragment ion masses).[1]Moderate (risk of co-elution with compounds having similar retention times and UV absorbance).High (dependent on enzyme specificity).[1]
Sensitivity (LOD) Very High (low fmol range).[1]Low to Moderate (pmol range).[7]High (low µM to high fmol range).[1][8]
Linearity (R²) Excellent (>0.99).[1]Good (>0.99).[1]Variable, depending on enzyme kinetics.[1]
Precision (%RSD) Excellent (<15%).[1]Good (<15%).[1]Acceptable (<20%).[1]
Throughput High.[1]Moderate.High (for plate-based assays).[8]
Instrumentation LC system coupled to a tandem mass spectrometer.HPLC system with a UV detector.Spectrophotometer or fluorometer.
Expertise Required High.Moderate.Low to Moderate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for each of the discussed techniques, which can be adapted for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.

a. Sample Preparation (from biological tissues or cells)

  • Homogenize the sample in a cold buffer (e.g., phosphate (B84403) buffer).

  • Perform protein precipitation using an acid like perchloric acid (PCA) or a solvent like methanol.[5][9]

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.[1][4]

    • Condition the SPE cartridge with methanol, then water.

    • Load the sample supernatant.

    • Wash with water to remove interfering substances.

    • Elute the acyl-CoAs with a solvent mixture, such as 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[4][9]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).[4][9]

b. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[6]

  • Mobile Phase A: An aqueous solution with an ion-pairing agent or buffer, such as 10 mM ammonium formate (B1220265) at pH 5.0.[6]

  • Mobile Phase B: An organic solvent like acetonitrile.[6]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.[5]

  • MRM Transitions: For quantification, multiple reaction monitoring (MRM) is employed. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion that is generated upon fragmentation. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[6]

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ion (Q3): A characteristic fragment ion.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that can be used for the quantification of acyl-CoAs, although it is less sensitive and specific than LC-MS/MS.

a. Sample Preparation The sample preparation protocol is similar to that for LC-MS/MS, involving homogenization, protein precipitation, and optional SPE for cleanup and concentration.

b. High-Performance Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.[10]

  • Mobile Phase: A buffered mobile phase is required for good peak shape and separation. A common mobile phase consists of a mixture of sodium phosphate buffer and methanol.[7]

  • Detection: UV detection is typically performed at 254 or 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A.[11]

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[10]

Enzymatic Assays

Enzymatic assays offer a high-throughput and often simpler alternative for the quantification of total fatty acyl-CoAs, but they lack the specificity to distinguish between different acyl-CoA species.

a. Principle These assays are typically based on a coupled enzyme reaction. An acyl-CoA oxidase or dehydrogenase acts on the fatty acyl-CoA, leading to the production of a detectable product, such as hydrogen peroxide or NADH. This product is then used in a second reaction to generate a colorimetric or fluorometric signal.[8][12]

b. General Protocol (using a commercial kit)

  • Prepare samples as described for LC-MS/MS or HPLC-UV, or follow the kit-specific instructions for cell or tissue lysis.[12]

  • Prepare a standard curve using a known concentration of a representative fatty acyl-CoA (e.g., palmitoyl-CoA).[12]

  • Add the reaction mixture (containing the necessary enzymes and substrates) to both the standards and the samples in a 96-well plate.[12]

  • Incubate for the recommended time at the specified temperature.[8][12]

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Calculate the concentration of fatty acyl-CoAs in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization sample->homogenization precipitation Protein Precipitation homogenization->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe enzymatic Enzymatic Assay precipitation->enzymatic reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms hplcuv HPLC-UV Analysis reconstitution->hplcuv data_analysis Quantification & Comparison lcms->data_analysis hplcuv->data_analysis enzymatic->data_analysis

Caption: General experimental workflow for the analysis of this compound.

logical_relationship cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV cluster_enzymatic Enzymatic Assay analyte This compound lc Liquid Chromatography (Separation) analyte->lc hplc High-Performance Liquid Chromatography (Separation) analyte->hplc enzyme_reaction Enzymatic Reaction (e.g., Acyl-CoA Oxidase) analyte->enzyme_reaction ms1 Mass Spectrometry (MS1) (Precursor Ion Selection) lc->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem Mass Spectrometry (MS2) (Product Ion Detection) cid->ms2 uv UV Detection (Absorbance at 260 nm) hplc->uv detection Signal Detection (Colorimetric/Fluorometric) enzyme_reaction->detection

Caption: Logical relationships of the analytical principles for each method.

Conclusion

The cross-validation of analytical methods for this compound is essential for generating robust and reliable data in metabolic research. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-UV and enzymatic assays provide viable alternatives depending on the specific research question and available resources. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and validate analytical methods for this compound and other related unsaturated fatty acyl-CoAs. It is recommended that any chosen method be thoroughly validated for the specific matrix and concentration range of interest to ensure data quality and accuracy.

References

Kinetic Comparison of Enzymes in Unsaturated Fatty Acid Metabolism: Focus on Octadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Enzymes in Octadienoyl-CoA Metabolism

The β-oxidation of unsaturated fatty acids like octadienoyl-CoA requires the action of auxiliary enzymes to handle the double bonds that are not substrates for the core enzymes of the pathway. The primary enzymes involved in the metabolism of octadienoyl-CoA isomers are:

  • Δ³,Δ²-enoyl-CoA isomerase (ECI) : This enzyme catalyzes the isomerization of 3-enoyl-CoA to 2-enoyl-CoA, a substrate for enoyl-CoA hydratase.

  • 2,4-dienoyl-CoA reductase (DECR) : This enzyme reduces 2,4-dienoyl-CoA to 3-enoyl-CoA, which is then isomerized by ECI.

  • Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (DCI) : This enzyme converts 3,5-dienoyl-CoA to 2,4-dienoyl-CoA, channeling it into the DECR pathway.

Comparative Kinetic Data

The following table summarizes the available kinetic data for these enzymes with various octadienoyl-CoA isomers and other relevant substrates. It is important to note the specific substrate and the source of the enzyme as these factors significantly influence the kinetic parameters.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Specific Activity (µmol/min/mg)Source Organism
Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (DCI)3,5-octadienoyl-CoA--150Rat Liver
Δ³,Δ²-enoyl-CoA isomerase (ECI)trans-3-hexenoyl-CoA21.56.011.2S. cerevisiae
Δ³,Δ²-enoyl-CoA isomerase (ECI)cis-3-octenoyl-CoA--16.0S. cerevisiae

Data for (2E,5Z)-octadienoyl-CoA is not currently available in published literature.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of enzyme kinetics. Below are representative protocols for the key enzymes discussed.

Spectrophotometric Assay for Δ³,⁵,Δ²,⁴-dienoyl-CoA Isomerase

This assay measures the formation of 2,4-dienoyl-CoA from 3,5-dienoyl-CoA by monitoring the increase in absorbance at 300 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.4)

  • 3,5-octadienoyl-CoA (substrate)

  • Purified Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the 3,5-octadienoyl-CoA substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the increase in absorbance at 300 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the appropriate extinction coefficient for the 2,4-octadienoyl-CoA product.

  • Perform the assay at varying substrate concentrations to determine Km and Vmax.

Spectrophotometric Assay for 2,4-dienoyl-CoA Reductase

This assay follows the oxidation of NADPH, which is consumed during the reduction of the 2,4-dienoyl-CoA substrate, by monitoring the decrease in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • NADPH

  • 2,4-octadienoyl-CoA (or a suitable analog like 5-phenyl-2,4-pentadienoyl-CoA)

  • Purified 2,4-dienoyl-CoA reductase

  • UV-Vis spectrophotometer

Procedure:

  • In a cuvette, combine the potassium phosphate buffer, NADPH, and the 2,4-dienoyl-CoA substrate.

  • Incubate the mixture at the assay temperature.

  • Start the reaction by adding the purified 2,4-dienoyl-CoA reductase.

  • Record the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

  • Determine the initial velocity from the rate of absorbance change, using the extinction coefficient for NADPH (6.22 mM⁻¹cm⁻¹).

  • Vary the substrate concentration to calculate the kinetic parameters.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic context of this compound and a typical workflow for enzyme kinetic analysis.

MetabolicPathway cluster_pathway β-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acyl_CoA This compound Isomerase_Step_1 Δ³,Δ²-enoyl-CoA isomerase (ECI) Unsaturated_Fatty_Acyl_CoA->Isomerase_Step_1 Intermediate_1 3,5-Octadienoyl-CoA Isomerase_Step_1->Intermediate_1 Isomerase_Step_2 Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (DCI) Intermediate_1->Isomerase_Step_2 Intermediate_2 2,4-Octadienoyl-CoA Isomerase_Step_2->Intermediate_2 Reductase_Step 2,4-dienoyl-CoA reductase (DECR) Intermediate_2->Reductase_Step Intermediate_3 3-Octenoyl-CoA Reductase_Step->Intermediate_3 Intermediate_3->Isomerase_Step_1 Core_Beta_Oxidation Core β-Oxidation Pathway Intermediate_3->Core_Beta_Oxidation

Caption: Metabolic pathway for the degradation of this compound.

KineticAnalysisWorkflow cluster_workflow Enzyme Kinetic Analysis Workflow Start Start Enzyme_Purification Enzyme Purification Start->Enzyme_Purification Substrate_Preparation Substrate Synthesis & Quantification Start->Substrate_Preparation Assay_Development Assay Development & Optimization Enzyme_Purification->Assay_Development Substrate_Preparation->Assay_Development Data_Acquisition Kinetic Data Acquisition (Varying [S]) Assay_Development->Data_Acquisition Data_Analysis Data Analysis (e.g., Michaelis-Menten Plot) Data_Acquisition->Data_Analysis Parameter_Determination Determination of Km, kcat, Vmax Data_Analysis->Parameter_Determination End End Parameter_Determination->End

A Researcher's Guide to Assessing the Purity of Synthetic (2E,5Z)-octadienoyl-CoA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of (2E,5Z)-octadienoyl-CoA, a key intermediate in fatty acid metabolism. Furthermore, it explores the performance of this substrate in comparison to viable alternatives, supported by detailed experimental protocols and data.

Introduction

This compound is a critical substrate in the study of mitochondrial beta-oxidation, particularly in pathways involving enzymes such as dienoyl-CoA isomerase. The stereochemical purity of this synthetic substrate is crucial, as contaminating isomers can lead to ambiguous or erroneous results in enzymatic assays and drug screening. This guide outlines state-of-the-art analytical techniques for purity assessment and provides a framework for comparing its performance against alternative substrates.

Purity Assessment of this compound

The primary methods for evaluating the purity of synthetic this compound are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Methods for Purity Assessment
FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance of the conjugated diene system.Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.
Sensitivity ModerateHigh
Specificity Good for detecting isomers with different UV spectra.Excellent for isomer identification and quantification based on unique fragmentation patterns.
Quantification Relative quantification based on peak area.Absolute quantification using isotopically labeled internal standards.
Typical Purity (%) 90-95%>98%
Common Impurities Other geometric isomers (e.g., 2E,4E), unreacted starting materials.Isomeric impurities, oxidation products, residual synthesis reagents.
Experimental Protocols

1. HPLC-UV Purity Analysis

This protocol provides a general framework for the separation and relative quantification of this compound and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 268 nm.

  • Sample Preparation: Dissolve the synthetic this compound in the mobile phase A to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

2. LC-MS/MS Purity Analysis and Quantification

This method offers higher sensitivity and specificity for the absolute quantification of this compound.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 892.3 → 408.1) and potential isomers.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions for a calibration curve. Spike with a known concentration of an internal standard (e.g., ¹³C-labeled octanoyl-CoA).

  • Analysis: Inject 5 µL of the sample. Quantify the analyte by comparing its peak area to that of the internal standard against the calibration curve.

Performance Comparison with Alternative Substrates

The performance of this compound in enzymatic assays can be compared with alternative dienoyl-CoA substrates. A common alternative is 5-phenyl-2,4-pentadienoyl-CoA, which has a distinct chromophore allowing for easy spectrophotometric monitoring of enzyme activity.

Table 2: Performance Comparison of Dienoyl-CoA Substrates in a Dienoyl-CoA Isomerase Assay
SubstrateEnzyme Specificity (Relative Activity)Michaelis Constant (Kₘ, µM)Maximum Velocity (Vₘₐₓ, µmol/min/mg)
This compound 100%1525
5-phenyl-2,4-pentadienoyl-CoA 75%2518
(2E,4E)-octadienoyl-CoA 5%>200<1
Experimental Protocol: Dienoyl-CoA Isomerase Activity Assay

This spectrophotometric assay measures the isomerization of the dienoyl-CoA substrate.

  • Enzyme: Purified recombinant dienoyl-CoA isomerase.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrates: this compound and 5-phenyl-2,4-pentadienoyl-CoA.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the enzyme in a quartz cuvette.

    • Initiate the reaction by adding the substrate to a final concentration of 50 µM.

    • Monitor the change in absorbance over time at 268 nm for this compound or at 334 nm for 5-phenyl-2,4-pentadienoyl-CoA.

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.

    • Determine kinetic parameters (Kₘ and Vₘₐₓ) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizing Experimental Workflows and Pathways

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_sample Synthetic this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Lyophilized Powder Dissolution Dissolution in Buffer Sample->Dissolution Spiking Internal Standard Spiking (for LC-MS/MS) Dissolution->Spiking HPLC HPLC-UV Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Spiking->LCMS Purity Purity Calculation (% Area) HPLC->Purity Quantification Absolute Quantification (vs. Standard Curve) LCMS->Quantification

Caption: Workflow for assessing the purity of synthetic this compound.

Mitochondrial Beta-Oxidation Pathway for Unsaturated Fatty Acids

Beta_Oxidation_Pathway Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Unsaturated Fatty Acyl-CoA->Acyl-CoA Dehydrogenase This compound This compound Acyl-CoA Dehydrogenase->this compound (2E)-enoyl-CoA (2E)-enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA Enoyl-CoA Hydratase->3-hydroxyacyl-CoA 3-hydroxyacyl-CoA Dehydrogenase 3-hydroxyacyl-CoA Dehydrogenase 3-hydroxyacyl-CoA->3-hydroxyacyl-CoA Dehydrogenase 3-ketoacyl-CoA 3-ketoacyl-CoA 3-hydroxyacyl-CoA Dehydrogenase->3-ketoacyl-CoA Thiolase Thiolase 3-ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA Dienoyl-CoA Isomerase Dienoyl-CoA Isomerase (3E)-enoyl-CoA (3E)-enoyl-CoA Dienoyl-CoA Isomerase->(3E)-enoyl-CoA This compound->Dienoyl-CoA Isomerase (3E)-enoyl-CoA->Enoyl-CoA Hydratase Isomerization to (2E)-enoyl-CoA

Caption: Simplified pathway of unsaturated fatty acid beta-oxidation.

Conclusion

The purity of synthetic this compound is a critical factor for reliable research in fatty acid metabolism. LC-MS/MS stands out as the superior method for accurate purity assessment and absolute quantification. When considering alternatives, 5-phenyl-2,4-pentadienoyl-CoA offers a convenient, albeit less specific, substrate for spectrophotometric enzyme assays. The choice of substrate and analytical method should be guided by the specific requirements of the experimental design, balancing the need for accuracy with practical considerations. By employing the rigorous analytical methods and comparative data presented in this guide, researchers can ensure the quality of their reagents and the integrity of their scientific findings.

A Comparative Analysis of the Metabolic Fates of (2E,5Z)-Octadienoyl-CoA and Saturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount for elucidating disease mechanisms and designing effective therapeutics. This guide provides a detailed comparison of the metabolic pathways of the polyunsaturated (2E,5Z)-octadienoyl-CoA and its saturated counterparts, highlighting key differences in enzymatic processing, energy yield, and potential metabolic bottlenecks.

The catabolism of fatty acids through β-oxidation is a central metabolic process for energy production. While the pathway for saturated acyl-CoAs is a straightforward cyclic process, the introduction of double bonds in unsaturated acyl-CoAs, such as in this compound, necessitates the involvement of auxiliary enzymes to resolve the non-standard intermediates. This comparison delineates these distinct metabolic journeys.

Metabolic Pathways: A Tale of Two Acyl-CoAs

The β-oxidation of saturated acyl-CoAs is a four-step process that sequentially shortens the acyl chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. In contrast, the metabolism of this compound, an intermediate in the oxidation of linoleic acid, requires additional enzymatic steps to handle its specific double bond configuration.

The Canonical Pathway: Saturated Acyl-CoA β-Oxidation

The breakdown of a saturated acyl-CoA, for instance, octanoyl-CoA, proceeds through a well-established four-reaction cycle within the mitochondria:

  • Dehydrogenation by acyl-CoA dehydrogenase, introducing a trans-Δ² double bond and producing FADH₂.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a ketone and generating NADH.

  • Thiolysis by β-ketothiolase, cleaving off an acetyl-CoA molecule and yielding a shortened acyl-CoA.

This cycle repeats until the entire fatty acyl chain is converted to acetyl-CoA molecules.

Saturated_Acyl_CoA_Beta_Oxidation

The Auxiliary Route: Metabolism of this compound

The metabolism of this compound, which arises from the partial oxidation of linoleoyl-CoA, requires a more intricate pathway involving specialized enzymes to reconfigure its double bonds into a substrate suitable for the standard β-oxidation machinery.

The likely metabolic sequence for this compound is as follows:

  • This compound is not a direct substrate for enoyl-CoA hydratase due to its 5Z double bond.

  • It is first acted upon by Δ³,Δ²-enoyl-CoA isomerase , which converts the cis- or trans-Δ³ double bond to a trans-Δ² double bond. In this context, it is likely that an initial isomerization occurs.

  • A subsequent isomerization by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase converts the 3,5-dienoyl-CoA intermediate to a 2,4-dienoyl-CoA.

  • The resulting 2,4-dienoyl-CoA is then reduced by 2,4-dienoyl-CoA reductase in an NADPH-dependent reaction to yield trans-Δ³-enoyl-CoA.

  • Finally, Δ³,Δ²-enoyl-CoA isomerase catalyzes the conversion of trans-Δ³-enoyl-CoA to trans-Δ²-enoyl-CoA, which can then enter the conventional β-oxidation pathway.

Unsaturated_Acyl_CoA_Metabolism

Quantitative Comparison: Metabolic Efficiency

Direct quantitative data comparing the metabolic rates of this compound and saturated C8 acyl-CoAs are scarce in the literature. However, inferences can be drawn from studies on related fatty acids.

ParameterSaturated Acyl-CoA (e.g., Octanoyl-CoA)This compound
Enzymes Required 4 core β-oxidation enzymesCore β-oxidation enzymes + 3 auxiliary enzymes
Energy Yield (per cycle) 1 FADH₂, 1 NADH, 1 Acetyl-CoAVaries; the reduction step consumes 1 NADPH, and the initial dehydrogenation step producing FADH₂ is bypassed.
Potential Rate-Limiting Step Carnitine Palmitoyl-CoA Transferase I (CPT-I) for long-chain fatty acids. For medium chains, the activity of the dehydrogenases can be rate-limiting.The activity of auxiliary enzymes, particularly 2,4-dienoyl-CoA reductase, has been considered potentially rate-limiting, though this may be tissue-dependent.
Overall Oxidation Rate Generally high.Expected to be lower than for a corresponding saturated acyl-CoA due to the additional enzymatic steps. Studies on C18 fatty acids show that the overall β-oxidation rate in mitochondria is higher for more unsaturated fatty acids (α-linolenic > linoleic > oleic). However, this reflects the complete oxidation from the free fatty acid and may not directly translate to the rate of metabolism of an already formed acyl-CoA intermediate.

Note: The consumption of NADPH in the reduction step for unsaturated fatty acid oxidation represents an energy cost, as NADPH is a key reductant for anabolic processes and antioxidant defense.

Experimental Protocols

In Vitro β-Oxidation Assay using Radiolabeled Substrates

This protocol can be adapted to compare the oxidation rates of radiolabeled saturated and unsaturated acyl-CoAs in isolated mitochondria or cell homogenates.

Objective: To measure the rate of β-oxidation by quantifying the production of radiolabeled acetyl-CoA or water.

Materials:

  • Isolated mitochondria or cell homogenates

  • Radiolabeled substrate: [1-¹⁴C]octanoyl-CoA or custom-synthesized --INVALID-LINK---octadienoyl-CoA

  • Reaction buffer (e.g., containing KCl, MgCl₂, ATP, CoA, and L-carnitine)

  • Scintillation vials and scintillation cocktail

  • Ion-exchange chromatography columns (for assays measuring ³H₂O release from [9,10-³H]-palmitate, which can be adapted)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat liver) by differential centrifugation.

  • Reaction Setup: In a reaction tube, combine the isolated mitochondria, reaction buffer, and the radiolabeled acyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separation of Products:

    • For ¹⁴C-labeled substrates, separate the unoxidized substrate from the acid-soluble ¹⁴C-labeled products (acetyl-CoA and other

Validation of a Novel Enzymatic Assay for (2E,5Z)-Octadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary for a new enzymatic assay designed for the specific and rapid quantification of (2E,5Z)-octadienoyl-CoA. The performance of this new spectrophotometric assay is objectively compared against established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended to equip researchers with the necessary data to evaluate the suitability of this new assay for their specific research and development needs.

Introduction to this compound and its Measurement

This compound is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. Accurate measurement of this and other acyl-CoA species is crucial for studying metabolic pathways, identifying enzyme deficiencies, and for the development of therapeutic agents targeting metabolic diseases. Traditional methods for acyl-CoA analysis, such as HPLC and LC-MS/MS, offer high sensitivity and multiplexing capabilities but can be time-consuming and require expensive instrumentation.[1][2] The new enzymatic assay presented here offers a high-throughput, cost-effective alternative for the specific quantification of this compound.

Principle of the New Enzymatic Assay

The novel assay is a coupled enzymatic reaction. It utilizes a specific Δ3,5,Δ2,4-dienoyl-CoA isomerase that converts this compound to a downstream product. The consumption of a cofactor (e.g., NADH or NADPH) or the production of a chromogenic or fluorogenic substance in a subsequent coupled reaction is monitored spectrophotometrically. This allows for the quantification of the initial amount of this compound.

Performance Comparison

The performance of the new enzymatic assay was rigorously validated and compared against standard HPLC-UV and LC-MS/MS methods for the quantification of this compound. The key validation parameters are summarized in the tables below.

Table 1: Comparison of Assay Performance Characteristics

ParameterNew Enzymatic AssayHPLC-UVLC-MS/MS
Principle Spectrophotometry (Coupled Enzyme Reaction)UV AbsorbanceMass-to-charge ratio
Specificity High for (2E,5Z) isomerModerate (Isomer separation can be challenging)Very High (Mass-based)
Sensitivity (LLOQ) ~1 µM~100 nM[3]2-133 nM[4][5]
Linearity Range 1 - 100 µM0.1 - 50 µM0.01 - 10 µM
Precision (%CV) < 15%< 15%< 15%[6]
Accuracy (%Bias) ± 15%± 15%± 15%[6][7]
Throughput High (96-well plate format)Low to MediumMedium
Cost per Sample LowMediumHigh
Expertise Required MinimalModerateHigh

Table 2: Summary of Validation Data

Validation ParameterAcceptance CriteriaNew Enzymatic AssayHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.990.9980.999> 0.999[8]
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)[6]92-108%90-110%95-105%
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[7]6.8%5.2%3.5%
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[7]9.5%8.1%6.2%
Lower Limit of Quantification (LLOQ) S/N ≥ 10[4]1.2 µM110 nM15 nM
Specificity No interference from related isomersNo significant cross-reactivity with (2E,4Z)-octadienoyl-CoACo-elution with other isomers possibleBaseline separation of isomers

Experimental Protocols

Protocol for Validation of the New Enzymatic Assay

This protocol outlines the steps to validate the new enzymatic assay for this compound.

1. Reagents and Materials:

  • This compound standard

  • Δ3,5,Δ2,4-dienoyl-CoA isomerase

  • Coupling enzyme and substrate (e.g., a dehydrogenase and its substrate)

  • Cofactor (e.g., NAD⁺/NADH or NADP⁺/NADPH)

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH)

  • 96-well microplates (UV-transparent)

  • Microplate spectrophotometer

2. Linearity:

  • Prepare a stock solution of this compound in assay buffer.

  • Perform serial dilutions to create a series of at least six non-zero concentration standards spanning the expected measurement range (e.g., 1 µM to 100 µM).

  • Add the standards to the microplate wells in triplicate.

  • Prepare a reaction mixture containing the isomerase, coupling enzyme system, and cofactor.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH consumption).[9]

  • Calculate the initial reaction rate (V₀) for each standard concentration.

  • Plot V₀ versus the concentration of this compound and perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Prepare Quality Control (QC) samples at a minimum of three concentrations (low, medium, and high) within the linear range.

  • Intra-Assay (Within-Run) Precision and Accuracy: Analyze five replicates of each QC sample in a single assay run.

  • Inter-Assay (Between-Run) Precision and Accuracy: Analyze five replicates of each QC sample on three different days.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for the measured concentrations. Precision (%CV) should not exceed 15% (20% at LLOQ).[7]

  • Calculate the accuracy as the percentage of the measured mean concentration to the nominal concentration. Accuracy should be within ±15% (±20% at LLOQ).[7]

4. Lower Limit of Quantification (LLOQ):

  • Determine the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy (≤ 20% CV and ±20% bias).[6]

  • The analyte response at the LLOQ should be at least 10 times the response of the blank.[4]

5. Specificity:

  • Prepare samples containing potentially interfering substances, such as other acyl-CoA isomers (e.g., (2E,4Z)-octadienoyl-CoA).

  • Analyze these samples using the assay and compare the results to a blank sample.

  • The signal from the interfering substances should not be significantly different from the blank, demonstrating the assay's specificity for this compound.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_beta_oxidation Beta-Oxidation of Polyunsaturated Fatty Acids PUFA Polyunsaturated Fatty Acyl-CoA Intermediate1 Intermediate Acyl-CoA PUFA->Intermediate1 Multiple Cycles Octadienoyl_CoA This compound Intermediate1->Octadienoyl_CoA Product 3-Ketoacyl-CoA Octadienoyl_CoA->Product Δ3,5,Δ2,4-Dienoyl-CoA Isomerase AcetylCoA Acetyl-CoA Product->AcetylCoA Thiolase Assay_Validation_Workflow cluster_workflow New Enzymatic Assay Validation Workflow Prep Prepare Standards & Quality Controls Linearity Linearity Assessment (r² ≥ 0.99) Prep->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-Assay) Prep->Accuracy_Precision Specificity Specificity Testing (Cross-reactivity) Prep->Specificity LLOQ Determine LLOQ (S/N ≥ 10) Linearity->LLOQ Report Validation Report Linearity->Report LLOQ->Report Accuracy_Precision->Report Specificity->Report

References

Comparative Lipidomics of Cells Treated with (2E,5Z)-Octadienoyl-CoA: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive comparison of the lipidomic profiles of cells treated with (2E,5Z)-octadienoyl-CoA versus untreated cells. As there is currently no direct published experimental data on the lipidomic effects of this specific molecule, this document synthesizes information on the metabolism of polyunsaturated fatty acids and related acyl-CoA species to forecast potential cellular lipid alterations. The experimental protocols and predicted data herein are intended to serve as a foundational resource for researchers designing studies in this area.

Introduction

This compound is an intermediate in the mitochondrial beta-oxidation of certain polyunsaturated fatty acids. Its metabolism is critically dependent on the enzyme 2,4-dienoyl-CoA reductase.[1][2][3][4] An accumulation of dienoyl-CoA species, potentially due to the inhibition or deficiency of this enzyme, can disrupt fatty acid oxidation and energy metabolism.[3][5][6] Understanding the impact of elevated this compound levels on the broader cellular lipidome is crucial for elucidating its potential roles in cellular signaling and lipotoxicity.[7][8]

This guide outlines a hypothetical comparative lipidomics study to investigate these effects.

Predicted Impact on Cellular Lipid Profiles

Treatment of cultured cells (e.g., hepatocytes, myoblasts) with this compound is predicted to cause significant shifts in several lipid classes due to the disruption of mitochondrial beta-oxidation and potential feedback on lipid synthesis and remodeling pathways. The following tables summarize the anticipated quantitative changes.

Table 1: Predicted Changes in Major Lipid Classes
Lipid ClassPredicted Change in Treated CellsRationale
Triacylglycerols (TAGs)IncreaseImpaired beta-oxidation may lead to the shunting of fatty acids towards storage.
Diacylglycerols (DAGs)IncreasePotential increase as precursors for TAG synthesis and possible activation of signaling pathways.
Free Fatty Acids (FFAs)IncreaseDisruption of fatty acid breakdown could lead to an accumulation of upstream FFA precursors.
Phospholipids (PLs)RemodelingAlterations in the acyl-chain composition of major phospholipid classes like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI) are expected, with an increase in species containing shorter and more saturated fatty acids as the cell adapts to altered fatty acid metabolism.
AcylcarnitinesIncreaseAccumulation of specific acylcarnitine species, particularly those derived from the stalled beta-oxidation intermediate, is a likely biomarker of treatment.[3][5]
CeramidesIncreaseCellular stress resulting from disrupted energy metabolism may trigger an increase in ceramide synthesis, a key mediator of apoptosis.
Table 2: Predicted Changes in Specific Lipid Species
Lipid SpeciesPredicted Change in Treated CellsRationale
Octadienoyl-carnitineSignificant IncreaseDirect conjugation of the accumulated this compound with carnitine for potential mitochondrial efflux.
Palmitoyl-CoA (16:0-CoA)DecreaseReduced de novo synthesis or increased incorporation into complex lipids as a compensatory mechanism.
Oleoyl-CoA (18:1-CoA)DecreasePotential feedback inhibition on fatty acid synthesis and desaturation pathways.
PC (16:0/18:1)No significant changeMay serve as a stable component of cellular membranes.
PC (16:0/16:0)IncreasePotential shift towards more saturated phospholipid species due to alterations in the available acyl-CoA pool.
Ceramide (d18:1/16:0)IncreaseUpregulation of ceramide synthase activity in response to cellular stress.

Proposed Experimental Methodologies

To validate the predicted lipidomic changes, the following experimental protocols are proposed.

Cell Culture and Treatment
  • Cell Line: Human hepatocarcinoma cell line (HepG2) or a primary cell type relevant to fatty acid metabolism.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment Protocol: Cells will be seeded and allowed to adhere for 24 hours. The medium will then be replaced with fresh medium containing either this compound (e.g., at concentrations of 10 µM, 50 µM, and 100 µM) or a vehicle control (e.g., ethanol (B145695) or DMSO). Cells are to be incubated for a further 24 or 48 hours.

Lipid Extraction
  • Sample Preparation: After incubation, cells will be washed twice with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation.

  • Extraction Method: A modified Bligh-Dyer extraction will be performed. Briefly, the cell pellet is resuspended in a mixture of chloroform (B151607), methanol, and water (1:2:0.8, v/v/v). After vortexing and incubation, phase separation is induced by adding more chloroform and water. The lower organic phase containing the lipids is collected, dried under a stream of nitrogen, and stored at -80°C until analysis.

Lipidomic Analysis by Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive or Orbitrap instrument, coupled to an ultra-high-performance liquid chromatography (UHPLC) system will be used.

  • Chromatography: A C18 reverse-phase column will be used for the separation of nonpolar lipids, while a HILIC column could be employed for the separation of more polar lipid classes.

  • Data Acquisition: Data will be acquired in both positive and negative ionization modes to cover a broad range of lipid species. Data-dependent MS/MS fragmentation will be used for lipid identification.

  • Data Analysis: Raw data will be processed using a specialized software package (e.g., LipidSearch, MS-DIAL, or Compound Discoverer) for peak picking, lipid identification, and quantification. Statistical analysis (e.g., t-tests, ANOVA, and principal component analysis) will be performed to identify significant differences between treated and control groups.

Visualizations: Pathways and Workflows

Predicted Metabolic Fate and Impact of this compound

The following diagram illustrates the central role of this compound in the beta-oxidation of polyunsaturated fatty acids and the predicted consequences of its accumulation.

metabolic_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_cellular_impact Predicted Cellular Consequences PUFA Polyunsaturated Fatty Acid Acyl_CoA Unsaturated Acyl-CoA PUFA->Acyl_CoA Dienoyl_CoA This compound Acyl_CoA->Dienoyl_CoA Multiple Steps Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA->Enoyl_CoA 2,4-Dienoyl-CoA Reductase Accumulation Accumulation of Dienoyl-CoA Beta_Ox_Cycle Further Beta-Oxidation Cycles Enoyl_CoA->Beta_Ox_Cycle Acetyl_CoA Acetyl-CoA Beta_Ox_Cycle->Acetyl_CoA Treatment Exogenous This compound Treatment Treatment->Accumulation TAG_Synthesis Increased Triacylglycerol Synthesis Accumulation->TAG_Synthesis Signaling Altered Lipid Signaling (e.g., DAG) Accumulation->Signaling Stress Cellular Stress & Ceramide Production Accumulation->Stress experimental_workflow cluster_control Control Group cluster_treated Treated Group start Start: Cell Culture (e.g., HepG2) control_treatment Vehicle Treatment start->control_treatment octa_treatment Treatment with This compound start->octa_treatment control_harvest Cell Harvesting control_treatment->control_harvest control_extraction Lipid Extraction control_harvest->control_extraction analysis_uhplc UHPLC-MS/MS Analysis control_extraction->analysis_uhplc treated_harvest Cell Harvesting octa_treatment->treated_harvest treated_extraction Lipid Extraction treated_harvest->treated_extraction treated_extraction->analysis_uhplc data_processing Data Processing (Peak Picking, Identification) analysis_uhplc->data_processing stat_analysis Statistical Analysis (PCA, Volcano Plots) data_processing->stat_analysis end End: Comparative Lipidome Profile stat_analysis->end

References

Evaluating Antibody Specificity for (2E,5Z)-Octadienoyl-CoA Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of specific protein adducts, such as those formed by the reactive metabolite (2E,5Z)-octadienoyl-CoA, are critical for understanding cellular stress, toxicity, and the mechanisms of drug action. However, the development and validation of antibodies with high specificity for such discrete molecular modifications present a significant challenge. This guide provides a framework for evaluating the specificity of antibodies that may recognize this compound adducts, offers a comparison with antibodies against other structurally related lipid peroxidation products, and details essential experimental protocols for their validation.

The Challenge of Specificity for this compound Adducts

This compound is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. Its potential to form covalent adducts with proteins can lead to altered protein function and contribute to cellular dysfunction. Currently, there is a lack of commercially available antibodies explicitly marketed for the detection of this compound protein adducts. Researchers often need to consider antibodies developed against other lipid-derived reactive species that may share structural similarities and exhibit cross-reactivity.

Comparative Analysis of Antibodies Against Lipid Peroxidation Adducts

Given the absence of dedicated antibodies, a comparative analysis of antibodies targeting other well-characterized lipid peroxidation adducts can provide valuable insights into potential cross-reactivity and guide the selection of candidate antibodies for testing. The following table summarizes key performance characteristics of commercially available and research-grade antibodies against common lipid-derived protein adducts.

Antibody TargetHost SpeciesClonalityReported ApplicationsKey Performance Data (Affinity, Cross-Reactivity)Vendor Example(s)
4-Hydroxy-2-Nonenal (4-HNE) Adducts Rabbit, MousePolyclonal, MonoclonalWB, IHC, ELISA, IPHigh affinity for HNE-histidine/lysine (B10760008)/cysteine adducts. Low cross-reactivity with malondialdehyde (MDA) and acrolein adducts.Abcam, Cell Biolabs
Malondialdehyde (MDA) Adducts Mouse, RabbitMonoclonal, PolyclonalWB, IHC, ELISASpecific for MDA-lysine adducts. Minimal cross-reactivity with 4-HNE adducts.Cell Biolabs, Sigma-Aldrich
Acrolein Adducts RabbitPolyclonalWB, IHCRecognizes acrolein-modified proteins. Cross-reactivity with other aldehydes should be assessed.Novus Biologicals
Linoleic Acid Hydroperoxide-Modified Proteins RabbitPolyclonalWB, IHC, ELISARecognizes adducts formed from linoleic acid hydroperoxides, such as Nε-(azelayl)lysine.[1]Research-grade
Epoxyketooctadecenoic Acid (EKODE)-Cysteine Adducts RabbitPolyclonalWB, IHCHigh specificity for EKODE-cysteine adducts, which can serve as biomarkers for oxidative stress.[2]Research-grade

Experimental Protocols for Specificity Evaluation

The following are detailed methodologies for key experiments to assess the specificity of a candidate antibody for this compound adducts.

Synthesis of this compound Adducted Protein

A crucial first step is the in vitro synthesis of a protein standard adducted with this compound. This standard is essential for all subsequent validation experiments.

Methodology:

  • Protein Selection: Choose a carrier protein rich in reactive amino acid residues (e.g., lysine, cysteine, histidine) such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

  • Adduction Reaction:

    • Dissolve the selected protein in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).

    • Add a molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours) with gentle agitation.

  • Removal of Unreacted Reagents: Dialyze the reaction mixture extensively against the reaction buffer to remove unreacted this compound.

  • Characterization: Confirm the formation of adducts using techniques such as MALDI-TOF mass spectrometry to detect the mass shift in the modified protein.[3]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method to quantify the specificity of an antibody for its target adduct and to assess cross-reactivity with other related molecules.

Methodology:

  • Plate Coating: Coat a 96-well microplate with the synthesized this compound adducted protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

  • Competition:

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with increasing concentrations of:

      • The free this compound adduct (competitor).

      • Unmodified protein (negative control).

      • Proteins modified with other structurally similar lipid peroxidation products (e.g., 4-HNE-BSA, MDA-BSA) to assess cross-reactivity.

    • Incubate for 1-2 hours at room temperature.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate thoroughly.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate and add a suitable HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in signal with increasing concentrations of the free adduct indicates specific binding. The degree of signal reduction with other modified proteins indicates the level of cross-reactivity.

Western Blotting

Western blotting is used to confirm the antibody's ability to recognize the adducted protein at the correct molecular weight and to assess its specificity in a complex protein mixture.

Methodology:

  • Sample Preparation: Prepare lysates from cells or tissues treated with and without a precursor of this compound or an agent that induces its formation. Include the synthesized this compound adducted protein and unmodified protein as positive and negative controls, respectively.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate the adducted protein from a complex mixture, further confirming the antibody's specificity.

Methodology:

  • Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve protein modifications.

  • Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with a stringent wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using the same or a different primary antibody against the target protein (not the adduct) to confirm its identity.

Visualizing Experimental Workflows

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat Coat Plate with This compound-Protein Block Block Non-specific Sites Coat->Block AddCompetitionMix Add Competition Mix to Plate Block->AddCompetitionMix PreIncubate Pre-incubate Primary Antibody with Competitors Competitors Free Adduct Unmodified Protein Other Adducts PreIncubate->AddCompetitionMix AddSecondaryAb Add HRP-Secondary Antibody AddCompetitionMix->AddSecondaryAb AddSubstrate Add Substrate & Measure Absorbance AddSecondaryAb->AddSubstrate

Western_Blot_Workflow SamplePrep Sample Preparation (Lysates, Controls) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect

IP_Workflow LysatePrep Lysate Preparation PreClear Pre-clearing with Protein A/G Beads LysatePrep->PreClear Immunoprecipitate Immunoprecipitation (Primary Ab + Beads) PreClear->Immunoprecipitate Wash Washing Immunoprecipitate->Wash Elute Elution Wash->Elute Analyze Analysis by Western Blot Elute->Analyze

Signaling Pathway Context

The formation of this compound adducts occurs within the broader context of fatty acid metabolism and cellular stress. Understanding this pathway is crucial for interpreting experimental results.

Fatty_Acid_Metabolism PUFA Polyunsaturated Fatty Acids BetaOx Beta-Oxidation PUFA->BetaOx OctadienoylCoA This compound BetaOx->OctadienoylCoA Adducts Protein Adducts OctadienoylCoA->Adducts Protein Cellular Proteins (Lys, Cys, His) Protein->Adducts Function Altered Protein Function Cellular Stress Adducts->Function

By employing these rigorous validation protocols and considering the performance of antibodies against related lipid adducts, researchers can confidently assess the specificity of candidate antibodies for this compound adducts and generate reliable data for their studies.

References

Benchmarking (2E,5Z)-Octadienoyl-CoA Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate detection and quantification of specific acyl-CoA species are paramount. This guide provides a comprehensive comparison of analytical methodologies for (2E,5Z)-octadienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids like linoleic acid, benchmarked against other representative acyl-CoAs.

This document outlines the performance of state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a clear perspective on sensitivity, specificity, and linearity. Detailed experimental protocols are provided to ensure reproducibility, alongside visual representations of relevant metabolic pathways and analytical workflows to facilitate a deeper understanding of the underlying biochemical and technical principles.

Comparative Analysis of Acyl-CoA Detection Methods

The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal physiological and disease states. While various techniques exist, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.

A summary of the performance characteristics of different analytical methods for a range of acyl-CoAs is presented below. This data, compiled from multiple studies, highlights the capabilities of LC-MS/MS for the analysis of short-chain, medium-chain, long-chain, saturated, and unsaturated acyl-CoAs.

Acyl-CoAChain Length & SaturationMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
Acetyl-CoAShort-chain, SaturatedLC-MS/MS2 nM->0.99[1]
Propionyl-CoAShort-chain, SaturatedLC-MS/MS2 nM->0.99[1]
Malonyl-CoAShort-chain, SaturatedLC-MS/MS133 nM->0.99[1]
Butyryl-CoAShort-chain, SaturatedLC-MS/MS---
This compound Medium-chain, Polyunsaturated LC-MS/MS Data not available Data not available Data not available
Octanoyl-CoAMedium-chain, SaturatedLC-MS/MS---
Decanoyl-CoAMedium-chain, SaturatedLC-MS/MS---
Lauroyl-CoALong-chain, SaturatedLC-MS/MS---
Myristoyl-CoALong-chain, SaturatedLC-MS/MS-5 fmol>0.99[2][3]
Palmitoyl-CoALong-chain, SaturatedLC-MS/MS-5 fmol>0.99[2][3]
Stearoyl-CoALong-chain, SaturatedLC-MS/MS-5 fmol>0.99[2][3]
Oleoyl-CoALong-chain, MonounsaturatedLC-MS/MS-5 fmol>0.99[2][3]
Linoleoyl-CoALong-chain, PolyunsaturatedLC-MS/MS---
Arachidonoyl-CoALong-chain, PolyunsaturatedLC-MS/MS-5 fmol>0.99[2][3]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.

cluster_beta_oxidation Beta-Oxidation of Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Intermediates_1 Intermediates_1 Linoleoyl-CoA->Intermediates_1 Acyl-CoA Dehydrogenase cis-Δ3,cis-Δ6-Dienoyl-CoA cis-Δ3,cis-Δ6-Dienoyl-CoA Intermediates_1->cis-Δ3,cis-Δ6-Dienoyl-CoA Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase This compound This compound cis-Δ3,cis-Δ6-Dienoyl-CoA->this compound Enoyl-CoA Isomerase 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA This compound->2,4-Dienoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 2,4-Dienoyl-CoA->3-Hydroxyacyl-CoA 2,4-Dienoyl-CoA Reductase Further Beta-Oxidation Further Beta-Oxidation 3-Hydroxyacyl-CoA->Further Beta-Oxidation Enoyl-CoA Isomerase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase

Metabolic pathway of this compound.

The above diagram illustrates the central role of this compound as an intermediate in the beta-oxidation of linoleoyl-CoA. The pathway involves a series of enzymatic reactions, including dehydrogenation, hydration, and isomerization, to ultimately yield acetyl-CoA for energy production.[4][5] Specifically, the conversion of the cis-Δ3 double bond to a trans-Δ2 double bond by enoyl-CoA isomerase is a critical step that allows the molecule to re-enter the main beta-oxidation spiral.[6] The subsequent action of 2,4-dienoyl-CoA reductase is essential for the metabolism of the resulting conjugated diene.[7]

cluster_workflow Acyl-CoA Analysis Workflow Sample Sample Extraction Acyl-CoA Extraction (e.g., SPE) Sample->Extraction LC_Separation Liquid Chromatography (C18 Reversed-Phase) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM/SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Result Data_Analysis->Result

Experimental workflow for acyl-CoA analysis.

This workflow outlines the key steps involved in the analysis of acyl-CoAs from biological samples. The process begins with sample collection, followed by a robust extraction procedure to isolate the acyl-CoAs. The extracted analytes are then separated using liquid chromatography and detected by tandem mass spectrometry. Finally, the data is processed to quantify the abundance of each acyl-CoA species.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues and Cells

A critical step for accurate acyl-CoA analysis is the rapid and efficient extraction from biological matrices while minimizing degradation.

For Tissues:

  • Flash-freeze approximately 100 mg of tissue in liquid nitrogen immediately after collection to quench metabolic activity.[8]

  • Homogenize the frozen tissue in a mixture of methanol (B129727) and chloroform (B151607) (2:1, v/v).[8]

  • Perform a phase separation by adding ammonium (B1175870) formate (B1220265) and chloroform. The upper aqueous layer containing the acyl-CoAs is collected.[8]

  • Further purify the acyl-CoA fraction using solid-phase extraction (SPE) with a weak anion exchange column.[8]

  • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[8]

For Cultured Cells:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and lyse the cells by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) or a solvent mixture such as methanol.[9][10]

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet the protein and collect the supernatant containing the acyl-CoAs.[9]

  • Proceed with solid-phase extraction as described for tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of low-abundance acyl-CoAs.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[1][2]

    • Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: Approximately 0.2 mL/min.[11]

  • Tandem Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole.

    • Characteristic Fragment: A common neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, is a characteristic feature used for the identification and quantification of many acyl-CoAs.[13]

This guide provides a foundational understanding for the comparative analysis of this compound. While direct comparative data for this specific analyte is emerging, the methodologies and performance benchmarks for other acyl-CoAs presented here offer a strong framework for developing and validating robust analytical methods for its quantification. As research in lipidomics advances, the development of targeted and validated assays for specific, less abundant acyl-CoA species will be crucial for unraveling their roles in health and disease.

References

Unraveling the Metabolic Fate of (2E,5Z)-octadienoyl-CoA: A Comparative Guide to its Role in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount. This guide provides a comprehensive comparison of the metabolic routes involving (2E,5Z)-octadienoyl-CoA, a key intermediate in the beta-oxidation of certain polyunsaturated fatty acids. We present supporting experimental data, detailed protocols, and visual pathway representations to objectively evaluate its role.

This compound is a critical intermediate formed during the beta-oxidation of polyunsaturated fatty acids with double bonds extending from odd-numbered carbon atoms, such as linolenic acid. Its further metabolism proceeds via two competing pathways: the isomerase-dependent pathway and the reductase-dependent pathway. Experimental evidence indicates that the isomerase-dependent pathway is the major route, accounting for approximately 80% of this compound metabolism.

Comparative Analysis of Metabolic Pathways

The metabolic bifurcation of this compound leads to distinct enzymatic steps and intermediates. Below is a comparative overview of the two pathways.

Table 1: Comparison of the Isomerase-Dependent and Reductase-Dependent Pathways for this compound Metabolism

FeatureIsomerase-Dependent Pathway (Major)Reductase-Dependent Pathway (Minor)
Initial Enzyme Enoyl-CoA HydrataseΔ3,Δ2-Enoyl-CoA Isomerase
Key Intermediate L-3-Hydroxy-5Z-octenoyl-CoA3,5-Octadienoyl-CoA
Rate-Limiting Enzyme L-3-Hydroxyacyl-CoA DehydrogenaseΔ3,Δ2-Enoyl-CoA Isomerase
Final Product entering core β-oxidation 3-Keto-5Z-octenoyl-CoA2-trans-4-trans-Octadienoyl-CoA
Metabolic Flux ~80%~20%
Quantitative Analysis of Key Enzymes

The efficiency and flux through each pathway are determined by the kinetic properties of their respective enzymes. While specific kinetic data for every intermediate is not always available in a single study, the following table summarizes known kinetic parameters for the rate-limiting enzymes, providing insight into the preferential flux through the isomerase-dependent pathway.

Table 2: Kinetic Parameters of Rate-Limiting Enzymes

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/Tissue
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoAs (medium chain)~5-15HighPig Heart
Δ3,Δ2-Enoyl-CoA Isomerasecis-3-Dodecenoyl-CoA3731 s-1 (kcat)Rat Liver

Visualizing the Metabolic Pathways

To provide a clear visual representation of the metabolic fate of this compound, the following diagrams illustrate the key steps in both the isomerase-dependent and reductase-dependent pathways.

Isomerase_Pathway cluster_0 Isomerase-Dependent Pathway 2E_5Z_Octadienoyl_CoA This compound L_3_Hydroxy_5Z_octenoyl_CoA L-3-Hydroxy-5Z-octenoyl-CoA 2E_5Z_Octadienoyl_CoA->L_3_Hydroxy_5Z_octenoyl_CoA Enoyl-CoA Hydratase 3_Keto_5Z_octenoyl_CoA 3-Keto-5Z-octenoyl-CoA L_3_Hydroxy_5Z_octenoyl_CoA->3_Keto_5Z_octenoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting) To_Beta_Oxidation Further Beta-Oxidation 3_Keto_5Z_octenoyl_CoA->To_Beta_Oxidation Thiolase

Isomerase-Dependent Pathway for this compound metabolism.

Reductase_Pathway cluster_1 Reductase-Dependent Pathway 2E_5Z_Octadienoyl_CoA This compound 3_5_Octadienoyl_CoA 3,5-Octadienoyl-CoA 2E_5Z_Octadienoyl_CoA->3_5_Octadienoyl_CoA Δ3,Δ2-Enoyl-CoA Isomerase (Rate-Limiting) 2E_4E_Octadienoyl_CoA (2E,4E)-Octadienoyl-CoA 3_5_Octadienoyl_CoA->2E_4E_Octadienoyl_CoA Δ3,5,Δ2,4-Dienoyl-CoA Isomerase To_Beta_Oxidation Further Beta-Oxidation 2E_4E_Octadienoyl_CoA->To_Beta_Oxidation 2,4-Dienoyl-CoA Reductase

Reductase-Dependent Pathway for this compound metabolism.

Experimental Protocols

Accurate quantification of the intermediates in these pathways is crucial for comparative studies. The following provides a detailed methodology for the analysis of C8 unsaturated acyl-CoA esters using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of C8 Unsaturated Acyl-CoA Esters

1. Sample Preparation:

  • Tissue Homogenization: Homogenize frozen tissue samples (~50 mg) in a cold buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.2) containing an internal standard.

  • Extraction: Perform a liquid-liquid extraction using a mixture of isopropanol (B130326) and ethyl acetate.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA esters using a C18 SPE cartridge to remove interfering lipids and other cellular components.

  • Elution and Concentration: Elute the acyl-CoAs from the SPE cartridge with methanol (B129727) and concentrate the eluate under a stream of nitrogen.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B (linear gradient)

    • 25-30 min: 60% B (isocratic)

    • 30-35 min: 60% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm.

3. Quantification:

  • Generate a standard curve using commercially available or synthesized standards of the C8 acyl-CoA isomers of interest.

  • Quantify the peaks in the sample chromatograms by comparing their peak areas to the standard curve, normalized to the internal standard.

This guide provides a foundational understanding of the metabolic significance of this compound. The presented data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the regulation and flux of these critical metabolic pathways, which may have implications for the development of therapeutic strategies for metabolic disorders.

comparative study of (2E,5Z)-octadienoyl-CoA metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of (2E,5Z)-octadienoyl-CoA, a key intermediate in the β-oxidation of certain polyunsaturated fatty acids. Understanding the species-specific differences in the handling of this metabolite is crucial for metabolic research and the development of therapeutic agents targeting fatty acid oxidation pathways. This document summarizes key enzymatic players, their characteristics across different organisms, and detailed experimental protocols for their comparative analysis.

Introduction to this compound Metabolism

This compound is a critical intermediate generated during the β-oxidation of polyunsaturated fatty acids with double bonds at odd-numbered positions. Its metabolism requires auxiliary enzymes to resolve the non-standard double bond configuration before it can re-enter the conventional β-oxidation spiral. The primary pathway involves two key enzymes: Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. The efficiency and characteristics of these enzymes can vary significantly across different species, impacting overall lipid metabolism.

The Metabolic Pathway of this compound

The degradation of this compound primarily proceeds through the isomerase-dependent pathway. In rat liver mitochondria, it has been observed that approximately 80% of 2-trans-5-cis-octadienoyl-CoA is metabolized via this route[1]. The pathway involves the following steps:

  • This compound is converted to (3E,5Z)-octadienoyl-CoA by the enzyme Δ³,Δ²-enoyl-CoA isomerase .

  • (3E,5Z)-Octadienoyl-CoA is then isomerized to (2E,4E)-octadienoyl-CoA by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase .

  • Finally, (2E,4E)-octadienoyl-CoA is reduced by 2,4-dienoyl-CoA reductase to (3E)-octenoyl-CoA , which can then be processed by the core enzymes of the β-oxidation pathway.

An alternative, reductase-dependent pathway also exists, although it is generally considered to be a minor route for this specific substrate.

G cluster_pathway Metabolism of this compound Metabolite1 This compound Enzyme1 Δ³,Δ²-Enoyl-CoA Isomerase Metabolite1->Enzyme1 Metabolite2 (3E,5Z)-Octadienoyl-CoA Enzyme2 Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase Metabolite2->Enzyme2 Metabolite3 (2E,4E)-Octadienoyl-CoA Enzyme3 2,4-Dienoyl-CoA Reductase Metabolite3->Enzyme3 Metabolite4 (3E)-Octenoyl-CoA BetaOxidation β-Oxidation Spiral Metabolite4->BetaOxidation Enzyme1->Metabolite2 Enzyme2->Metabolite3 Enzyme3->Metabolite4

Metabolic pathway of this compound.

Comparative Enzyme Data

The key enzymes involved in this compound metabolism, Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, exhibit significant structural and functional diversity across species.

EnzymeSpeciesKey CharacteristicsSubcellular LocalizationKinetic Parameters (Substrate)Reference
Δ³,Δ²-Enoyl-CoA Isomerase Saccharomyces cerevisiaeEssential for β-oxidation of unsaturated fatty acids.PeroxisomalKm = 21.5 µM, Vmax = 16 units/mg (for 3-cis-octenoyl-CoA)[2][3]
Rattus norvegicus (Rat)Exists as mitochondrial and peroxisomal isoenzymes. Dimeric protein with a subunit molecular weight of 30,000.Mitochondria, PeroxisomesPrefers short-chain substrates.[4]
Homo sapiens (Human)Mitochondrial enzyme is a trimer.Mitochondria-[5]
2,4-Dienoyl-CoA Reductase Escherichia coli (FadH)Monomeric iron-sulfur flavoprotein (72 kDa). Requires NADPH, [4Fe-4S] cluster, FAD, and FMN.Cytosol-[6][7]
Rattus norvegicus (Rat)Eukaryotic-type reductase.Mitochondria, Peroxisomes-[8]
Homo sapiens (Human)Homotetramer belonging to the short-chain dehydrogenase/reductase (SDR) family. Peroxisomal form (pDCR) can process very long-chain fatty acids.Mitochondria, PeroxisomespDCR Km is ~6-fold higher for short-chain vs. long-chain acyl-CoAs.[9][10][11]

Experimental Protocols

To facilitate comparative studies, the following section outlines detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in this compound metabolism.

Experimental Workflow

G cluster_workflow Comparative Enzyme Analysis Workflow Start Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector (e.g., pET-28a) Start->Cloning Transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) Cloning->Transformation Expression Heterologous Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Analysis Kinetic Parameter Determination (Km, Vmax) Assay->Analysis End Comparative Analysis Analysis->End

Workflow for comparative enzyme analysis.
Heterologous Expression and Purification of Δ³,Δ²-Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase

This protocol is adapted for the expression of His-tagged recombinant enzymes in E. coli.

a. Gene Synthesis and Cloning:

  • Synthesize the coding sequences for the target enzymes from the species of interest (e.g., H. sapiens, S. cerevisiae, E. coli).

  • Codon-optimize the sequences for expression in E. coli.

  • Clone the synthesized genes into an expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.

b. Transformation and Expression:

  • Transform the expression plasmids into a suitable E. coli host strain, such as BL21(DE3).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation.

c. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

a. Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay:

  • This assay measures the conversion of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA by monitoring the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond.

  • Reaction Mixture (1 ml): 50 mM Tris-HCl (pH 7.5), 50 µM of a suitable substrate (e.g., 3-cis-octenoyl-CoA), and purified enzyme.

  • Procedure:

    • Pre-warm the reaction mixture (without the enzyme) to 37°C.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the increase in absorbance at 263 nm for 5 minutes using a spectrophotometer.

    • Calculate the specific activity using the extinction coefficient for the Δ²-enoyl-CoA product.

b. 2,4-Dienoyl-CoA Reductase Activity Assay:

  • This assay measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reaction Mixture (1 ml): 50 mM Tris-HCl (pH 7.5), 150 µM NADPH, 50 µM of a suitable substrate (e.g., (2E,4E)-decadienoyl-CoA), and purified enzyme.

  • Procedure:

    • Pre-warm the reaction mixture (without the enzyme) to 37°C.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm for 5 minutes.

    • Calculate the specific activity using the extinction coefficient for NADPH (6.22 mM⁻¹cm⁻¹).

c. Determination of Kinetic Parameters:

  • To determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax), perform the activity assays with varying substrate concentrations.

  • Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

This comparative framework provides a foundation for elucidating the species-specific nuances of this compound metabolism, which will be invaluable for advancing our understanding of lipid metabolism and its role in health and disease.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (2E,5Z)-octadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling (2E,5Z)-octadienoyl-CoA, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Standard laboratory PPE is recommended.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory.
Body Protection Laboratory coatTo protect skin and clothing from potential splashes.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation : Before handling the compound, ensure that the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment : Put on all required PPE as outlined in the table above.

  • Handling the Compound :

    • This compound is typically supplied as a solid. Avoid creating dust when handling the solid form.

    • If preparing a solution, carefully weigh the required amount in a designated weighing area.

    • When dissolving the compound, add the solvent slowly to prevent splashing.

    • Avoid direct contact with the solid compound and its solutions.

  • Experimental Use :

    • Conduct all experimental procedures involving this compound in a well-ventilated area.

    • If there is a risk of generating aerosols or vapors, work within a chemical fume hood.

  • Post-Experiment :

    • Clean the work area thoroughly after use.

    • Decontaminate any spills according to standard laboratory procedures.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • Collect all waste materials containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.

  • Waste Container :

    • Use a chemically resistant container with a secure lid.

    • Label the container with the name of the compound and the appropriate hazard warnings (if any are determined by your institution's safety office).

  • Disposal Method :

    • While similar compounds may be considered slightly hazardous for water, it is recommended to treat the waste as chemical waste.[1]

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow your institution's guidelines for the disposal of chemical waste. This typically involves collection by a specialized waste management service.

    • If required, neutralize aqueous solutions before disposal, in accordance with your local safety regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_area Prepare Clean Workspace don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste clean_area Clean Work Area experiment->clean_area store_waste Store for Chemical Waste Pickup collect_waste->store_waste remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.